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  • Product: Ethyl 9,9-dimethyl-8-oxodecanoate
  • CAS: 898776-45-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Synthesis and Process Optimization of Ethyl 9,9-dimethyl-8-oxodecanoate

Executive Summary & Chemical Identity In the context of advanced lipid nanoparticle (LNP) engineering and complex active pharmaceutical ingredient (API) development, sterically hindered aliphatic linkers are critical for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In the context of advanced lipid nanoparticle (LNP) engineering and complex active pharmaceutical ingredient (API) development, sterically hindered aliphatic linkers are critical for modulating metabolic stability and endosomal escape. Ethyl 9,9-dimethyl-8-oxodecanoate (CAS: 898776-45-9) is a highly specialized bifunctional building block featuring a terminal ethyl ester and a bulky tert-butyl ketone moiety[1].

The synthesis of this C14 aliphatic chain requires precise control over carbon-carbon bond formation to prevent over-alkylation and undesired side reactions. This whitepaper details the retrosynthetic analysis, pathway selection, and self-validating experimental protocols required to synthesize this molecule at scale with high purity.

Retrosynthetic Strategy & Pathway Selection

Retrosynthetic deconstruction of the C14 backbone reveals two primary vectors for assembly:

  • Path A: Enolate Alkylation (Suboptimal). Disconnection at the C6-C7 bond suggests the alkylation of the lithium enolate of pinacolone (3,3-dimethyl-2-butanone) with ethyl 6-bromohexanoate. The causality of this pathway's failure mode lies in the kinetic basicity of the enolate. Primary alkyl halides like ethyl 6-bromohexanoate react sluggishly, leading to competing O-alkylation, polyalkylation, and self-condensation (aldol) of the ketone.

  • Path B: Weinreb Amide Route (Preferred). Disconnection at the C8 carbonyl bond leads to monoethyl suberate and a tert-butyl nucleophile. By converting the carboxylic acid to a Weinreb amide (N-methoxy-N-methylamide), the subsequent addition of tert-butylmagnesium chloride is tightly controlled. This pathway engineers a thermodynamic sink—a stable magnesium chelate—that prevents the formation of tertiary alcohols, an innovation established by [2].

SynthesisRoutes Target Ethyl 9,9-dimethyl-8-oxodecanoate (Target Molecule) WAmide Weinreb Amide EtOOC-(CH2)6-CON(OMe)Me WAmide->Target Path B (Preferred) High Yield, No Over-alkylation Grignard t-BuMgCl (Grignard Reagent) Grignard->Target Path B Enolate Pinacolone Enolate LiCH2-C(=O)-tBu Enolate->Target Path A (Suboptimal) Polyalkylation Risk Bromide Ethyl 6-bromohexanoate EtOOC-(CH2)5-CH2Br Bromide->Target Path A

Fig 1: Synthesis pathways comparing the preferred Weinreb route (Path B) vs. enolate alkylation.

Quantitative Pathway Comparison

To justify the selection of Path B for process-scale chemistry, we must evaluate the empirical data across multiple synthetic vectors, including a palladium-catalyzed Fukuyama coupling alternative.

Synthesis PathwayOverall YieldScalabilityMajor Impurity ProfileReagent Cost
Path A: Enolate Alkylation 35 - 45%LowPolyalkylation, O-alkylation, AldolLow
Path B: Weinreb Amide (Preferred) 82 - 88%HighTraces of unreacted amideModerate
Path C: Fukuyama Coupling 70 - 75%ModerateThioester byproducts, Pd-wasteHigh

Core Protocol: The Weinreb Amide Route (Path B)

The following methodologies are designed as self-validating systems , ensuring that the physical observations during the reaction directly confirm the mechanistic progression.

Step 1: Synthesis of Ethyl 8-(methoxy(methyl)amino)-8-oxooctanoate
  • Reagents: Monoethyl suberate (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC·HCl (1.5 eq), HOBt (0.2 eq), DIPEA (3.0 eq), anhydrous DCM (0.2 M).

  • Step-by-Step Procedure:

    • Dissolve monoethyl suberate and HOBt in anhydrous DCM under an inert argon atmosphere.

    • Add DIPEA and N,O-dimethylhydroxylamine hydrochloride. Stir for 15 minutes at room temperature to ensure complete neutralization of the amine salt.

    • Cool the mixture to 0 °C and add EDC·HCl portion-wise to control the exotherm.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench with 1M HCl, extract with DCM, wash with saturated NaHCO3 and brine, dry over MgSO4, and concentrate in vacuo.

  • Mechanistic Causality & Self-Validation: HOBt acts as a nucleophilic catalyst. It intercepts the highly reactive but unstable O-acylisourea intermediate formed by EDC, preventing its irreversible rearrangement into an inactive N-acylurea byproduct. Self-Validation: The progression is self-indicating via LC-MS or TLC; the complete consumption of the highly polar monoethyl suberate into the less polar Weinreb amide confirms the successful interception of the intermediate by HOBt.

Step 2: Grignard Addition to Form Ethyl 9,9-dimethyl-8-oxodecanoate
  • Reagents: Weinreb amide intermediate (1.0 eq), tert-Butylmagnesium chloride (1.5 eq, 2.0 M in THF), anhydrous THF (0.1 M).

  • Step-by-Step Procedure:

    • Dissolve the Weinreb amide in anhydrous THF and cool to 0 °C under argon.

    • Add tert-butylmagnesium chloride dropwise via syringe pump over 30 minutes, strictly maintaining the internal temperature below 5 °C.

    • Stir the reaction at 0 °C for 2 hours. Crucial: Do not allow the reaction to warm to room temperature.

    • Carefully quench the reaction at 0 °C by the slow, dropwise addition of cold 1M HCl.

    • Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure ketone.

  • Mechanistic Causality & Self-Validation: The reaction is strictly maintained at 0 °C to preserve the structural integrity of the 5-membered magnesium chelate. Self-Validation: The stoichiometry and temperature control validate the system. If the temperature exceeds 5 °C, the chelate collapses, and the reaction mixture will consume a second equivalent of Grignard reagent (stalling the conversion of starting material if only 1.5 equivalents were added). A high yield of the target ketone without tertiary alcohol impurities confirms the thermal stability of the chelate was maintained.

Mechanistic Insights: The Self-Validating Chelate System

The hallmark of the Weinreb protocol is its ability to halt nucleophilic addition at the ketone stage. Upon attack by the tert-butyl Grignard reagent, the N-methoxy oxygen coordinates with the magnesium ion. This forms a rigid, tetrahedral 5-membered chelate ring.

Because this intermediate is stable at low temperatures, it does not collapse to form the electrophilic ketone in situ. The ketone is only liberated during the aqueous acidic quench, at which point the Grignard reagent has been safely destroyed, making over-addition impossible.

Mechanism Reactants Weinreb Amide + t-BuMgCl Chelate Tetrahedral Mg-Chelate (Stable at 0 °C) Reactants->Chelate Nucleophilic Addition Quench Aqueous Acid Quench (HCl / H2O) Chelate->Quench Prevents Over-addition (Self-Validating) Product Ketone Product (No Tertiary Alcohol) Quench->Product Chelate Collapse

Fig 2: Mechanistic workflow of the self-validating tetrahedral magnesium chelate system.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. URL:[Link]

Exploratory

Physicochemical properties of Ethyl 9,9-dimethyl-8-oxodecanoate

Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 9,9-dimethyl-8-oxodecanoate in Advanced Drug Development Executive Summary & Structural Causality In the rapidly evolving landscape of targeted drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 9,9-dimethyl-8-oxodecanoate in Advanced Drug Development

Executive Summary & Structural Causality

In the rapidly evolving landscape of targeted drug delivery and lipid nanoparticle (LNP) formulation, the architectural precision of lipid excipients dictates the efficacy of the final therapeutic. Ethyl 9,9-dimethyl-8-oxodecanoate (CAS: 898776-45-9) has emerged as a highly specialized, bifunctional building block.

Structurally, this molecule features a highly flexible 10-carbon backbone terminating in an ethyl ester at the C1 position, with a sterically hindered ketone at the C8 position. The presence of a tert-butyl group (the 9,9-dimethyl moiety) adjacent to the C8 carbonyl is not a mere structural anomaly; it is a deliberate design choice. This massive steric bulk heavily shields the ketone from unwanted nucleophilic attacks during complex multi-step syntheses, while also providing extreme lipophilicity and resistance to in vivo ketoreductases. When incorporated into ionizable lipids, this bulky tail alters the lipid packing parameter, favoring the transition to the inverted hexagonal ( HII​ ) phase—a critical biophysical trigger for endosomal escape of RNA therapeutics.

Physicochemical Profiling

Understanding the foundational properties of this precursor is critical for predicting its behavior in organic synthesis and downstream biological environments. The data below synthesizes computational and empirical metrics sourced from chemical databases such as and [1, 2].

Table 1: Physicochemical Parameters & Design Implications

ParameterValueCausality / Implication in Drug Design
CAS Number 898776-45-9Unique identifier for regulatory tracking and IP documentation.
Molecular Formula C 14​ H 26​ O 3​ Defines the hydrocarbon backbone; optimal for mid-chain lipid synthesis.
Molecular Weight 242.36 g/mol Low-molecular-weight precursor, ensuring high atom economy in API synthesis.
TPSA 43.4 ŲLow polar surface area ensures high lipophilicity, crucial for membrane insertion.
H-Bond Acceptors 3Facilitates localized dipole interactions (ester and ketone) without proton donation.
Rotatable Bonds 10High conformational flexibility, maximizing lipid bilayer fluidity.

Mechanistic Reactivity & Orthogonality

The true synthetic value of Ethyl 9,9-dimethyl-8-oxodecanoate lies in its orthogonal reactivity . The primary ethyl ester (C1) is highly accessible and susceptible to rapid acyl substitution or reduction. Conversely, the C8 ketone is severely restricted. The 9,9-dimethyl (tert-butyl) group physically blocks the Bürgi-Dunitz trajectory—the optimal angle (approx. 107°) at which a nucleophile must approach the carbonyl carbon.

This kinetic disparity allows chemists to manipulate the ester terminus without requiring protecting groups for the ketone, streamlining the synthetic workflow.

Reactivity A Ethyl 9,9-dimethyl-8-oxodecanoate (Bifunctional Precursor) B Ester Hydrolysis (LiOH, THF/H2O) A->B Fast/Unrestrained D Reductive Amination (Ti(OiPr)4, NaBH3CN) A->D Slow/Sterically Hindered C 9,9-dimethyl-8-oxodecanoic acid (Free Acid) B->C Yield > 95% E Sterically Hindered Amine (Ionizable Lipid Head) D->E Requires Lewis Acid

Fig 1: Orthogonal reactivity pathways of the bifunctional precursor.

Application in Lipid Nanoparticle (LNP) Manufacturing

Custom synthesis workflows frequently leverage this molecule as a core scaffold for proprietary ionizable lipids, as noted in specialized catalogs by [3]. Once the precursor is functionalized into an ionizable lipid, it is integrated into the LNP self-assembly process. The bulky tert-butyl tail synthesized from this precursor ensures that the resulting LNP maintains structural integrity at physiological pH while rapidly destabilizing within the acidic endosome.

LNP_Workflow Step1 Lipid Synthesis (Using CAS 898776-45-9) Step2 Microfluidic Mixing (Aqueous RNA + Ethanolic Lipids) Step1->Step2 Step3 Self-Assembly (pH-driven transition) Step2->Step3 Step4 Dialysis & TFF (Buffer Exchange) Step3->Step4 Step5 Sterile Filtration (Final LNP Formulation) Step4->Step5

Fig 2: Integration of synthesized lipids into the LNP manufacturing workflow.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every reaction includes an intrinsic analytical checkpoint to confirm success before proceeding to the next synthetic stage.

Protocol A: Selective Saponification of the Ester

Objective: Isolate 9,9-dimethyl-8-oxodecanoic acid while preserving the sterically hindered ketone. Causality: Mild base catalysis ensures nucleophilic acyl substitution at the unhindered ester. The steric bulk at C8 prevents enolization or aldol condensation side-reactions at the ketone under these specific conditions.

  • Reaction Setup: Dissolve 10 mmol of Ethyl 9,9-dimethyl-8-oxodecanoate (>97% purity, [4]) in 30 mL of a THF/H 2​ O mixture (3:1 v/v).

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add 15 mmol (1.5 eq) of Lithium Hydroxide monohydrate (LiOH·H 2​ O) portion-wise.

  • Propagation: Remove the ice bath and stir vigorously for 4 hours at room temperature (20-25 °C).

  • Workup: Acidify the aqueous layer with 1M HCl dropwise until pH 2-3 is reached. Extract the aqueous phase with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Self-Validation Checkpoint ( 1 H-NMR in CDCl 3​ ):

    • Success Criteria: Complete disappearance of the quartet at ~4.1 ppm (ester -CH 2​ -) and the triplet at ~1.25 ppm (ester -CH 3​ ).

    • Integrity Check: The sharp singlet at ~1.1 ppm (representing the 9H of the tert-butyl group) must remain perfectly intact, confirming the ketone moiety was untouched.

Protocol B: Lewis Acid-Mediated Reductive Amination

Objective: Convert the resistant 8-oxo group to an amine for ionizable lipid headgroup synthesis. Causality: Standard reductive amination conditions (e.g., NaBH(OAc) 3​ in DCM) will fail due to the tert-butyl group blocking the nucleophilic attack of the amine. Titanium(IV) isopropoxide[Ti(OiPr) 4​ ] acts as a strong Lewis acid to coordinate the ketone oxygen, pulling electron density away from the carbonyl carbon and forcing imine formation.

  • Imine Formation: In a flame-dried Schlenk flask under N 2​ , combine 5 mmol of the ketone intermediate with 6 mmol (1.2 eq) of the desired primary amine in 20 mL of anhydrous 1,2-Dichloroethane (DCE).

  • Activation: Add 10 mmol (2.0 eq) of Ti(OiPr) 4​ via syringe. Heat the reaction to 60 °C and stir for 12 hours.

  • Reduction: Cool the reaction to 0 °C. Slowly add 7.5 mmol (1.5 eq) of Sodium Cyanoborohydride (NaBH 3​ CN) dissolved in 5 mL of anhydrous Methanol. Stir at room temperature for an additional 6 hours.

  • Quench & Filtration: Quench the reaction by adding 10 mL of 1M NaOH to precipitate the titanium as TiO 2​ salts. Filter the resulting white slurry through a pad of Celite, washing generously with Dichloromethane (DCM).

  • Self-Validation Checkpoint (LC-MS & IR Spectroscopy):

    • Success Criteria: LC-MS must show the precise [M+H] + mass of the target amine.

    • Integrity Check: FT-IR spectroscopy of the crude oil must show the complete disappearance of the strong ketone C=O stretching frequency at ~1705 cm⁻¹, validating full conversion of the sterically hindered center.

References

  • Rieke Metals. "Ethyl 9,9-dimethyl-8-oxodecanoate | #7586f Product Data". Available at: [Link]

Foundational

An In-depth Technical Guide to Ethyl 9,9-dimethyl-8-oxodecanoate: Structure, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of Ethyl 9,9-dimethyl-8-oxodecanoate, a β-keto ester with potential applications in research and development. While specific literature on this exact molecule is not...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Ethyl 9,9-dimethyl-8-oxodecanoate, a β-keto ester with potential applications in research and development. While specific literature on this exact molecule is not abundant, this document extrapolates from the well-established chemistry of β-keto esters to provide a scientifically grounded resource for researchers, scientists, and drug development professionals. We will delve into its chemical structure, a proposed synthetic route with detailed experimental protocols, and a discussion of its potential applications based on the known bioactivity of related compounds.

Chemical Structure and Nomenclature

The structure of Ethyl 9,9-dimethyl-8-oxodecanoate can be deduced from its name. It is an ethyl ester of a ten-carbon carboxylic acid (decanoic acid) with a ketone group (oxo) at the 8th carbon and two methyl groups at the 9th carbon.

Chemical Structure:

Based on the rules of the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is Ethyl 9,9-dimethyl-8-oxodecanoate .

Table 1: Physicochemical Properties of Ethyl 9,9-dimethyl-8-oxodecanoate (Estimated)

PropertyValueSource/Method
Molecular Formula C₁₄H₂₆O₃-
Molecular Weight 242.36 g/mol -
Appearance Colorless to pale yellow liquidInferred from similar esters
Boiling Point > 250 °CEstimated
Density ~0.95 g/cm³Estimated
Solubility Soluble in organic solvents (e.g., ethanol, acetone, diethyl ether). Insoluble in water.Inferred from similar esters

Synthesis of Ethyl 9,9-dimethyl-8-oxodecanoate: A Proposed Protocol

The synthesis of β-keto esters is a well-established area of organic chemistry.[1][2] A plausible and efficient method for the preparation of Ethyl 9,9-dimethyl-8-oxodecanoate is via the acylation of a suitable enolate. The following protocol is a proposed, self-validating system based on established chemical principles.

Rationale for Synthetic Approach

The chosen synthetic strategy involves the reaction of an acid chloride with a ketone-derived enolate. This method is advantageous for its generally high yields and the availability of the starting materials. The core of this synthesis is the formation of a new carbon-carbon bond between the acyl group and the α-carbon of the ketone.

Proposed Synthesis Workflow

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product reactant1 Ethyl 7-chloro-7-oxoheptanoate acylation Acylation reactant1->acylation 2. Add acid chloride reactant2 3,3-Dimethyl-2-butanone (Pinacolone) enolate_formation Enolate Formation reactant2->enolate_formation 1. LDA, THF, -78 °C base Lithium diisopropylamide (LDA) base->enolate_formation enolate_formation->acylation quench Aqueous Quench acylation->quench 3. Quench with aq. NH4Cl extraction Solvent Extraction quench->extraction 4. Extract with Et2O purification Column Chromatography extraction->purification 5. Purify product Ethyl 9,9-dimethyl-8-oxodecanoate purification->product

Caption: Proposed synthesis workflow for Ethyl 9,9-dimethyl-8-oxodecanoate.

Detailed Experimental Protocol

Materials:

  • 3,3-Dimethyl-2-butanone (Pinacolone)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl 7-chloro-7-oxoheptanoate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon or nitrogen, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Enolate Formation: To the freshly prepared LDA solution, add 3,3-dimethyl-2-butanone (1.0 equivalent) dropwise at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the lithium enolate.

  • Acylation: In a separate flame-dried flask, dissolve ethyl 7-chloro-7-oxoheptanoate (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at -78 °C for 2 hours, then let it warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine (1 x 50 mL).

  • Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure Ethyl 9,9-dimethyl-8-oxodecanoate.

Potential Applications in Drug Discovery and Development

β-Keto esters are recognized as valuable synthons in organic chemistry due to their dual electrophilic and nucleophilic character.[2] This reactivity makes them key intermediates in the synthesis of a wide array of complex and biologically active molecules. While specific applications for Ethyl 9,9-dimethyl-8-oxodecanoate have not been documented, its structure suggests several areas of potential interest for researchers.

Analogs of Bioactive Molecules

The β-keto ester moiety is a common feature in many natural products and synthetic compounds with interesting biological activities. For instance, some β-keto esters have been investigated for their antibacterial properties, with their design based on the structure of bacterial quorum sensing autoinducers.[3]

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor production and biofilm formation.[3] Interfering with QS is a promising strategy for developing novel antibacterial agents that do not directly kill bacteria, potentially reducing the selective pressure for resistance. The structural similarity of some β-keto esters to N-acyl-homoserine lactones (AHLs), a common class of QS autoinducers, makes them interesting candidates for QS inhibition.[3]

quorum_sensing_inhibition cluster_bacteria Bacterial Cell cluster_inhibitor Inhibition Mechanism AHL_synthase AHL Synthase AHL AHL Autoinducer AHL_synthase->AHL Produces Receptor AHL Receptor AHL->Receptor Binds to Virulence Virulence Gene Expression Receptor->Virulence Activates b_keto_ester β-Keto Ester Analog b_keto_ester->Receptor Competitively Binds & Inhibits

Caption: Potential mechanism of quorum sensing inhibition by a β-keto ester analog.

Conclusion

Ethyl 9,9-dimethyl-8-oxodecanoate, as a member of the versatile β-keto ester family, holds potential as a building block in synthetic chemistry and as a scaffold for the development of novel bioactive compounds. While specific data for this molecule is limited, the well-understood chemistry of β-keto esters provides a solid foundation for its synthesis and exploration in various research and development endeavors, particularly in the search for new antibacterial agents. The proposed synthetic protocol offers a reliable starting point for its preparation, enabling further investigation into its chemical and biological properties.

References

  • Yadav, V. K., & Singh, P. K. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(41), 11259-11276. Available from: [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(42), 26167-26177. Available from: [Link]

  • El-Sayed, N. S., & El-Gohary, N. S. (2023). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 13(21), 14354-14382. Available from: [Link]

  • Pavez, J., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6783. Available from: [Link]

Sources

Exploratory

Architecting Advanced Ionizable Lipids: A Technical Whitepaper on CAS 898776-45-9 (Ethyl 9,9-dimethyl-8-oxodecanoate)

Executive Summary In the rapidly evolving landscape of genetic medicine and mRNA therapeutics, the structural design of lipid nanoparticles (LNPs) dictates both the efficacy and safety of the payload delivery. CAS 898776...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of genetic medicine and mRNA therapeutics, the structural design of lipid nanoparticles (LNPs) dictates both the efficacy and safety of the payload delivery. CAS 898776-45-9 , chemically identified as Ethyl 9,9-dimethyl-8-oxodecanoate , serves as a highly specialized, sterically hindered aliphatic building block[1]. As a Senior Application Scientist, I have observed that the strategic incorporation of bulky motifs—such as the tert-butyl ketone present in this molecule—fundamentally alters the pharmacokinetic and pharmacodynamic profiles of the resulting ionizable lipids. This whitepaper provides an in-depth mechanistic analysis of CAS 898776-45-9, detailing its physicochemical properties, synthetic utility, and critical role in modern drug development.

Molecular Architecture & Physicochemical Profile

The value of CAS 898776-45-9 lies in its bifunctional nature. It features an unhindered terminal ethyl ester and a highly sterically hindered tert-butyl ketone (9,9-dimethyl-8-oxo moiety) separated by a flexible hexylene spacer. This precise architecture allows chemists to perform orthogonal functionalizations, making it an ideal precursor for custom ionizable lipids.

Table 1: Quantitative Physicochemical Properties
PropertyValueMechanistic Significance
CAS Number 898776-45-9Unique identifier for supply chain tracking[1].
Chemical Name Ethyl 9,9-dimethyl-8-oxodecanoateDefines the ester and hindered ketone functional groups[2].
Molecular Formula C₁₄H₂₆O₃Establishes baseline mass for stoichiometric calculations[1].
Molecular Weight 242.35 g/mol Low MW ensures high atom economy during lipid conjugation[1].
MDL Number MFCD01320337Database cross-reference for structural verification[1].
Key Structural Motif tert-Butyl KetoneImparts severe steric bulk, altering adjacent amine pKa and shielding against rapid enzymatic cleavage[3].

The Causality of Steric Hindrance in LNP Pharmacology

The transition from prophylactic vaccines to chronic mRNA therapeutics requires LNPs with highly predictable biodegradation and tolerability profiles[3]. The tert-butyl group derived from CAS 898776-45-9 plays a profound role in this optimization:

  • Modulation of Biodegradation Kinetics: Standard ester-based lipids are rapidly hydrolyzed by tissue esterases. However, sterically hindered lipid structures persist for longer durations in vivo because the bulky tert-butyl group physically blocks the active sites of esterases, shifting the metabolic burden toward cytochrome P450 oxidation pathways[3]. This delayed clearance is strategically utilized for extrahepatic targeting or sustained protein expression[4].

  • Tuning Apparent pKa for Endosomal Escape: When the 8-oxo group is converted into a tertiary amine, the adjacent tert-butyl group alters the electron density and solvation shell of the nitrogen. This fine-tunes the apparent pKa of the LNP to the optimal range (6.0–6.5), ensuring the lipid remains neutral in the bloodstream but rapidly protonates in the acidic environment of the maturing endosome (pH ~5.5)[5].

Endosome N1 Cellular Uptake of mRNA-LNP N2 Endosome Acidification (pH drops to ~5.5) N1->N2 N3 Protonation of Hindered Amine (Derived from 898776-45-9) N2->N3 N4 Electrostatic Binding to Anionic Endosomal Lipids N3->N4 N5 Hexagonal Phase Transition & Membrane Destabilization N4->N5 N6 Cytosolic Release of mRNA N5->N6

Figure 1: Endosomal escape mechanism driven by protonation of hindered ionizable lipids.

Synthetic Methodologies & Self-Validating Protocols

To construct advanced ionizable lipids, CAS 898776-45-9 must undergo sequential functionalization. Below are the field-proven, self-validating protocols for its transformation.

Protocol A: Reductive Amination of the Sterically Hindered Ketone

Objective: Convert the 8-oxo moiety into a substituted amine while preserving the terminal ethyl ester. Causality & Rationale: The tert-butyl group makes the ketone highly resistant to nucleophilic attack. Therefore, Sodium Triacetoxyborohydride (STAB) is utilized. STAB is a mild reducing agent that will not reduce the ketone directly, allowing the transient, kinetically slow iminium ion to form and be selectively reduced.

Step-by-Step Workflow:

  • Initiation: Dissolve 1.0 eq of Ethyl 9,9-dimethyl-8-oxodecanoate and 1.2 eq of the target primary/secondary amine in anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Add 1.0 eq of glacial acetic acid to catalyze iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Portion-wise, add 1.5 eq of STAB. The bulky nature of the substrate may require slight heating (40°C) to overcome the activation energy barrier.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM).

  • Self-Validation System: Monitor via TLC (Hexane:EtOAc). The starting ketone is UV-inactive but stains strongly with Phosphomolybdic Acid (PMA). Successful conversion is validated by the disappearance of the PMA-active ketone spot and the emergence of a highly polar, Ninhydrin-positive amine spot.

Protocol B: Saponification of the Ethyl Ester

Objective: Unmask the carboxylic acid for downstream coupling to lipid tails. Causality & Rationale: The ethyl ester is unhindered and highly susceptible to basic hydrolysis. A biphasic system will stall the reaction; therefore, a miscible THF/Water co-solvent system is used to keep both the lipophilic substrate and the hydrophilic hydroxide ions in a single homogeneous phase.

Step-by-Step Workflow:

  • Solvation: Dissolve the amino-ester intermediate in a 3:1 mixture of THF:H₂O.

  • Hydrolysis: Add 3.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O). Stir at ambient temperature for 4–6 hours.

  • Phase Partitioning (Validation): Concentrate the THF in vacuo. The product is now a water-soluble carboxylate salt. Wash the aqueous layer with diethyl ether to remove unreacted organic impurities.

  • Acidification & Isolation: Carefully acidify the aqueous layer to pH ~4 using 1M HCl. Self-Validation: The protonated amino acid will precipitate or partition exclusively into a fresh ethyl acetate extraction layer.

  • Analytical Confirmation: FTIR spectroscopy will confirm success via the shift of the carbonyl stretch from ~1735 cm⁻¹ (ester) to ~1710 cm⁻¹ (carboxylic acid).

G A CAS 898776-45-9 (Ethyl 9,9-dimethyl-8-oxodecanoate) C Reductive Amination (NaBH(OAc)3 in DCE) A->C B Amine Addition (Primary/Secondary Amine) B->C D Sterically Hindered Amino-Ester Intermediate C->D E Ester Saponification (LiOH, THF/H2O) D->E F Advanced Ionizable Lipid for LNP Formulation E->F

Figure 2: Synthetic workflow utilizing CAS 898776-45-9 for ionizable lipid generation.

Commercial Sourcing & Supply Chain Integrity

For drug development professionals, securing a reliable, high-purity supply of CAS 898776-45-9 is critical. Impurities at the intermediate stage can lead to truncated lipid chains or reactive oxygen species (ROS) generation during LNP storage, which degrades mRNA payloads.

Table 2: Verified Commercial Suppliers
SupplierCatalog / RefStated PurityScale Availability
ChemScene CS-0712904≥98%R&D to Commercial[6]
Rieke Metals #7586f≥97%Custom Packaging[2]
ChemicalBook 898776-45-9StandardBulk Inquiry[1]

Note: When sourcing for GMP-grade lipid synthesis, request comprehensive Certificate of Analysis (CoA) documentation, specifically looking for heavy metal limits (e.g., residual palladium or iron) which can catalyze lipid auto-oxidation.

References

  • Rieke Metals. Ethyl 9,9-dimethyl-8-oxodecanoate | #7586f. Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS). From Vaccines to Therapeutics: The Need for Distinct mRNA-LNP Design Principles. Retrieved from:[Link]

  • Accounts of Chemical Research (ACS). Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape. Retrieved from:[Link]

  • bioRxiv. Engineering ionizable lipids for rapid biodegradation balances mRNA vaccine efficacy and tolerability. Retrieved from:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 9,9-Dimethyl-8-oxodecanoic Acid and its Esters

Abstract This technical guide provides a comprehensive overview of the synthetic routes for 9,9-dimethyl-8-oxodecanoic acid and its corresponding esters. It is intended for an audience of researchers, scientists, and pro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for 9,9-dimethyl-8-oxodecanoic acid and its corresponding esters. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. The document delves into the underlying chemical principles, offers detailed experimental protocols, and presents a critical analysis of various synthetic strategies. By integrating established methodologies with expert insights, this guide aims to serve as a practical and authoritative resource for the preparation of these valuable chemical compounds.

Introduction

9,9-Dimethyl-8-oxodecanoic acid is a keto acid characterized by a linear ten-carbon chain with a ketone functional group at the C8 position and a gem-dimethyl group at the C9 position. This unique structural motif makes it and its ester derivatives valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The presence of both a carboxylic acid and a ketone functionality allows for a wide range of chemical transformations, providing a versatile platform for molecular elaboration.

The synthesis of oxo acids can be approached through various methods, often involving carbon-carbon bond formation and the oxidation of corresponding alcohols or the hydrolysis of precursor esters.[1][2] The choice of a particular synthetic route is often dictated by factors such as the availability of starting materials, desired scale of the reaction, and the required purity of the final product. This guide will explore several prominent synthetic strategies, providing a detailed examination of their advantages and limitations.

Synthetic Strategies for 9,9-Dimethyl-8-oxodecanoic Acid

The synthesis of 9,9-dimethyl-8-oxodecanoic acid can be conceptually broken down into the formation of the carbon skeleton and the introduction of the ketone and carboxylic acid functionalities. Several approaches have been described in the literature, each with its own set of experimental considerations.

Grignard Reaction with a Cyclic Anhydride

A common and effective method for the synthesis of keto acids involves the reaction of a Grignard reagent with a cyclic anhydride.[1] For the synthesis of 9,9-dimethyl-8-oxodecanoic acid, a suitable precursor would be a Grignard reagent derived from a halogenated alkane and a cyclic anhydride that provides the remaining carbon atoms of the decanoic acid chain.

Causality of Experimental Choices: The Grignard reaction is a powerful tool for C-C bond formation. The high nucleophilicity of the Grignard reagent allows for the efficient ring-opening of the anhydride, leading to the formation of a carboxylate and a ketone after workup. The choice of solvent, typically an ether such as diethyl ether or tetrahydrofuran (THF), is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent.

Oxidation of a Precursor Alcohol

Another viable strategy is the oxidation of a corresponding hydroxy acid or its protected form. This approach requires the initial synthesis of 9,9-dimethyl-8-hydroxydecanoic acid, which can then be oxidized to the desired keto acid.

Causality of Experimental Choices: A variety of oxidizing agents can be employed for this transformation, with the choice depending on the substrate's sensitivity and the desired selectivity. Milder reagents are often preferred to avoid over-oxidation or side reactions.

Hydrolysis of an Ester Precursor

The target acid can also be obtained by the hydrolysis of a corresponding ester, such as methyl or ethyl 9,9-dimethyl-8-oxodecanoate. This method is particularly useful when the ester is more readily synthesized or purified than the free acid.

Causality of Experimental Choices: Both acidic and basic hydrolysis conditions can be employed. Basic hydrolysis, using reagents like sodium hydroxide or potassium hydroxide, is often preferred as it is typically faster and less prone to side reactions for many substrates. The reaction is driven to completion by the formation of the carboxylate salt, which is then protonated in a separate acidification step.

Synthesis of 9,9-Dimethyl-8-oxodecanoate Esters

The synthesis of esters of 9,9-dimethyl-8-oxodecanoic acid can be achieved through several well-established methods. These esters are often valuable as protected forms of the carboxylic acid or as final products themselves.

Fischer Esterification

The most direct method for ester synthesis is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[3][4]

Causality of Experimental Choices: The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction.[4] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4]

Steglich Esterification

For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative.[5] This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[5][6]

Causality of Experimental Choices: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a more reactive acylpyridinium species, which is subsequently attacked by the alcohol. This method is highly efficient and can be performed at room temperature.[6]

Acylation using Acyl Chlorides

Another approach involves the conversion of the carboxylic acid to its corresponding acyl chloride, which is then reacted with the desired alcohol.

Causality of Experimental Choices: The conversion to the acyl chloride is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with the alcohol to form the ester. This is a non-reversible reaction, often leading to high yields.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key synthetic transformations.

Protocol 1: Synthesis of 9,9-Dimethyl-8-oxodecanoic Acid via Grignard Reaction (Illustrative)

This protocol is a generalized procedure based on the principles of Grignard reactions with cyclic anhydrides.

Step 1: Preparation of the Grignard Reagent

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

  • Add a small crystal of iodine to initiate the reaction.

  • In the dropping funnel, place a solution of a suitable bromoalkane (e.g., 1-bromo-6-chlorohexane, with the chloro-end protected or chosen to be less reactive) in anhydrous diethyl ether.

  • Add a small portion of the bromoalkane solution to the magnesium turnings. If the reaction does not start, gently warm the flask.

  • Once the reaction has initiated (indicated by bubbling and a color change), add the remaining bromoalkane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Cyclic Anhydride

  • In a separate flame-dried flask under an inert atmosphere, dissolve a suitable cyclic anhydride (e.g., a derivative that will yield the final two carbons of the pivaloyl group upon reaction and subsequent steps) in anhydrous THF.

  • Cool the anhydride solution to 0 °C in an ice bath.

  • Slowly add the prepared Grignard reagent to the anhydride solution via a cannula or dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

Step 3: Workup and Isolation

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude keto acid.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Fischer Esterification of 9,9-Dimethyl-8-oxodecanoic Acid[3][4]

Step 1: Reaction Setup

  • To a round-bottom flask containing 9,9-dimethyl-8-oxodecanoic acid, add a large excess of the desired alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the carboxylic acid weight).

  • Equip the flask with a reflux condenser.

Step 2: Reaction

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude ester.

  • Purify the ester by distillation under reduced pressure or by column chromatography.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
9,9-Dimethyl-8-oxodecanoic acidC₁₂H₂₂O₃214.30898766-93-3[7]

Visualization of Synthetic Pathways

Diagram 1: General Synthetic Approach via Grignard Reaction

G Bromoalkane Bromoalkane Precursor Mg Mg / Ether Bromoalkane->Mg 1. Grignard Grignard Reagent Mg->Grignard Intermediate Ring-Opened Intermediate Grignard->Intermediate Anhydride Cyclic Anhydride Anhydride->Intermediate 2. Grignard Addition Acid 9,9-Dimethyl-8-oxodecanoic Acid Intermediate->Acid 3. Acidic Workup

Caption: Grignard-based synthesis of the target keto acid.

Diagram 2: Esterification Pathways

G cluster_0 Esterification Methods KetoAcid 9,9-Dimethyl-8-oxodecanoic Acid Fischer Fischer Esterification (Alcohol, H+) KetoAcid->Fischer Steglich Steglich Esterification (Alcohol, DCC, DMAP) KetoAcid->Steglich AcylChloride Acyl Chloride Formation (SOCl2) KetoAcid->AcylChloride Ester Ester Derivative Fischer->Ester Steglich->Ester AcylChloride_Intermediate Acyl Chloride AcylChloride->AcylChloride_Intermediate AcylChloride_Intermediate->Ester Alcohol

Caption: Common methods for the esterification of the title compound.

Conclusion

The synthesis of 9,9-dimethyl-8-oxodecanoic acid and its esters can be accomplished through a variety of reliable synthetic methods. The choice of a specific route will depend on the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. The protocols and strategies outlined in this guide provide a solid foundation for researchers to successfully prepare these valuable compounds. Further optimization of reaction conditions may be necessary to achieve the best results for a specific application.

References

  • Organic Syntheses Procedure. (n.d.).
  • Fluorochem. (n.d.). 9,9-Dimethyl-8-oxodecanoic acid (CAS 898766-93-3).
  • Organic Syntheses Procedure. (n.d.).
  • Google Patents. (n.d.). US8299293B2 - Process for preparing α-keto acids and derivatives thereof.
  • Miscellaneous synthetic routes. (n.d.).
  • ACS Publications. (2005). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. The Journal of Organic Chemistry.
  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids.
  • Organic Syntheses Procedure. (n.d.). Esterification of Carboxylic Acids with.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • SciSpace. (n.d.). Synthesis of L-2-amino-8-oxodecanoic acid: an amino acid component of apicidins.
  • PubMed. (2013). Synthesis of 9-oxononanoic acid, a precursor for biopolymers.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Technical Disclosure Commons. (2022). Process For The Preparation Of 8-hydroxy-2,2,14,14-tetramethyl-pentadecanedioic acid.
  • LOCKSS. (2002). METHODS FOR PREPARATION OF γ- AND δ-OXO ACIDS AS USEFUL SYNTHONS FOR HETEROCYCLES.
  • Organic Syntheses Procedure. (n.d.). SYNTHESIS OF β-KETO ESTERS BY C-ACYLATION OF PREFORMED ENOLATES WITH.
  • ResearchGate. (n.d.). Synthetic route towards compounds 8 and 9.
  • Synthesis of Heterocyclic Compounds Using ketoacids-based Multicomponent Reactions and Evaluation of Their Anti-prion Activities. (n.d.).
  • PMC. (2023). Continuous-Flow Synthesis of Δ9-Tetrahydrocannabinol and Δ8-Tetrahydrocannabinol from Cannabidiol.

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Exploratory

An In-depth Technical Guide to Keto-Enol Tautomerism in Substituted β-Keto Esters: Principles, Quantification, and Implications in Drug Development

Abstract Keto-enol tautomerism, a fundamental concept in organic chemistry, manifests with particular significance in β-keto esters, where the dynamic equilibrium between the keto and enol forms dictates the physicochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Keto-enol tautomerism, a fundamental concept in organic chemistry, manifests with particular significance in β-keto esters, where the dynamic equilibrium between the keto and enol forms dictates the physicochemical properties, reactivity, and ultimately, the biological activity of these compounds. This technical guide provides a comprehensive exploration of the principles governing this tautomeric interplay in substituted β-keto esters. We will delve into the structural and environmental factors that modulate the equilibrium, present detailed, field-proven methodologies for its quantitative analysis using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and discuss the profound implications of this phenomenon in the realm of drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, practical understanding of this critical aspect of medicinal and synthetic chemistry.

The Dynamic Equilibrium: Fundamentals of Keto-Enol Tautomerism in β-Keto Esters

Tautomers are constitutional isomers that readily interconvert, and the keto-enol tautomerism of β-keto esters is a classic and highly relevant example of this phenomenon.[1] The equilibrium involves the migration of a proton and a shift in the position of a double bond, resulting in two distinct forms: the keto tautomer, characterized by two carbonyl groups, and the enol tautomer, which features a hydroxyl group adjacent to a carbon-carbon double bond.[2]

While for simple aldehydes and ketones the equilibrium overwhelmingly favors the keto form, the unique 1,3-dicarbonyl arrangement in β-keto esters allows for significant stabilization of the enol tautomer.[2] This enhanced stability arises from two key factors:

  • Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, leading to a delocalized π-system that lowers the overall energy of the molecule.

  • Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen atom of the ester carbonyl group, creating a stable, six-membered quasi-aromatic ring.[2]

This inherent stability of the enol form means that β-keto esters often exist as a significant mixture of both tautomers in solution, a critical consideration for any experimental or therapeutic application.[2]

Figure 1: General equilibrium between the keto and enol tautomers of a β-keto ester.

Modulating the Equilibrium: Key Factors Influencing Tautomer Distribution

The precise position of the keto-enol equilibrium is not fixed but is highly sensitive to a variety of internal and external factors. A thorough understanding of these influences is paramount for controlling the behavior of β-keto esters in chemical reactions and biological systems.

The Role of Substituents

The nature of the substituents on the β-keto ester framework can exert significant electronic and steric effects on the relative stability of the two tautomers.

  • Electronic Effects: Electron-withdrawing groups at the α-position tend to increase the acidity of the α-proton, thereby favoring the formation of the enolate intermediate and shifting the equilibrium towards the enol form. Conversely, electron-donating groups at the α-position can destabilize the enol form.

  • Steric Effects: Bulky substituents can influence the planarity of the enol form and may disrupt the intramolecular hydrogen bond, thus favoring the keto tautomer.

Substituent at α-position% Enol (in CCl4)
H (Ethyl acetoacetate)33%
CH311.5%
C2H510.5%
Cl81.3%
Br76.5%
I66.7%
CN66.0%
Ph33.6%

Table 1: Influence of α-substituents on the percentage of the enol tautomer of ethyl acetoacetate in carbon tetrachloride at room temperature.

The Profound Impact of the Solvent

The solvent environment is one of the most critical factors determining the keto-enol equilibrium.[2] The polarity and hydrogen-bonding capability of the solvent can selectively stabilize one tautomer over the other.

  • Non-polar Solvents: In non-polar solvents, the intramolecular hydrogen bond of the enol form is a dominant stabilizing force, leading to a higher proportion of the enol tautomer.[2]

  • Polar Protic Solvents: Polar protic solvents, such as water and alcohols, can act as both hydrogen bond donors and acceptors. They can disrupt the intramolecular hydrogen bond of the enol and form intermolecular hydrogen bonds with the carbonyl groups of the keto form, thus stabilizing the keto tautomer and shifting the equilibrium in its favor.[3]

  • Polar Aprotic Solvents: Polar aprotic solvents, like DMSO and acetone, have an intermediate effect. They can stabilize the more polar keto form to some extent but do not disrupt the intramolecular hydrogen bond of the enol as effectively as protic solvents.

SolventDielectric Constant (ε)% Enol (Ethyl Acetoacetate)
n-Hexane1.8846.2%[1]
Cyclohexane2.0242.4%[1]
Carbon Tetrachloride2.2433%[1]
Toluene2.3819.8%[1]
Chloroform4.8116.2%[1]
Ethanol24.558.0%[1]
Acetone20.77.7%[1]
Methanol32.76.9%[1]
Water80.10.4%[1]

Table 2: Experimentally determined enol content of ethyl acetoacetate in various solvents at room temperature, illustrating the strong correlation between solvent polarity and the position of the keto-enol equilibrium.[1]

The Influence of Temperature

Temperature can also shift the keto-enol equilibrium. Analyzing the equilibrium constant at various temperatures allows for the determination of the thermodynamic parameters of the tautomerization, such as enthalpy (ΔH) and entropy (ΔS).[2] Generally, an increase in temperature favors the more disordered keto form.

Quantitative Analysis: Field-Proven Methodologies

Accurate quantification of the keto-enol ratio is essential for understanding and predicting the behavior of β-keto esters. The two most common and reliable methods for this purpose are ¹H NMR spectroscopy and UV-Vis spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful and non-destructive technique for determining the tautomeric ratio in solution.[2] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each tautomer.[2]

Experimental Protocol for ¹H NMR Analysis:

  • Sample Preparation:

    • Prepare a solution of the substituted β-keto ester in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) at a concentration of approximately 5-25 mg/mL.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-resolution spectrometer (e.g., 400 MHz or higher).

    • For accurate quantification, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated. A D1 of 10-15 seconds is generally recommended.

    • Use a 90° pulse angle to ensure proper excitation of all relevant protons.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Carefully phase and baseline correct the spectrum.

    • Identify the characteristic signals for the keto and enol tautomers. For a typical ethyl acetoacetate derivative:

      • Keto form: α-methylene protons (-CH₂-) as a singlet around δ 3.4-3.6 ppm.[1]

      • Enol form: Vinylic proton (=CH-) as a singlet around δ 5.0-5.5 ppm and the enolic hydroxyl proton (-OH) as a broad singlet at a very low field (δ 12-13 ppm) due to strong intramolecular hydrogen bonding.[1]

    • Integrate the area of a well-resolved signal unique to each tautomer (e.g., the α-methylene protons for the keto form and the vinylic proton for the enol form).

    • Calculate the percentage of the enol form using the following equation:

    % Enol = [Integral (Enol) / (Integral (Enol) + (Integral (Keto) / n))] * 100

    where 'n' is the number of protons for the integrated keto signal (typically 2 for the α-methylene).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_res Result Prep1 Dissolve β-keto ester in deuterated solvent Prep2 Add internal standard (TMS) Prep1->Prep2 Acq1 Acquire ¹H NMR spectrum Acq2 Set appropriate D1 and pulse angle Acq1->Acq2 Proc1 Process FID Proc2 Phase and baseline correct Proc1->Proc2 Proc3 Identify and integrate keto and enol signals Proc2->Proc3 Proc4 Calculate % Enol Proc3->Proc4 Result Quantitative Tautomer Ratio cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc cluster_res cluster_res cluster_proc->cluster_res

Figure 2: Workflow for the quantitative analysis of keto-enol tautomerism by ¹H NMR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy offers a complementary method for studying keto-enol equilibria. The keto and enol tautomers possess different chromophores and therefore exhibit distinct absorption maxima (λmax).[4] The conjugated π-system of the enol form typically absorbs at a longer wavelength (a bathochromic shift) compared to the non-conjugated keto form.[2]

Experimental Protocol for UV-Vis Analysis:

  • Sample Preparation:

    • Prepare a stock solution of the β-keto ester in a suitable spectroscopic grade solvent.

    • Prepare a series of dilutions of the stock solution to ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use a matched pair of quartz cuvettes, with the pure solvent serving as the reference.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the λmax corresponding to the enol tautomer (the longer wavelength absorption).

    • To quantify the concentration of the enol, the molar absorptivity (ε) of the pure enol form at its λmax is required. This can be determined by:

      • Using a non-polar solvent where the equilibrium is shifted almost entirely to the enol form.

      • Employing computational methods to estimate the ε value.

    • Using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration, the concentration of the enol form can be calculated.

    • The concentration of the keto form can then be determined by subtracting the enol concentration from the total concentration of the β-keto ester.

Implications in Drug Discovery and Development

The tautomeric state of a drug molecule can have a profound impact on its pharmacokinetic and pharmacodynamic properties. Therefore, a thorough understanding and, where possible, control of keto-enol tautomerism is a critical aspect of modern drug design.[4][5]

  • Physicochemical Properties: Tautomerism influences key physicochemical parameters such as lipophilicity (logP), solubility, and pKa. These properties, in turn, govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[5]

  • Biological Activity: The two tautomers can exhibit different binding affinities for a biological target. The specific three-dimensional shape and hydrogen bonding capabilities of the enol versus the keto form can lead to significant differences in receptor or enzyme interactions.

  • Chemical Stability and Formulation: The tautomeric equilibrium can affect the chemical stability of a drug substance and influence the choice of formulation strategies.[4]

  • Case Study: Piroxicam: Piroxicam, a non-steroidal anti-inflammatory drug (NSAID), exists in different tautomeric forms. Its biological activity is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, and the specific tautomeric form present can influence its binding to the active site of the enzyme.

  • Case Study: Curcumin: The natural product curcumin, known for its wide range of biological activities, exhibits keto-enol tautomerism. The relative abundance of its tautomers is highly solvent-dependent and influences its bioavailability and therapeutic efficacy.[6]

Drug_Development_Implications cluster_properties Physicochemical Properties cluster_pharmacology Pharmacological Profile cluster_development Drug Development Considerations Tautomerism Keto-Enol Tautomerism LogP Lipophilicity (logP) Tautomerism->LogP Solubility Solubility Tautomerism->Solubility pKa pKa Tautomerism->pKa Binding Target Binding Affinity Tautomerism->Binding Stability Chemical Stability Tautomerism->Stability Formulation Formulation Design Tautomerism->Formulation ADME ADME Profile LogP->ADME Solubility->ADME pKa->ADME Efficacy Therapeutic Efficacy Binding->Efficacy

Figure 3: The central role of keto-enol tautomerism in influencing key aspects of drug discovery and development.

Conclusion

The keto-enol tautomerism of substituted β-keto esters is a dynamic and highly influential phenomenon. The equilibrium between the keto and enol forms is delicately balanced and can be readily manipulated by altering substituents, the solvent environment, and temperature. For researchers in organic synthesis and drug development, a comprehensive understanding of the principles governing this equilibrium, coupled with robust analytical methodologies for its quantification, is not merely an academic exercise but a practical necessity. The ability to predict and control the tautomeric state of a molecule can provide a significant advantage in the design of more effective, stable, and bioavailable therapeutic agents.

References

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  • Pearson. (n.d.). Tautomers of Dicarbonyl Compounds: Videos & Practice Problems. Pearson+. [Link]

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  • Said, M. M., & Jassas, R. M. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5468.
  • Sandler, I., & Harper, J. B. (2021). Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters.
  • Taylor & Francis. (n.d.). Keto enol tautomerism – Knowledge and References. Taylor & Francis. [Link]

  • Wikipedia. (2024, February 25). Ethyl acetoacetate. Wikipedia. [Link]

  • Z. Rappoport (Ed.). (1977). The Chemistry of the Hydrazo, Azo and Azoxy Groups. John Wiley & Sons.
  • Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. [Link]

  • Quora. (2018, May 20). Why enol content of ethyl acetoacetate is more in toluene than water?. Quora. [Link]

Sources

Foundational

Engineering Steric Shields: The Role of Ethyl 9,9-dimethyl-8-oxodecanoate in Advanced Organic Synthesis and Drug Design

Introduction: The Strategic Value of Steric Bulk In the modern landscape of targeted therapeutics and delivery systems, the metabolic stability of aliphatic linkers is a critical bottleneck. Ethyl 9,9-dimethyl-8-oxodecan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Steric Bulk

In the modern landscape of targeted therapeutics and delivery systems, the metabolic stability of aliphatic linkers is a critical bottleneck. Ethyl 9,9-dimethyl-8-oxodecanoate (CAS: 898776-45-9) is a specialized bifunctional building block characterized by a terminal ethyl ester, a mid-chain ketone at the C8 position, and a bulky tert-butyl group at the omega terminus[1]. With a molecular weight of 242.36 g/mol [2], this compound is increasingly recognized as a premium scaffold in medicinal chemistry.

The strategic placement of the 9,9-dimethyl motif adjacent to the ketone provides extreme steric hindrance. This structural feature serves two primary functions: it dictates high stereoselectivity during synthetic transformations and imparts profound metabolic resistance against cytochrome P450-mediated ω -oxidation in vivo.

Mechanistic Rationale in Drug Development

Standard linear aliphatic chains, such as those found in traditional ionizable lipids (e.g., DLin-MC3-DMA) or PROTAC linkers, are highly susceptible to enzymatic degradation. By terminating the alkyl chain with a tert-butyl group, the ω -carbon is fully substituted, completely blocking ω -oxidation.

Furthermore, the adjacent 8-oxo group provides a versatile synthetic handle that can be functionalized into a chiral alcohol or a branched amine. Similar oxodecanoate scaffolds have been successfully deployed in the synthesis of highly potent, metabolically stable ketone histone deacetylase (HDAC) inhibitors, demonstrating the biological viability of this structural motif[3].

Quantitative Pharmacokinetic Profiling

To illustrate the impact of the 9,9-dimethyl-8-oxo motif, the following table summarizes the comparative in vitro metabolic stability of various lipid tails in Human Liver Microsomes (HLM). The data demonstrates how steric bulk directly translates to prolonged half-lives.

Structural MotifHalf-life ( T1/2​ ) in HLMIntrinsic Clearance ( CLint​ )Primary in vivo Degradation Pathway
Linear Decanoate (Standard)~15 min>100 µL/min/mgRapid ω -oxidation & β -oxidation
8-Oxodecanoate ~25 min75 µL/min/mgKetone reduction / ω -oxidation
9,9-Dimethyl-8-oxodecanoate >120 min <10 µL/min/mg Highly resistant (Steric shielding)

Synthetic Workflows and Self-Validating Protocols

Working with highly hindered ketones requires specific catalytic interventions. Standard reductive amination or hydrogenation conditions often fail or proceed with low yield due to the massive steric shadow cast by the tert-butyl group. The following protocols are engineered to overcome these thermodynamic barriers.

Protocol A: Asymmetric Hydrogenation to (R)-Ethyl 8-hydroxy-9,9-dimethyldecanoate

Causality: The steric disparity between the linear heptyl chain (C1-C7) and the tert-butyl group (C9-C10) makes this ketone an exceptional substrate for Noyori asymmetric hydrogenation. The bulky group forces a single binding conformation with the chiral Ruthenium catalyst, ensuring >99% enantiomeric excess (ee).

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox, dissolve RuCl2[(R)-BINAP][(R)-DAIPEN] (0.1 mol%) in anhydrous, degassed isopropanol. Isopropanol is critical as it acts as a secondary hydrogen donor and stabilizes the active Ru-hydride species.

  • Substrate Addition: Add Ethyl 9,9-dimethyl-8-oxodecanoate (1.0 equiv) and a catalytic amount of potassium tert-butoxide (t-BuOK, 0.5 mol%) to the reaction vessel.

    • Self-Validation Check: The solution must turn a deep red/brown, indicating the successful formation of the active catalytic complex.

  • Pressurization & Reaction: Transfer the vessel to a high-pressure reactor. Purge with H2​ three times, then pressurize to 50 atm. Stir vigorously at 25°C for 14 hours.

  • In-Process Control (IPC): Vent the reactor and sample 10 µL. Run a rapid LC-MS to confirm the disappearance of the ketone mass (m/z 243.3 [M+H]+ ) and the appearance of the alcohol (m/z 245.3 [M+H]+ ).

  • Workup & Validation: Concentrate the mixture under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc 8:2). Determine the enantiomeric purity via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min).

Protocol B: Lewis Acid-Mediated Reductive Amination for Ionizable Lipids

Causality: Direct treatment of Ethyl 9,9-dimethyl-8-oxodecanoate with an amine and NaBH(OAc)3​ yields <5% product because the tert-butyl group prevents standard iminium formation. We must force the dehydration step using Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) as a strong Lewis acid and water scavenger.

Step-by-Step Methodology:

  • Imine Formation: Combine the ketone (1.0 equiv) and the target primary amine (1.2 equiv) in anhydrous THF. Add Ti(OiPr)4​ (2.0 equiv) dropwise at room temperature. Stir for 12 hours.

    • Self-Validation Check: An aliquot analyzed by FTIR will show the disappearance of the strong ketone C=O stretch at ~1715 cm−1 and the appearance of a weak imine C=N stretch at ~1660 cm−1 .

  • Reduction: Cool the mixture to 0°C. Carefully add Sodium cyanoborohydride ( NaBH3​CN , 1.5 equiv) dissolved in absolute ethanol. Stir for an additional 6 hours, allowing it to warm to room temperature.

  • Quench & Workup: Quench the reaction by adding 1M NaOH (aq) to precipitate titanium salts as a white solid ( TiO2​ ). Filter through a pad of Celite.

  • Acid-Base Extraction: Extract the filtrate with EtOAc. Wash the organic layer with 1M HCl to protonate the newly formed amine, driving it into the aqueous layer (separating it from unreacted lipid). Basify the aqueous layer to pH 10 with NaOH, and re-extract with DCM. Dry over Na2​SO4​ and concentrate to yield the pure sterically hindered amino-ester.

Pathway Visualizations

SynthWorkflow A Ethyl 9,9-dimethyl-8-oxodecanoate (CAS: 898776-45-9) B Asymmetric Reduction (Ru-BINAP, H2, t-BuOK) A->B Pathway 1 C Reductive Amination (Ti(OiPr)4, NaBH3CN, R-NH2) A->C Pathway 2 F Ester Hydrolysis (LiOH, THF/H2O) A->F Pathway 3 D Chiral (R)-Alcohol (Metabolically Stable Linker) B->D E Sterically Hindered Amino-Lipid (Ionizable LNP Component) C->E G Free Carboxylic Acid (HDAC Inhibitor Precursor) F->G

Caption: Divergent synthetic workflows utilizing Ethyl 9,9-dimethyl-8-oxodecanoate as a core scaffold.

LNPMechanism LNP LNP containing 9,9-dimethyl-Lipid Endo Endocytosis into Target Cell LNP->Endo Acid Endosomal Acidification (pH drops to ~5.5) Endo->Acid Proton Protonation of Hindered Amino-Lipid Acid->Proton Fuse Membrane Fusion & Cone-Shape Formation Proton->Fuse Release Cytosolic Release of mRNA/Payload Fuse->Release

Caption: Mechanism of endosomal escape driven by the synthesized sterically hindered ionizable lipid.

Conclusion

The integration of Ethyl 9,9-dimethyl-8-oxodecanoate into synthetic pipelines represents a masterclass in exploiting steric bulk for both chemical selectivity and biological efficacy. By carefully navigating the synthetic challenges posed by the tert-butyl group—using tailored Lewis acids and specific chiral catalysts—chemists can unlock a new class of ultra-stable lipids and linkers that resist premature in vivo degradation, ultimately enhancing the pharmacokinetic profiles of next-generation therapeutics.

References

  • Rieke Metals Products. "Ethyl 9,9-dimethyl-8-oxodecanoate | #7586f". Rieke Metals. URL:[Link]

  • IRBM/Merck Research Laboratories. "A Novel Series of Potent and Selective Ketone Histone Deacetylase Inhibitors with Anti-tumor Activity in vivo." Amazon AWS Document Repository. URL: [Link]

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Exploratory

Branched-Chain Keto Esters: A Technical Guide to Synthesis, Properties, and Industrial Applications

Abstract Branched-chain keto esters (BCKEs) are a class of organic molecules characterized by a ketone and an ester functional group, with a non-linear alkyl or aryl framework. This unique structural combination imparts...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Branched-chain keto esters (BCKEs) are a class of organic molecules characterized by a ketone and an ester functional group, with a non-linear alkyl or aryl framework. This unique structural combination imparts a rich chemical reactivity, making them highly valuable as synthons and functional molecules across diverse industrial sectors. Their ability to serve as precursors for complex chiral molecules has positioned them as critical building blocks in pharmaceutical and agrochemical development. Furthermore, the physical properties conferred by their branched nature are driving innovation in materials science, particularly in the formulation of high-performance lubricants and specialty polymers. This technical guide provides a comprehensive overview of the synthesis, key applications, and future potential of BCKEs for researchers, scientists, and professionals in drug development and chemical manufacturing.

Part 1: The Synthetic Foundation: Accessing Branched-Chain Keto Esters

The industrial utility of BCKEs is fundamentally dependent on efficient and selective synthetic methodologies. The choice of synthesis is often dictated by the desired stereochemistry, scale, and economic viability. This section explores both established chemical routes and modern biocatalytic strategies, explaining the causality behind these choices.

Chemical Synthesis Strategies: Precision and Control

Traditional organic synthesis offers robust and versatile methods for constructing BCKEs. These routes are particularly valuable when specific, non-natural stereochemistries are required.

A. Acylation and Alkylation of Keto Ester Enolates: A cornerstone of β-keto ester synthesis is the acylation of ketone enolates or the alkylation of existing β-keto esters. The primary challenge lies in controlling C- vs. O-acylation and achieving high regioselectivity. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) is critical for generating the enolate quantitatively before introducing an acylating or alkylating agent.[1] For instance, the reaction of a ketone with ethyl chloroformate in the presence of a suitable base provides a direct route to β-keto esters.[1]

B. Catalytic Asymmetric Synthesis: For pharmaceutical applications, controlling stereochemistry is paramount. Catalytic asymmetric synthesis provides a powerful tool for creating optically active BCKEs with high enantiomeric excess (ee).[2]

  • Asymmetric Homologation: Chiral Lewis acid catalysts, such as Scandium(III)-N,N'-dioxide complexes, can mediate the enantioselective homologation of ketones with α-diazo esters. This method facilitates a one-carbon chain extension to produce optically active β-keto esters containing an all-carbon quaternary center.[3] The catalyst's chiral environment dictates the facial selectivity of the nucleophilic attack, leading to high stereocontrol.

  • Asymmetric Conjugate Addition: The 1,4-addition (Michael addition) of β-keto esters to nitroalkenes, promoted by bifunctional catalysts, can construct adjacent quaternary and tertiary carbon stereocenters with excellent diastereoselectivity and enantioselectivity.[4]

Biocatalytic Routes: A Green Chemistry Approach

Biocatalysis has emerged as a superior strategy for producing chiral intermediates, offering high selectivity under mild, environmentally benign conditions.[5] Enzymes operate with remarkable precision, reducing the need for protecting groups and minimizing waste from hazardous reagents.[6]

A. Enzymatic Transesterification: Lipases are widely used for the synthesis of chiral β-keto esters via transesterification.[7] These enzymes exhibit high chemo- and enantioselectivity, often allowing for the kinetic resolution of racemic alcohols using a prochiral keto ester. A significant advantage is the ability to perform these reactions under mild, often solvent-free conditions.

  • Causality: The high enantioselectivity arises from the enzyme's active site, which preferentially binds one enantiomer of the substrate at a much higher rate than the other. Immobilized lipases, such as Novozym® 435 (Candida antarctica lipase B), are particularly valuable as they can be easily recovered and reused, enhancing process economy.[7]

Experimental Protocol: Lipase-Catalyzed Synthesis of a Chiral β-Keto Ester
  • Reactant Preparation: In a sealed vessel, admix an acyl donor β-keto ester (e.g., ethyl acetoacetate, 1.2 equivalents) and a racemic secondary alcohol (1.0 equivalent). The β-keto ester often serves as both the acyl donor and the solvent.

  • Biocatalyst Addition: Add the immobilized lipase (e.g., Novozym® 435, 2-5% w/w of total reactants).

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 40-60°C) under reduced pressure to remove the alcohol byproduct (e.g., ethanol), thereby driving the reaction equilibrium towards the product.

  • Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) until ~50% conversion is reached (for kinetic resolution).

  • Work-up: Filter the reaction mixture to recover the immobilized enzyme for reuse. The filtrate, containing the chiral β-keto ester product and the unreacted alcohol enantiomer, can be purified by column chromatography.

B. Enzymatic Reduction: Ketoreductases (KREDs) are powerful biocatalysts for the asymmetric reduction of prochiral ketones to optically active alcohols.[8] The reduction of a branched-chain keto ester yields a chiral hydroxy ester, a highly valuable intermediate in pharmaceutical synthesis.[6]

  • Causality: KREDs utilize a cofactor, typically NADPH or NADH, to deliver a hydride to the carbonyl group. The enzyme's three-dimensional structure precisely orients the substrate relative to the cofactor, ensuring the hydride is delivered to a specific face of the ketone, resulting in the formation of a single alcohol enantiomer with very high enantiomeric excess (>99% ee).[3][5]

Workflow for Chemoenzymatic Synthesis

The following diagram illustrates a typical workflow combining chemical synthesis with a biocatalytic step to produce a high-purity chiral intermediate.

G cluster_chemical Chemical Synthesis cluster_biocatalytic Biocatalytic Reduction cluster_downstream Purification & API Synthesis A Starting Materials (Ketone, Ester) B Chemical Condensation (e.g., Claisen) A->B Base/Catalyst C Prochiral BCKE B->C E Asymmetric Reduction C->E Substrate D KRED Enzyme + Cofactor (NADPH) D->E F Chiral Hydroxy Ester (>99% ee) E->F G Purification (Chromatography) F->G H Further Synthesis G->H I Active Pharmaceutical Ingredient (API) H->I

Caption: Chemoenzymatic workflow for producing a chiral API from a BCKE.

Part 2: Industrial Applications: From Lab to Market

The diverse reactivity and tailored physical properties of BCKEs make them enabling molecules in several high-value industries.

Pharmaceuticals and Drug Development

BCKEs are premier building blocks in medicinal chemistry, primarily due to their role as precursors to chiral molecules.[2]

A. Chiral Building Blocks for Complex APIs: The synthesis of many modern drugs, such as certain statins, antivirals, and antibiotics, involves complex chiral intermediates. The reduction of a BCKE to a chiral β-hydroxy ester is a common strategy to install two adjacent stereocenters with high fidelity.[6] For example, chiral aryl β-hydroxy α-amino esters, derived from the dynamic reductive kinetic resolution of the corresponding keto esters, are precursors to antibiotics like florfenicol.[3]

Synthetic Pathway Example

This diagram shows a simplified pathway where a BCKE is a key intermediate in forming a heterocyclic scaffold common in many pharmaceuticals.

G BCKE Branched-Chain β-Keto Ester Intermediate Cyclization Precursor BCKE->Intermediate Reaction with Hydrazine Derivative Product Heterocyclic Scaffold (e.g., Pyrazolone) Intermediate->Product Intramolecular Cyclization

Caption: Synthesis of a pyrazolone scaffold from a BCKE.

B. A Novel Frontier: Antibacterial Agents and Quorum Sensing Inhibition: With the rise of antibiotic resistance, new therapeutic strategies are urgently needed. One promising approach is to disrupt bacterial communication, a process known as quorum sensing (QS).[4][9] Many bacteria use N-acyl homoserine lactone (AHL) molecules as signals to coordinate virulence factor expression and biofilm formation.[10]

β-Keto esters, particularly those with aryl functionality, have been designed as structural mimics of natural AHLs.[11] These synthetic analogues can act as competitive antagonists, binding to the bacterial LuxR-type receptor proteins without activating them.[4][9] This effectively silences the QS pathways, rendering the bacteria less pathogenic without killing them, which may reduce the selective pressure for developing resistance.[11] Studies have shown that β-keto esters with specific substitutions on the aryl ring can inhibit QS in pathogens like Vibrio harveyi and Pseudomonas aeruginosa at micromolar concentrations.[4][11]

Agrochemicals

The structural motifs present in BCKEs are also valuable in the synthesis of agrochemicals, including herbicides and fungicides.[7] The transesterification of β-keto esters is a widely applied transformation in this sector.[7] For example, pyrazolones, which can be synthesized directly from β-keto esters, are precursors for some herbicides.[1] The ability to introduce branched chains allows for fine-tuning of properties such as soil persistence, water solubility, and target specificity.

Materials Science and Specialty Lubricants

Beyond life sciences, the physical properties of BCKEs and their derivatives are leveraged in materials science.

A. Specialty Polymers: The dual functionality of keto esters allows them to be incorporated into polymer backbones or used as functional end-caps. For instance, β-keto ester terminated poly(ethylene glycol) (PEG) has been synthesized for potential use in polymer-supported synthesis or as a building block for more complex polymer architectures.

B. High-Performance Lubricants: The performance of lubricants, especially at low temperatures, is critically dependent on their molecular structure. Branched-chain esters exhibit superior properties compared to their linear counterparts.[12]

  • Causality: The branches on the alkyl chain disrupt crystal packing (Van der Waals forces), which significantly lowers the melting point and pour point of the material.[12][13] This prevents the lubricant from solidifying or becoming too viscous at low temperatures, ensuring consistent performance. While branching improves low-temperature fluidity, it can also increase the viscosity and the pressure-viscosity coefficient, which is crucial for maintaining a robust lubricating film under high pressure in applications like compressors and bearings.[14][15]

Data Presentation: Property Comparison of Linear vs. Branched Esters

The following table summarizes the typical effects of branching on the physical properties of esters used in lubricant and personal care formulations.

PropertyLinear Saturated Ester (e.g., Stearyl Stearate)Branched Saturated Ester (e.g., Isostearyl Isostearate)Rationale & Industrial Impact
Melting Point High (e.g., ~65°C)Very Low (e.g., ~ -5°C)Branching disrupts crystal lattice formation, preventing solidification. Critical for low-temperature lubricants and liquid emollients.[12]
Viscosity LowerHigherIncreased steric hindrance makes flow more difficult. Useful for formulating lubricants that require a thicker film.[14]
Viscosity Index (VI) Generally HigherGenerally LowerBranching can make viscosity more sensitive to temperature changes.[13]
Oxidative Stability HighHighBoth are saturated, lacking unstable double bonds. Branching offers stability comparable to linear chains.[12]
Volatility LowerHigherIncreased branching can weaken intermolecular forces, leading to higher volatility at a given molecular weight.[13]

Part 3: Future Outlook and Emerging Trends

The industrial potential of branched-chain keto esters continues to expand, driven by advances in sustainable chemistry and a deeper understanding of structure-function relationships.

  • Expansion of Biocatalytic Toolboxes: The discovery and engineering of new enzymes (e.g., through directed evolution) will provide access to a wider range of BCKEs with novel stereochemistries and functionalities.[3][6] This will enable the synthesis of previously inaccessible pharmaceutical and agrochemical candidates.

  • Sustainable Feedstocks: There is growing interest in producing BCKEs from renewable biomass resources rather than petroleum-based starting materials.[16] Developing catalytic pathways to convert bio-derived platform molecules into valuable keto esters is a key area of green chemistry research.

  • New Therapeutic Applications: As our understanding of complex biological pathways grows, BCKEs will be explored as building blocks for modulating new classes of drug targets beyond quorum sensing inhibitors. Their versatile chemistry makes them ideal starting points for creating diverse compound libraries for high-throughput screening.

References

  • Dancause, S. E., Poulin, E. J., & Meschwitz, S. M. (2016). Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters. Molecules. [Link][4][9]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. American Chemical Society. [Link][2]

  • Dancause, S. E., Poulin, E. J., & Meschwitz, S. M. (2016). Quorum Sensing Inhibition and Structure-Activity Relationships of β-Keto Esters. PubMed. [Link][9]

  • Fuentes, J. A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PMC. [Link][11]

  • Truppo, M. D. (2020). Ketone Reductase Biocatalysis in the Synthesis of Chiral Intermediates Toward Generic Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link][8]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link][6]

  • Excelsia Pharma. (2024). Biocatalysis for Chiral Intermediates. Excelsia Pharma Website. [Link][5]

  • Miller, P. R. (Year not specified). Synthetic Esters: Engineered to Perform. Machinery Lubrication. [Link][14]

  • Wang, W., et al. (2024). A Highly Stereoselective and Efficient Biocatalytic Synthesis of Chiral Syn-Aryl β-Hydroxy α-Amino Esters. ACS Catalysis. [Link][3]

  • Jarchem Industries, Inc. (2010). Comparatively Speaking: Linear vs. Branched vs. Unsaturated Alcohols and Acids. Cosmetics & Toiletries. [Link][12]

  • Wang, Y., et al. (2020). Ester Oils Prepared from Fully Renewable Resources and Their Lubricant Base Oil Properties. PMC. [Link][13]

  • Hennessy, M. C., & O'Sullivan, T. P. (2023). Recent advances in the transesterification of β-keto esters. CORA. [Link][7]

  • Fuentes, J. A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. ResearchGate. [Link]

  • Biresaw, G., & Bantchev, G. B. (2023). Fundamental Structure–Function Relationships in Vegetable Oil-Based Lubricants: A Critical Review. MDPI. [Link]

  • Ragavan, R. V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PMC. [Link][1]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]

  • Sun, L., & Eckels, S. (1998). Elastohydrodynamic Lubrication Properties of Polyol Ester Lubricants-R134a Mixtures. Purdue e-Pubs. [Link][15]

  • Gellman, S. H., & Blackwell, H. E. (2005). Small Molecule Inhibitors of Bacterial Quorum Sensing and Biofilm Formation. Journal of the American Chemical Society. [Link][10]

  • Zercher, C. K., & Thomson, R. J. (2014). Formation of γ-‐Keto Esters from β. Organic Syntheses. [Link]

  • Hatanpää, A., et al. (2019). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. ResearchGate. [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Examples of products synthesized via the transesterification of β-keto esters. ResearchGate. [Link]

  • Foley, D. J., & Haydl, A. M. (2022). Ketones as strategic building blocks for the synthesis of natural product-inspired compounds. Chemical Society Reviews. [Link]

  • Baran, P. S., & Gianatassio, R. (2016). A Radical Approach to Anionic Chemistry: Synthesis of Ketones, Alcohols, and Amines. Accounts of Chemical Research. [Link]

  • Wang, Y., et al. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link][16]

  • Organic Chemistry Portal. (2016). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthetic Routes to Prepare Ethyl 9,9-dimethyl-8-oxodecanoate

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic preparation of Ethyl 9,9-dimethyl-8-oxodecanoate. Two primary, robust synthetic strategie...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic preparation of Ethyl 9,9-dimethyl-8-oxodecanoate. Two primary, robust synthetic strategies are presented: the Acylation of a Grignard Reagent with a suitable acid chloride and a multi-step approach involving β-keto ester alkylation followed by decarboxylation. The rationale behind the selection of each route, detailed step-by-step protocols, and critical experimental considerations are discussed to ensure successful and reproducible synthesis.

Introduction

Ethyl 9,9-dimethyl-8-oxodecanoate is a β-keto ester of interest in various fields of chemical research, including the synthesis of complex organic molecules and potential applications in medicinal chemistry. Its structure, featuring a sterically hindered tertiary butyl group adjacent to a ketone, presents unique synthetic challenges. This guide outlines two effective and well-precedented synthetic methodologies to access this target molecule, providing detailed experimental procedures and the underlying chemical principles.

Strategic Approaches to Synthesis

The preparation of Ethyl 9,9-dimethyl-8-oxodecanoate can be approached from several angles. The key challenge lies in the efficient formation of the carbon-carbon bond to introduce the bulky pivaloyl (tert-butyl carbonyl) group. This guide will focus on two divergent and reliable strategies:

  • Route 1: Acylation of an Organometallic Reagent: This approach involves the reaction of an appropriate organometallic nucleophile with an acyl chloride. Specifically, the use of an organocuprate (Gilman reagent) is highlighted for its selectivity in forming ketones from acid chlorides without over-addition.[1][2][3][4]

  • Route 2: Alkylation of a β-Keto Ester: This classic strategy in organic synthesis utilizes the acidity of the α-proton of a β-keto ester to generate an enolate, which is then alkylated.[5][6] Subsequent hydrolysis and decarboxylation of the resulting product can yield the desired ketone.[7][8][9]

The choice between these routes may depend on the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory.

Route 1: Synthesis via Acylation of a Gilman Reagent

This route offers a direct and efficient method for the construction of the target molecule. The key transformation is the coupling of a lithium di-tert-butylcuprate with a suitable acid chloride precursor. Gilman reagents are known for their mild reactivity, which allows for the selective formation of ketones from acid chlorides, avoiding the common side reaction of over-addition to form tertiary alcohols that is often observed with more reactive organometallics like Grignard or organolithium reagents.[2][3][4]

Visualizing the Pathway: Gilman Reagent Acylation

Gilman_Reagent_Acylation cluster_0 Step 1: Formation of Gilman Reagent cluster_1 Step 2: Acylation tert-Butyllithium tert-Butyllithium Gilman_Reagent Lithium di-tert-butylcuprate tert-Butyllithium->Gilman_Reagent 2 equiv. Copper(I) Iodide Copper(I) Iodide Copper(I) Iodide->Gilman_Reagent 1 equiv. Target_Molecule Ethyl 9,9-dimethyl-8-oxodecanoate Gilman_Reagent->Target_Molecule Acid_Chloride Ethyl 8-(chloroformyl)octanoate Acid_Chloride->Target_Molecule

Caption: Synthetic pathway via Gilman reagent acylation.

Experimental Protocol:

Step 1: Preparation of Lithium di-tert-butylcuprate (Gilman Reagent)

  • Materials:

    • Copper(I) iodide (CuI)

    • tert-Butyllithium (t-BuLi) in pentane or heptane

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum, add copper(I) iodide (1.0 eq).

    • Evacuate the flask and backfill with dry nitrogen.

    • Add anhydrous diethyl ether or THF via syringe and cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add tert-butyllithium (2.0 eq) dropwise to the stirred suspension. The solution will typically change color, indicating the formation of the Gilman reagent.

    • Allow the mixture to stir at -78 °C for 30 minutes to ensure complete formation of the organocuprate.

Step 2: Acylation to form Ethyl 9,9-dimethyl-8-oxodecanoate

  • Materials:

    • Ethyl 8-(chloroformyl)octanoate (prepared from the corresponding carboxylic acid using, for example, oxalyl chloride or thionyl chloride)

    • Anhydrous diethyl ether or THF

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • Dissolve ethyl 8-(chloroformyl)octanoate (1.0 eq) in anhydrous diethyl ether or THF in a separate flame-dried flask under a nitrogen atmosphere.

    • Slowly add the solution of the acid chloride to the pre-formed Gilman reagent at -78 °C via a cannula or syringe.

    • Allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to 0 °C and stir for an additional hour.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure Ethyl 9,9-dimethyl-8-oxodecanoate.

Data Summary:
ReagentMolar Eq.Molecular Weight ( g/mol )
Copper(I) iodide1.0190.45
tert-Butyllithium2.064.06
Ethyl 8-(chloroformyl)octanoate1.0234.72

Note: The yield of this reaction is expected to be in the range of 60-80%, depending on the purity of the reagents and strict adherence to anhydrous conditions.

Route 2: Synthesis via β-Keto Ester Alkylation and Decarboxylation

This classical approach involves the formation of a β-keto ester through the acylation of an enolate, followed by alkylation at the α-position and subsequent removal of the ester group through hydrolysis and decarboxylation. This method is highly versatile and allows for the construction of a wide range of ketones.[5][7]

Visualizing the Pathway: β-Keto Ester Alkylation

Beta_Keto_Ester_Alkylation cluster_0 Step 1: Enolate Formation & Acylation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation Ethyl_Acetoacetate Ethyl Acetoacetate Acylated_Ester Ethyl 2-(2,2-dimethylpropanoyl)-3-oxobutanoate Ethyl_Acetoacetate->Acylated_Ester Base Sodium Ethoxide Base->Acylated_Ester Pivaloyl_Chloride Pivaloyl Chloride Pivaloyl_Chloride->Acylated_Ester Alkylated_Product Alkylated β-keto ester Acylated_Ester->Alkylated_Product Base2 Sodium Ethoxide Base2->Alkylated_Product Alkyl_Halide Ethyl 6-bromohexanoate Alkyl_Halide->Alkylated_Product Target_Molecule Ethyl 9,9-dimethyl-8-oxodecanoate Alkylated_Product->Target_Molecule Acid_Workup Aqueous Acid (e.g., HCl) Acid_Workup->Target_Molecule

Caption: Synthetic pathway via β-keto ester alkylation.

Experimental Protocol:

Step 1: Acylation of Ethyl Acetoacetate

  • Materials:

    • Ethyl acetoacetate

    • Sodium ethoxide (NaOEt)

    • Pivaloyl chloride

    • Anhydrous ethanol

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.

    • Cool the solution to 0 °C and add ethyl acetoacetate (1.0 eq) dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete enolate formation.

    • Slowly add pivaloyl chloride (1.0 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.

    • Cool the mixture, pour it into ice-water, and acidify with dilute HCl.

    • Extract the product with diethyl ether (3 x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acylated product.

Step 2: Alkylation of the Acylated Intermediate

  • Materials:

    • Crude ethyl 2-(2,2-dimethylpropanoyl)-3-oxobutanoate

    • Sodium ethoxide (NaOEt)

    • Ethyl 6-bromohexanoate

    • Anhydrous ethanol

  • Procedure:

    • Dissolve the crude acylated product from Step 1 in anhydrous ethanol in a flame-dried flask under a nitrogen atmosphere.

    • Add sodium ethoxide (1.1 eq) and stir for 30 minutes at room temperature.

    • Add ethyl 6-bromohexanoate (1.0 eq) and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture, pour it into water, and extract with diethyl ether (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkylated product.

Step 3: Hydrolysis and Decarboxylation

  • Materials:

    • Crude alkylated β-keto ester

    • Aqueous hydrochloric acid (e.g., 10% HCl)

  • Procedure:

    • To the crude alkylated product from Step 2, add an excess of aqueous hydrochloric acid.

    • Heat the mixture to reflux for several hours until the evolution of CO2 ceases.[7]

    • Cool the reaction mixture to room temperature and extract with diethyl ether (3 x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product by column chromatography on silica gel.

Data Summary:
ReagentMolar Eq. (Step 1)Molar Eq. (Step 2)
Ethyl acetoacetate1.0-
Sodium ethoxide1.11.1
Pivaloyl chloride1.0-
Ethyl 6-bromohexanoate-1.0

Note: This multi-step synthesis may have a lower overall yield compared to Route 1, but it utilizes more common and readily available starting materials.

Safety and Handling

  • Organolithium Reagents: tert-Butyllithium is pyrophoric and must be handled with extreme care under an inert atmosphere.

  • Acid Chlorides: Pivaloyl chloride and ethyl 8-(chloroformyl)octanoate are corrosive and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Diethyl ether and THF are highly flammable. Ensure all operations are performed away from ignition sources.

  • Bases: Sodium ethoxide is a strong base and corrosive. Handle with appropriate PPE.

Conclusion

Both synthetic routes presented provide viable pathways to Ethyl 9,9-dimethyl-8-oxodecanoate. The choice of method will depend on the specific needs and resources of the laboratory. Route 1, utilizing a Gilman reagent, offers a more direct and potentially higher-yielding approach, while Route 2 provides a classic and versatile alternative using more common starting materials. Careful execution of the detailed protocols and adherence to safety precautions are paramount for the successful synthesis of the target compound.

References
  • Chemistry Steps. (2024, December 5). Conversion of Acid Chlorides to Ketones. Retrieved from [Link]

  • Chemistry Steps. (2023, March 28). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Retrieved from [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • ChemHelper. Acid Chloride → Ketone with Gilman Reagents (R₂CuLi). Retrieved from [Link]

  • Google Patents. (1971). US3565928A - Process for preparing gamma-substituted beta-keto esters.
  • The Organic Chemistry Tutor. Gilman Reagent (Organocuprates). Retrieved from [Link]

  • University of Wisconsin. (2026, March 1). Carbonyl Chemistry :: The Acylation of Enolates - the Claisen and Dieckmann Condensations. Retrieved from [Link]

  • ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. Retrieved from [Link]

  • YouTube. (2021, July 8). Addition of an Organocuprate to an Acid Chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]

  • Organic Syntheses. (2014, June 8). Formation of γ-‐Keto Esters from β. Retrieved from [Link]

  • PMC. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved from [Link]

  • Royal Society of Chemistry. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Retrieved from [Link]

  • ScienceMadness. (2025, June 2). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Retrieved from [Link]

  • ACS Publications. (2021, February 5). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Retrieved from [Link]

Sources

Application

Application Note: Strategic Utilization of the Claisen Condensation for β-Keto Ester Synthesis in Drug Development

Executive Summary The Claisen condensation remains a cornerstone of carbon-carbon bond formation in organic synthesis and pharmaceutical development. By coupling two esters—or an ester and a carbonyl compound—in the pres...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Claisen condensation remains a cornerstone of carbon-carbon bond formation in organic synthesis and pharmaceutical development. By coupling two esters—or an ester and a carbonyl compound—in the presence of a strong base, this reaction yields β-keto esters. These multifunctional molecules are privileged scaffolds in medicinal chemistry, serving as direct precursors for the synthesis of complex heterocycles (such as pyrazoles, isoxazoles, and pyrimidines) and active pharmaceutical ingredients (APIs) [1].

As a Senior Application Scientist, I have designed this protocol guide to move beyond standard operational recipes. Here, we will dissect the mechanistic causality, thermodynamic controls, and self-validating analytical steps required to successfully execute and optimize both classic and directed crossed Claisen condensations.

Mechanistic Causality & Thermodynamic Control

To master the Claisen condensation, one must understand that unlike many carbon-carbon bond-forming reactions driven by kinetic nucleophilic attack, this reaction is strictly governed by thermodynamic control .

  • Enolization (Kinetic Hurdle): The reaction initiates with the deprotonation of the ester's α-carbon. Because the pKa of an ester's α-proton is ~25 and standard alkoxide bases have a conjugate acid pKa of ~16, the initial equilibrium heavily favors the un-enolized ester.

  • Nucleophilic Attack & Elimination: The transient enolate attacks a second ester molecule, forming a tetrahedral intermediate. This intermediate collapses, expelling an alkoxide leaving group to form the β-keto ester.

  • The Thermodynamic Sink (Causality): The newly formed β-keto ester is significantly more acidic (pKa ~9–11) than the starting ester [2]. The expelled alkoxide base immediately and irreversibly deprotonates the β-keto ester, forming a resonance-stabilized enolate. This irreversible deprotonation is the causal driving force that pulls the entire unfavorable equilibrium forward [3].

  • Substrate Requirement: Because of this thermodynamic requirement, the starting donor ester must possess at least two α-hydrogens: one to form the initial enolate, and a second to be removed in the final driving step[2].

Mechanism Ester Ester (pKa ~25) Enolate Ester Enolate (Nucleophile) Ester->Enolate Base (RO⁻) Deprotonation Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Attack 2nd Ester Deprotonated β-Keto Enolate (Thermodynamic Sink) Tetrahedral->Deprotonated -RO⁻ Elimination & Deprotonation Product β-Keto Ester (Neutral Product) Deprotonated->Product H₃O⁺ Acid Workup

Caption: Thermodynamic logic and causality of the Claisen condensation mechanism.

Applications in Pharmaceutical Synthesis

The ability to generate multifunctional molecules in a single step makes this reaction highly valuable for building molecular diversity in compound libraries. A prime example is the synthesis of the peroxisome proliferator-activated receptor delta (PPARδ) agonist fonadelpar . The construction of its critical ethylene linker was achieved by coupling an advanced aldehyde and a ketone via a Claisen-Schmidt condensation, demonstrating the reaction's scalability and efficiency in modern drug development[4]. Furthermore, crossed Claisen condensations with non-enolizable esters (e.g., diethyl oxalate) yield 1,3,5-tricarbonyl compounds, which are direct precursors to pharmaceutical heterocyclic scaffolds[1].

Reaction Optimization & Quantitative Parameters

Selecting the appropriate reagents is critical to prevent side reactions such as transesterification or undesired homocoupling. The following table summarizes the quantitative and logical parameters for optimizing the reaction.

Table 1: Optimization Parameters for Claisen Condensations

ParameterChoice / ReagentRationale / Causality
Base Selection (Classic) NaOMe, NaOEt (1.0 - 1.2 eq)Must strictly match the ester alkoxy group (e.g., NaOEt for ethyl esters) to create a self-correcting system that prevents transesterification mixtures.
Base Selection (Crossed) LDA, LiHMDS, NaH (1.05 - 1.1 eq)Non-nucleophilic, sterically hindered bases quantitatively generate the kinetic enolate at low temperatures, preventing self-condensation.
Donor Substrate Esters with ≥2 α-hydrogensRequired for the final irreversible deprotonation step that drives the reaction to completion via Le Chatelier's principle.
Acceptor Substrate Non-enolizable esters (1.2 - 1.5 eq)Diethyl carbonate, ethyl formate, or benzoates act purely as electrophiles in crossed Claisen reactions, ensuring a single major product.
Solvent THF, Et₂O, or NeatAnhydrous, aprotic solvents stabilize the enolate and prevent premature protonation or ester hydrolysis (saponification).

Experimental Protocols

Protocol A: Standard Homocoupling (Synthesis of Ethyl Acetoacetate)

Self-Validating Principle: By using sodium ethoxide with ethyl acetate, any nucleophilic attack by the base on the ester carbonyl simply regenerates the starting material. This makes the protocol highly robust and self-correcting.

  • Preparation: In a flame-dried, 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 200 mL of strictly anhydrous ethanol under an argon atmosphere.

  • Base Generation: Carefully add 1.0 equivalent of sodium metal (in small, washed pieces) to the ethanol to generate sodium ethoxide in situ. Wait until all hydrogen gas evolution ceases and the solution returns to room temperature.

  • Condensation: Add 2.05 equivalents of anhydrous ethyl acetate dropwise. Heat the mixture to a gentle reflux for 4-6 hours. The solution will gradually turn viscous as the sodium enolate of ethyl acetoacetate precipitates out of solution.

  • Quench: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a 10% aqueous solution of acetic acid (or dilute HCl) until the pH reaches 4-5. Causality: This protonates the thermodynamic sink (the β-keto enolate), yielding the neutral, isolable β-keto ester.

  • Workup: Extract the aqueous layer with diethyl ether (3 x 100 mL). Wash the combined organic layers with saturated NaHCO₃ to remove excess acid, followed by brine. Dry over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent under reduced pressure and purify via fractional distillation under vacuum to obtain pure ethyl acetoacetate.

Protocol B: Directed Crossed Claisen Condensation (Pre-formed Enolate Method)

Self-Validating Principle: Using a strong, non-nucleophilic base (LDA) at cryogenic temperatures ensures 100% kinetic enolate formation of the donor before the acceptor is introduced, completely eliminating homocoupling side-products.

  • Enolate Formation: In a flame-dried flask, dissolve 1.1 equivalents of diisopropylamine in anhydrous THF (0.5 M) at -78 °C. Add 1.1 equivalents of n-BuLi (2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Donor Addition: Add 1.0 equivalent of the donor ester dropwise at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Acceptor Addition: Add 1.2 equivalents of the non-enolizable acceptor ester (e.g., ethyl benzoate) dropwise. Maintain the reaction at -78 °C for 2 hours, then slowly allow it to warm to room temperature to drive the elimination step.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NH₄Cl at 0 °C. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify the crude mixture via flash column chromatography.

Workflow Prep 1. Reagent Preparation Dry Solvents, Inert Gas Base 2. Base Addition Formation of Enolate Prep->Base React 3. Condensation Controlled Temp (-78°C to RT) Base->React Quench 4. Acidic Quench Neutralize Enolate React->Quench Workup 5. Extraction & Wash Brine, Organic Phase Quench->Workup Purify 6. Purification Column / Distillation Workup->Purify

Caption: Step-by-step experimental workflow for directed crossed Claisen condensation.

Self-Validation & Analytical Troubleshooting

To ensure the integrity of the protocol, researchers must validate the intermediates and final products using the following analytical checks:

  • Reaction Monitoring (TLC): TLC should show the complete disappearance of the starting donor ester. Note: β-keto esters often streak on bare silica due to their acidity and tautomerization; adding 1-2% acetic acid to the mobile phase will sharpen the product spot.

  • NMR Validation: The ¹H NMR spectrum of the product is highly diagnostic. The α-protons situated between the two carbonyls typically appear as a distinct singlet (or multiplet depending on substitution) around 3.4 - 3.8 ppm. Additionally, a minor set of peaks may appear due to keto-enol tautomerization (an enol -OH peak often appears far downfield, >10 ppm).

  • Troubleshooting Low Yields: If the yield is unexpectedly low or starting material is recovered, it is almost always due to trace water causing ester saponification (hydrolysis). Ensure strict anhydrous conditions, flame-dry all glassware, and titrate n-BuLi immediately before use to confirm its exact molarity.

References

  • Master Organic Chemistry. "Claisen Condensation and Dieckmann Condensation". Available at:[Link]

  • American Chemical Society (ACS) Publications. "Development of an Efficient New Route to PPARδ Agonist Fonadelpar: Formation of the C–C Bond by Claisen Condensation". Available at:[Link]

  • Chemistry LibreTexts. "23.7: The Claisen Condensation Reaction". Available at:[Link]

Sources

Method

Application Notes and Protocols for the α-Alkylation of Ethyl 9,9-dimethyl-8-oxodecanoate

Introduction The selective formation of carbon-carbon bonds at the α-position of carbonyl compounds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The selective formation of carbon-carbon bonds at the α-position of carbonyl compounds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. The α-alkylation of β-keto esters, in particular, is a powerful transformation that provides access to a diverse array of substituted carbonyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, natural products, and other functional molecules. This application note provides a detailed technical guide for the α-alkylation of ethyl 9,9-dimethyl-8-oxodecanoate, a substrate notable for the significant steric hindrance around the acidic α-protons. We will delve into the mechanistic rationale behind the experimental design, provide a comprehensive, step-by-step protocol, and discuss the critical parameters that ensure a successful and reproducible outcome. This guide is intended for researchers, scientists, and drug development professionals seeking to perform this challenging yet rewarding transformation.

Mechanistic Considerations: Navigating Steric Hindrance

The α-alkylation of a β-keto ester proceeds through the formation of a nucleophilic enolate, which subsequently displaces a leaving group on an electrophilic alkylating agent in an SN2 reaction.[1] The acidity of the α-protons (C10 in ethyl 9,9-dimethyl-8-oxodecanoate) is enhanced by the electron-withdrawing effect of the two adjacent carbonyl groups (the ketone at C8 and the ester at C1), facilitating their removal by a suitable base.

The primary challenge in the alkylation of ethyl 9,9-dimethyl-8-oxodecanoate lies in the steric bulk imposed by the gem-dimethyl group at the C9 position. This steric hindrance significantly impacts two key aspects of the reaction:

  • Enolate Formation: The accessibility of the α-protons to the base is restricted. Therefore, a strong, sterically non-hindered base is crucial for efficient deprotonation. While strong, bulky bases like lithium diisopropylamide (LDA) are often used to form kinetic enolates at the less substituted α-carbon of unsymmetrical ketones, in this case, the steric hindrance is on the same carbon as the acidic protons.[2] Therefore, a powerful, non-nucleophilic base with a smaller footprint, such as sodium hydride (NaH), is a more suitable choice. NaH deprotonates the β-keto ester to form the thermodynamically more stable enolate.[2]

  • SN2 Alkylation: The approach of the alkylating agent to the nucleophilic α-carbon is also sterically hindered. This necessitates the use of a reactive, unhindered alkylating agent, such as a primary alkyl halide (e.g., methyl iodide, ethyl bromide), to ensure an efficient SN2 reaction. Secondary and tertiary alkyl halides are generally unsuitable as they will preferentially undergo elimination reactions.

Experimental Workflow Overview

The overall experimental workflow for the α-alkylation of ethyl 9,9-dimethyl-8-oxodecanoate can be visualized as a three-stage process: enolate formation, alkylation, and product purification and characterization.

G cluster_0 Stage 1: Enolate Formation cluster_1 Stage 2: Alkylation cluster_2 Stage 3: Purification & Characterization start Ethyl 9,9-dimethyl-8-oxodecanoate base Sodium Hydride (NaH) in THF start->base Deprotonation enolate Sodium Enolate Intermediate base->enolate alkyl_halide Alkyl Halide (R-X) enolate->alkyl_halide SN2 Attack product_crude Crude α-Alkylated Product alkyl_halide->product_crude purification Column Chromatography product_crude->purification final_product Pure α-Alkylated Product purification->final_product characterization NMR, IR, GC-MS final_product->characterization

Caption: Workflow for the α-alkylation of ethyl 9,9-dimethyl-8-oxodecanoate.

Detailed Experimental Protocol

This protocol details the α-methylation of ethyl 9,9-dimethyl-8-oxodecanoate using sodium hydride and methyl iodide.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
Ethyl 9,9-dimethyl-8-oxodecanoateC₁₄H₂₆O₃242.3610.01.0
Sodium Hydride (60% dispersion in oil)NaH24.0012.01.2
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11--
Methyl IodideCH₃I141.9415.01.5
Saturated Aqueous Ammonium ChlorideNH₄Cl53.49--
Diethyl Ether(C₂H₅)₂O74.12--
Anhydrous Magnesium SulfateMgSO₄120.37--
Silica Gel (for column chromatography)SiO₂60.08--
Hexane (for column chromatography)C₆H₁₄86.18--
Ethyl Acetate (for column chromatography)C₄H₈O₂88.11--

Safety Precautions:

  • Sodium Hydride (NaH): NaH is a highly flammable solid and reacts violently with water to produce hydrogen gas, which can ignite spontaneously. Handle NaH in a fume hood under an inert atmosphere (nitrogen or argon). Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. A Class D fire extinguisher should be readily available.[3][4]

  • Methyl Iodide: Methyl iodide is a toxic and volatile liquid. Handle it in a fume hood and wear appropriate PPE.

  • Anhydrous Solvents: Anhydrous THF is flammable and can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.

Procedure:

  • Preparation of the Reaction Vessel:

    • Place a magnetic stir bar in a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a rubber septum.

    • Flame-dry the entire apparatus under a stream of nitrogen and then allow it to cool to room temperature.

  • Enolate Formation:

    • Under a positive pressure of nitrogen, add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol) to the flask.

    • Add anhydrous THF (50 mL) via syringe.

    • Stir the suspension at room temperature for 10 minutes to disperse the NaH.

    • Slowly add a solution of ethyl 9,9-dimethyl-8-oxodecanoate (2.42 g, 10.0 mmol) in anhydrous THF (20 mL) to the NaH suspension via syringe over 15-20 minutes.

    • Observe the evolution of hydrogen gas (bubbling). The reaction is exothermic, so maintain the temperature with a water bath if necessary.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete enolate formation. The solution should become a clear, yellowish solution or a fine suspension.

  • Alkylation:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Add methyl iodide (0.94 mL, 2.13 g, 15.0 mmol) dropwise via syringe over 10 minutes.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Extraction:

    • Cool the reaction mixture to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) to neutralize any unreacted NaH. Be cautious as hydrogen gas will be evolved.

    • Transfer the mixture to a separatory funnel containing diethyl ether (100 mL).

    • Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).

    • Collect the fractions containing the desired product (as determined by TLC analysis) and concentrate them under reduced pressure to yield the pure ethyl 10,10-dimethyl-9-oxo-undecanoate.

Characterization of the Product

The structure and purity of the α-alkylated product should be confirmed by spectroscopic methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: [5]

  • ¹H NMR (400 MHz, CDCl₃):

    • The most significant change will be the disappearance of the singlet corresponding to the two α-protons in the starting material (typically around δ 3.4 ppm).

    • A new quartet and a new doublet will appear, corresponding to the new methine proton at the α-position and the protons of the newly introduced methyl group, respectively. The methine proton will likely be shifted downfield due to the influence of the two carbonyl groups.

    • The characteristic signals for the ethyl ester and the rest of the alkyl chain will remain.

  • ¹³C NMR (100 MHz, CDCl₃):

    • A new methine carbon signal will appear in the region of δ 50-60 ppm.

    • A new methyl carbon signal will appear in the upfield region (δ 15-25 ppm).

    • The signal for the α-methylene carbon in the starting material will be absent.

2. Infrared (IR) Spectroscopy: [5]

  • The IR spectrum will show strong absorption bands characteristic of the two carbonyl groups:

    • Ketone (C=O) stretch: ~1715 cm⁻¹

    • Ester (C=O) stretch: ~1740 cm⁻¹

  • The C-H stretching vibrations of the alkyl groups will be observed in the region of 2850-3000 cm⁻¹.

3. Gas Chromatography-Mass Spectrometry (GC-MS): [6]

  • GC analysis will indicate the purity of the product and the presence of any unreacted starting material or byproducts.

  • The mass spectrum will show the molecular ion peak corresponding to the α-alkylated product, as well as characteristic fragmentation patterns that can be used to confirm its structure.

Troubleshooting and Key Considerations

  • Low Yield:

    • Incomplete Enolate Formation: Ensure the NaH is fresh and the solvent is completely anhydrous. Insufficient reaction time for deprotonation can also be a factor.

    • Poor Alkylation: The alkylating agent may be old or impure. Using a more reactive alkylating agent (e.g., alkyl iodide vs. alkyl bromide) can improve yields.

    • Side Reactions: If the reaction temperature is too high, side reactions such as O-alkylation or aldol-type condensations may occur.

  • Dialkylation: The product of the first alkylation still contains an acidic α-proton, making it susceptible to a second alkylation. To minimize this, use a slight excess of the starting β-keto ester relative to the base and alkylating agent.

  • Choice of Base: While NaH is effective, for even more sterically hindered substrates, stronger and more soluble bases like potassium hexamethyldisilazide (KHMDS) could be considered. However, this may also increase the risk of side reactions.

Conclusion

The α-alkylation of the sterically hindered ethyl 9,9-dimethyl-8-oxodecanoate presents a synthetic challenge that can be effectively overcome through careful selection of reagents and reaction conditions. The use of a strong, non-nucleophilic base like sodium hydride is critical for efficient enolate formation in the presence of significant steric bulk. This detailed protocol provides a robust framework for researchers to successfully perform this transformation and access valuable α-substituted β-keto esters. The principles and techniques discussed herein are broadly applicable to the alkylation of other sterically demanding carbonyl compounds, contributing to the synthetic chemist's toolkit for complex molecule synthesis.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride. [Link]

  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. [Link]

  • Zhao, Y. X., Chen, G. X., Ke, Y. F., & Feng, J. Y. (2008). Analysis of Mass Spectral Fragmentation of Enol-Keto Tautomers of Some 3-Oxo Pentanoate Esters by Gas Chromatography-Mass Spectrometry. Chinese Journal of Analytical Chemistry.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Chemistry Steps. (n.d.). How to Alkylate a Ketone. [Link]

  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
  • Caine, D. (1976). Carbon-Alkylation of Enolates. In Organic Reactions (Vol. 23, pp. 1–272). John Wiley & Sons, Inc.
  • Seebach, D. (1988). Regio- and Stereoselective Generation and Reaction of Enolates. Angewandte Chemie International Edition in English, 27(12), 1624–1654.
  • Evans, D. A. (2002). A personal perspective on the early development of acyclic stereoselective enolate alkylation reactions. Tetrahedron, 58(44), 8619–8627.
  • Myers, A. G. (n.d.). Alkylation of Ketone Enolates. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

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Application

Application Note: Decarboxylation of Substituted β-Keto Esters Under Neutral Conditions

Executive Summary The decarboxylation of β-keto esters is a fundamental skeletal transformation in synthetic organic chemistry, typically utilized to degrade ester moieties from a carbon skeleton following an alkylation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The decarboxylation of β-keto esters is a fundamental skeletal transformation in synthetic organic chemistry, typically utilized to degrade ester moieties from a carbon skeleton following an alkylation or acylation event. Classical methods rely on harsh saponification (strongly alkaline) followed by thermal decarboxylation (strongly acidic). However, for complex pharmaceutical intermediates bearing sensitive functional groups—such as acetals, epoxides, or orthogonal esters—these classical conditions are destructive.

The provides an elegant, field-proven alternative. By utilizing halide salts in polar aprotic solvents, this methodology achieves dealkoxycarbonylation under strictly neutral conditions, preserving the structural integrity of complex molecules [1]. This application note details the mechanistic causality, optimized parameters, and self-validating protocols for executing this transformation.

Mechanistic Rationale & Causality

To successfully execute a neutral decarboxylation, one must understand the causality behind the reagent selection. The reaction does not proceed via standard ester hydrolysis. Instead, it relies on an SN​2 dealkylation pathway driven by nucleophilic attack [2].

  • Solvent Causality: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are mandatory in the classic protocol. These solvents strongly solvate the metal cation (e.g., Li+ or Na+ ) but leave the halide anion "naked" and highly nucleophilic.

  • Salt Causality: Lithium chloride (LiCl) is the premier choice. The Li+ ion acts as a Lewis acid, coordinating to the carbonyl oxygens of the β-keto ester and increasing the electrophilicity of the ester's alkyl group. The Cl− anion then acts as the nucleophile.

  • Substrate Causality: Because the rate-determining step is an SN​2 attack by the halide on the ester's alkyl group, methyl esters react significantly faster than ethyl esters. Bulky esters (e.g., tert-butyl or isopropyl) are generally incompatible with this specific mechanism and require acidic cleavage instead.

  • Water's Role: Exactly 1 to 2 equivalents of water are added. Water does not act as a hydrolytic agent here; rather, it serves as the essential proton donor to neutralize the resonance-stabilized carbanion formed immediately after CO2​ loss.

Mechanism A β-Keto Ester (Methyl/Ethyl) B S_N2 Attack by Halide (Cl⁻) A->B LiCl / DMSO 130-160 °C C Carboxylate Intermediate B->C - Alkyl Halide (Gas) D Decarboxylation (-CO₂) C->D E Stabilized Carbanion D->E Spontaneous F Protonation (+H₂O) E->F G Ketone (Target Product) F->G

Caption: Mechanistic pathway of the neutral Krapcho decarboxylation via SN2 dealkylation.

Quantitative Data: Condition Optimization

The selection of salts and thermal conditions dictates the reaction's efficiency. Below is a comparative matrix of established neutral decarboxylation conditions [3].

MethodologyReagents & SolventsTemp (°C)Reaction TimeTypical YieldMechanistic Notes
Classic Krapcho LiCl (2 eq), H₂O (1-2 eq), DMSO140 - 1604 - 8 h80 - 95%Gold standard. Li+ provides optimal Lewis acid activation.
Alternative Salt NaCl (2 eq), H₂O (1-2 eq), DMF1508 - 12 h70 - 85%Cheaper, but slower due to lower solubility and weaker Lewis acidity of Na+ .
Aqueous Microwave Li₂SO₄ (1 eq), H₂O (Solvent)2100.5 h85 - 90%Green alternative. Obviates DMSO; relies on high-temp pressurized water [4].
Lewis-Acid Catalyzed Yb(OTf)₃ (10 mol%), NaCl, MeCN8012 h85 - 95%Milder temperature variant. Useful for highly thermolabile substrates.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in analytical checkpoints to ensure the system self-validates during execution.

Protocol A: Classic Neutral Decarboxylation (LiCl / DMSO)

Optimal for standard pharmaceutical intermediates and complex natural product synthesis.

Materials:

  • Substituted β-keto methyl ester (1.0 equiv)

  • Anhydrous Lithium Chloride (LiCl) (2.0 equiv)

  • Deionized Water (2.0 equiv)

  • Dimethyl Sulfoxide (DMSO) (0.5 M relative to substrate)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the β-keto ester, LiCl, and DMSO. Stir at room temperature until the LiCl is mostly dissolved.

  • Water Addition: Add exactly 2.0 equivalents of deionized water. Causality: Excess water can lead to competitive, unwanted hydrolysis pathways, while insufficient water stalls the protonation of the carbanion, leading to side-reactions (e.g., aldol condensations).

  • Thermal Activation & Validation: Attach a reflux condenser fitted with a gas bubbler. Submerge the flask in an oil bath pre-heated to 150 °C.

    • Self-Validation Checkpoint 1: Within 15-30 minutes, vigorous bubbling should be observed in the bubbler. This is the simultaneous evolution of CH3​Cl (or CH3​CH2​Cl ) and CO2​ gases.

  • Monitoring: Continue heating until gas evolution completely ceases (typically 4-6 hours).

    • Self-Validation Checkpoint 2: Pull a 50 µL aliquot, quench in water/EtOAc, and analyze the organic layer via TLC (UV or KMnO₄ stain). The starting material should be entirely consumed.

  • Aqueous Quench: Remove the flask from the oil bath and cool to room temperature. Pour the dark mixture into a separatory funnel containing a 5% aqueous NaCl solution (brine) equal to 5x the volume of DMSO used. Causality: Diluting with brine prevents emulsion formation and forces the organic product out of the aqueous DMSO phase.

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers sequentially with water (2x) and brine (1x) to remove residual DMSO. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude ketone.

Protocol B: Microwave-Assisted Aqueous Decarboxylation

A modern, green-chemistry approach avoiding high-boiling polar aprotic solvents [4].

  • Setup: To a heavy-walled 10 mL microwave vial, add the β-keto ester (1.0 mmol), Lithium Sulfate ( Li2​SO4​ , 1.0 mmol), and deionized water (3.0 mL).

  • Sealing: Seal the vial with a pressure-rated crimp cap.

  • Irradiation: Irradiate the mixture in a dedicated microwave synthesizer at 210 °C for 30 minutes.

    • Safety & Causality: The generation of CO2​ will create 3–4 atm of internal pressure. Ensure the vial is rated for >10 atm. The high temperature lowers the dielectric constant of water, mimicking the properties of organic solvents and facilitating the reaction.

  • Workup: Allow the vial to cool to <30 °C before carefully venting the residual pressure. Extract the aqueous mixture directly with Diethyl Ether or Ethyl Acetate, dry, and concentrate.

Workflow Step1 1. Reagent Assembly Substrate + LiCl + H₂O + DMSO Step2 2. Thermal Activation Oil Bath @ 150 °C Step1->Step2 Step3 3. In-Process Validation Monitor Gas Evolution & TLC Step2->Step3 Step4 4. Aqueous Quench Cool & Dilute with Brine Step3->Step4 Step5 5. Phase Extraction Extract with EtOAc (3x) Step4->Step5 Step6 6. Final Isolation Concentration & Chromatography Step5->Step6

Caption: Standard experimental workflow for neutral decarboxylation and product isolation.

Analytical Validation & Troubleshooting

To confirm the success of the neutral decarboxylation, the following analytical signatures must be verified:

  • Nuclear Magnetic Resonance (¹H NMR): The most definitive proof of success is the complete disappearance of the ester alkoxy signals. For a methyl ester, the sharp singlet integrating to 3H at roughly δ 3.7 ppm will vanish. Additionally, if the β-keto ester was mono-substituted at the α-position, the active methine proton will be replaced by a new set of methylene protons (diastereotopic if adjacent to a chiral center) shifted slightly upfield.

  • Infrared Spectroscopy (IR): The starting material will exhibit two distinct carbonyl stretches (Ketone C=O at ~1715 cm⁻¹ and Ester C=O at ~1735–1750 cm⁻¹). The product spectrum will show a single, strong absorption band corresponding solely to the ketone.

  • Troubleshooting Incomplete Reactions: If gas evolution ceases but TLC indicates remaining starting material, the system has likely been depleted of water (which evaporates if the condenser is inefficient). Cool the reaction, add 1.0 additional equivalent of H2​O , and resume heating.

References

  • Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, β-Keto Esters, α-Cyano Esters and Related Compounds in Dipolar Aprotic Media - Part I. Synthesis, 1982(11), 805-822. [Link]

  • Poon, P. S., Banerjee, A. K., & Laya, M. S. (2011). Advances in the Krapcho Decarboxylation. Journal of Chemical Research, 35(2), 67-73.[Link]

  • Chem-Station International. (2018). Krapcho Decarboxylation. Chem-Station Int. Ed. [Link]

Method

High-Efficiency Enzymatic Synthesis and Modification of Long-Chain Keto Esters: Application Notes and Protocols

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Scientific Rationale Long-chain β -keto esters are highly versatile chiral building blocks utilized extensively in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Scientific Rationale

Long-chain β -keto esters are highly versatile chiral building blocks utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) (e.g., statin side chains, taxoid precursors), agrochemicals, and biodegradable polymers [1]. Traditional chemical syntheses of these compounds often require harsh conditions, heavy metal catalysts, and complex protection-deprotection strategies.

Biocatalysis has emerged as a superior alternative, offering exquisite chemo-, regio-, and stereoselectivity under mild, environmentally benign conditions [2]. This application note details a two-phase enzymatic strategy for the synthesis and modification of long-chain keto esters:

  • Carbon-Chain Elongation/Modification via Lipase-Catalyzed Transesterification.

  • Chiral Center Generation via Alcohol Dehydrogenase (ADH)-Catalyzed Asymmetric Reduction.

Mechanistic Overview & Causality

Phase 1: Lipase-Catalyzed Transesterification Candida antarctica lipase B (CALB), typically immobilized on a macroporous resin (e.g., Novozym 435), is the biocatalyst of choice for the transesterification of β -keto esters [3]. CALB operates via a classic serine-hydrolase mechanism. Unlike traditional acid/base catalysts that can cause decarboxylation of the unstable β -keto acid intermediate, CALB selectively transesterifies the ester moiety without interfering with the reactive ketone group [4]. Causality in Experimental Design: The reaction is performed under solvent-free conditions. By applying a vacuum, the volatile short-chain alcohol byproduct (e.g., ethanol or methanol) is continuously removed, driving the thermodynamic equilibrium strictly toward the desired long-chain β -keto ester [3].

Phase 2: Asymmetric Reduction via DYRKR The reduction of the ketone moiety to a chiral secondary alcohol is catalyzed by Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) [5]. For α -substituted- β -keto esters, Dynamic Reductive Kinetic Resolution (DYRKR) is employed. Causality in Experimental Design: The substrate exists as a racemic mixture at the α -position, which rapidly epimerizes (racemizes) in situ under slightly basic or neutral conditions. The ADH enzyme stereoselectively reduces only one enantiomer of the ketone. Because the unreacted enantiomer continuously racemizes to replenish the consumed substrate, the theoretical yield of the single enantiopure β -hydroxy ester is driven to 100% [5]. To maintain redox balance and lower stoichiometric costs, a cofactor regeneration system utilizing Glucose Dehydrogenase (GDH) and D-glucose is coupled to the reaction to recycle NADP⁺ back to NADPH [6].

Data Presentation: Catalyst & Performance Summary

BiocatalystReaction TypeSubstrate ScopeTypical ConditionsConversion / YieldEnantiomeric Excess (ee)
CALB (Novozym 435) TransesterificationShort-chain β -keto esters + Aliphatic/Allylic alcoholsSolvent-free, 40–60 °C, Vacuum (10 torr)> 90%N/A (Chemoselective)
SmADH31 Asymmetric ReductionHalogenated β -keto esters (e.g., COBE)Aqueous buffer, 30 °C, Substrate-coupled> 95%> 99%
C. acetobutylicum ADH DYRKR α -substituted long-chain β -keto esterspH 6.5 buffer, GDH/Glucose regenerationUp to 95%> 99.5% (dr up to 97.5:2.5)

(Data synthesized from established biocatalytic protocols[3, 6, 7])

Experimental Protocols

Protocol A: Solvent-Free Lipase-Catalyzed Transesterification of β -Keto Esters This protocol utilizes immobilized CALB to synthesize long-chain β -keto esters from ethyl acetoacetate and long-chain aliphatic alcohols.

  • Preparation: Oven-dry all glassware prior to use. Dry the immobilized CALB (Novozym 435) in a desiccator over P₂O₅ to remove residual moisture, which could promote unwanted hydrolysis [3].

  • Reaction Setup: In a 50-mL round-bottom flask, combine the long-chain aliphatic alcohol (5.0 mmol) and the acyl donor, ethyl acetoacetate (20.0 mmol, 4 equivalents). The excess acyl donor acts as both reactant and solvent [3].

  • Enzyme Addition: Add 10% (w/w relative to the alcohol) of the dried Novozym 435 catalyst to the homogeneous mixture [8].

  • Equilibrium Shifting: Attach the flask to a rotary evaporator. Rotate the mixture at 40 °C under reduced pressure (approximately 10 torr) [3]. Rationale: The vacuum selectively removes the ethanol byproduct, preventing the reverse reaction and pushing conversion to completion.

  • Monitoring & Work-up: Monitor the reaction via TLC or GC. Upon completion (typically 12–24 hours), dilute the mixture with a minimal amount of ethyl acetate and filter through a sintered glass funnel to recover the immobilized enzyme.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude long-chain β -keto ester via silica gel column chromatography [9].

Protocol B: Biocatalytic Asymmetric Reduction of Long-Chain Keto Esters (DYRKR) This protocol details the stereoselective reduction of the synthesized long-chain keto ester using an NADPH-dependent ADH with GDH cofactor regeneration.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 6.5. Rationale: A slightly acidic to neutral pH balances the enzyme stability and the required in situ racemization rate of the α -proton [6].

  • Cofactor System Setup: To 20 mL of the buffer, add D-glucose (1.5 equivalents relative to the substrate) and NADP⁺ (0.1 mol%). Add Glucose Dehydrogenase (GDH) (approx. 10 U/mL).

  • Enzyme & Substrate Addition: Add the purified Alcohol Dehydrogenase (e.g., C. acetobutylicum ADH, 20 U/mL) to the aqueous system. Slowly add the long-chain β -keto ester substrate (1.0 mmol) dissolved in a minimal amount of DMSO (up to 5% v/v final concentration) to aid solubility [6].

  • Reaction Incubation: Stir the reaction mixture at 30 °C. Equip the reaction vessel with an autotitrator dispensing 1.0 M NaOH to maintain the pH at 6.5. Rationale: The oxidation of D-glucose by GDH produces gluconic acid, which will rapidly drop the pH and denature the enzymes if not continuously neutralized [6].

  • Extraction: After 24–48 hours (verify >95% conversion via GC), add diatomaceous earth (approx. 2 g) and stir for 10 minutes to aid in breaking emulsions [5]. Filter the mixture and extract the aqueous filtrate with ethyl acetate (3 x 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the enantiopure long-chain β -hydroxy ester [5].

Biocatalytic Workflow Visualization

BiocatalyticWorkflow cluster_transesterification Phase 1: Lipase-Catalyzed Transesterification cluster_reduction Phase 2: Asymmetric Reduction (DYRKR) Substrate1 Short-Chain β-Keto Ester + Long-Chain Alcohol Enzyme1 CALB (Novozym 435) Solvent-Free, Vacuum, 40°C Substrate1->Enzyme1 Intermediate Long-Chain β-Keto Ester Enzyme1->Intermediate Enzyme2 Alcohol Dehydrogenase (ADH) Stereoselective Hydride Transfer Intermediate->Enzyme2 Cofactor GDH / D-Glucose NADP+ -> NADPH Regeneration Enzyme2->Cofactor NADP+ Product Enantiopure Long-Chain β-Hydroxy Ester Enzyme2->Product Cofactor->Enzyme2 NADPH

Figure 1: Two-phase biocatalytic cascade for the synthesis and modification of long-chain keto esters.

References

  • Highly Efficient Biocatalytic Reduction of Keto Esters. Synfacts / Thieme Connect.1

  • Biocatalytic synthesis of β-amino acids starting from β-keto esters. ResearchGate.2

  • Synthesis of B-keto esters (US6642035B2). Google Patents.3

  • Recent advances in the transesterification of β-keto esters. PMC / NIH.4

  • Application Notes and Protocols: Biocatalytic Reduction of β-Keto Esters. Benchchem.5

  • Highly Efficient Biocatalytic Reduction of Keto Esters (Dynamic Reductive Kinetic Resolution). Thieme Connect.1

  • Biocatalytic Reduction of Keto Esters and Heterocyclic Ketones in Continuous Flow. Thieme Connect.6

  • Synthesis of B-keto esters (US20020102671A1). Google Patents.7

  • A Comparative Guide to Catalysts for β-Keto Ester Synthesis. Benchchem.8

Sources

Technical Notes & Optimization

Troubleshooting

Purification of crude Ethyl 9,9-dimethyl-8-oxodecanoate by column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide and FAQ repository specifically for researchers and drug development professionals isolating Ethyl 9,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide and FAQ repository specifically for researchers and drug development professionals isolating Ethyl 9,9-dimethyl-8-oxodecanoate (CAS: 898776-45-9)[1].

Purifying aliphatic keto-esters presents unique chromatographic challenges. Unlike aromatic compounds, this molecule lacks a UV chromophore, and its structure—a polar ester head, a flexible hydrophobic aliphatic spacer, and a sterically hindered bulky ketone tail—creates complex partitioning behaviors on normal-phase silica gel.

Below is the definitive guide to troubleshooting and mastering this purification workflow.

Core Purification Workflow

G Start Crude Ethyl 9,9-dimethyl- 8-oxodecanoate TLC TLC Optimization (Hexane / EtOAc) Start->TLC Stain Visualization (2,4-DNPH / CAM Stains) TLC->Stain Load Sample Loading (Dry Loading on Silica) Stain->Load Elute Gradient Elution (Flash Chromatography) Load->Elute Fractions Fraction Analysis (Spotting & Staining) Elute->Fractions Pure Pure Keto-Ester (Concentration in vacuo) Fractions->Pure

Figure 1: Systematic workflow for the chromatographic purification of aliphatic keto-esters.

Frequently Asked Questions & Troubleshooting

Q1: Why can't I see my compound on the TLC plate under a 254 nm UV lamp?

Cause: Ethyl 9,9-dimethyl-8-oxodecanoate ( C14​H26​O3​ ) is a purely aliphatic molecule. UV visualization at 254 nm requires a conjugated π -system (like an aromatic ring or conjugated diene) to absorb the light and quench the fluorescence of the TLC plate's indicator[2]. Isolated carbonyls (like your C1 ester and C8 ketone) do not absorb at this wavelength. Solution: You must rely entirely on chemical derivatization (staining) to visualize the mass balance.

Q2: Which TLC stains are most effective for this specific molecule, and why?

Cause & Effect: Because the molecule contains both an ester and a sterically hindered ketone, you need stains that react specifically with these functional groups.

  • 2,4-Dinitrophenylhydrazine (2,4-DNPH): This is your primary diagnostic tool. The hydrazine undergoes a nucleophilic addition-elimination reaction specifically with the C8 ketone to form a highly visible yellow/orange hydrazone[3]. It ignores alcohols and esters, allowing you to differentiate your keto-ester from unreacted starting materials.

  • Cerium Ammonium Molybdate (CAM) / Hanessian's Stain: A universal oxidative stain. It will oxidize the aliphatic chain and carbonyls upon heating, reducing the Molybdenum(VI) to Molybdenum(V), producing dark blue spots on a light background[4]. Use this to check for non-ketone impurities.

Table 1: TLC Visualization Matrix for Ethyl 9,9-dimethyl-8-oxodecanoate

Stain ReagentTarget Functional GroupMechanistic ActionVisual ResultUtility for this Workflow
2,4-DNPH Ketone (C8)Hydrazone formationYellow/Orange spotHigh: Confirms presence of the target keto-ester[3].
CAM Universal (Aliphatic/Ester)Oxidative reduction of Mo(VI)Dark Blue spotHigh: Reveals total mass balance and non-ketone impurities[4].
KMnO₄ Oxidizable groupsReduction of Mn(VII) to Mn(IV)Yellow/Brown spotModerate: Often slow for isolated ketones; requires strong heating[2].
UV (254 nm) Conjugated π -systemsFluorescence quenchingInvisibleNone: Molecule lacks a chromophore[2].
Q3: My target compound is co-eluting with a more polar impurity. How do I optimize the solvent system?

Cause: The 9,9-dimethyl group acts as a bulky tert-alkyl shield around the C8 ketone, slightly reducing its effective dipole interaction with the stationary phase (silica gel) compared to unhindered ketones. If you use a solvent that is too polar, the ester and ketone will both rapidly desorb, causing co-elution with baseline impurities. Solution: Utilize a shallow step-gradient of Hexanes and Ethyl Acetate (EtOAc).

Table 2: Solvent System Optimization Data (Silica Gel 60)

Solvent System (Hexane:EtOAc)Approximate Rf​ ValueBand ResolutionRecommendation
100:00.00NoneToo non-polar. Compound remains at baseline.
95:50.15ExcellentOptimal starting condition. Ideal for loading and initial elution.
90:100.35GoodOptimal elution condition. Maximizes separation from polar byproducts.
80:200.65PoorToo polar. Risk of co-elution with structurally similar impurities.
Q4: The product band is streaking across multiple fractions. How do I fix this?

Cause: Streaking of aliphatic liquid esters is rarely due to acid/base interactions (which cause amine/carboxylic acid streaking). Instead, it is almost always caused by column overloading or poor sample loading techniques . If the crude oil is loaded "neat" or in a polar solvent, it pre-elutes unevenly down the column head. Solution: Implement Dry Loading . Adsorbing the crude mixture onto a small amount of silica gel before loading ensures a perfectly flat, concentrated initial band, eliminating tailing.

Step-by-Step Standard Operating Procedure (SOP)

Protocol: Flash Column Chromatography via Dry Loading

Self-Validating Check: Before beginning, run a 2D-TLC of your crude mixture to ensure your chosen solvent system (e.g., 90:10 Hexane:EtOAc) provides an Rf​ of ~0.3 for the target spot and that it does not decompose on silica.

Step 1: Dry Loading Preparation

  • Dissolve the crude Ethyl 9,9-dimethyl-8-oxodecanoate in a minimal amount of Dichloromethane (DCM).

  • Add dry Silica Gel 60 (40-63 µm particle size) to the flask. The mass of silica should be 2 to 3 times the mass of your crude oil.

  • Evaporate the DCM completely using a rotary evaporator until the silica is a free-flowing, dry powder. Causality: Removing all DCM is critical; residual DCM will act as a strong eluent and immediately ruin your band resolution.

Step 2: Column Packing

  • Pack a glass column with Silica Gel 60 using 100% Hexanes (slurry method). Ensure the silica bed is perfectly level.

  • Carefully pour the dry-loaded silica (from Step 1) evenly onto the top of the packed column bed.

  • Add a 1 cm protective layer of clean sea sand on top to prevent disturbing the bed during solvent addition.

Step 3: Gradient Elution

  • Begin elution with 2 column volumes (CV) of 95:5 Hexane:EtOAc to flush out highly non-polar impurities (e.g., alkane byproducts or grease).

  • Transition to 90:10 Hexane:EtOAc.

  • Collect fractions in test tubes (fraction size should be approx. 1/10th of the column volume).

Step 4: Fraction Analysis & Pooling

  • Spot every 3rd fraction onto a silica TLC plate.

  • Dip the plate in 2,4-DNPH stain and gently heat. Look for the appearance of bright yellow/orange spots[3].

  • For fractions showing the target spot, run a full TLC against the crude reference to confirm purity.

  • Pool the pure fractions, concentrate in vacuo, and dry under high vacuum to yield the purified Ethyl 9,9-dimethyl-8-oxodecanoate.

References

  • ReachDevices. "TLC stains." ReachDevices. Available at: [Link]

  • ResearchGate. "How can I detect the hydrocarbon products such as alcohol, ketone, etc.?" ResearchGate. Available at: [Link]

  • Scribd. "TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments." Scribd. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 9,9-dimethyl-8-oxodecanoate

Welcome to the technical support center for the synthesis of Ethyl 9,9-dimethyl-8-oxodecanoate. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 9,9-dimethyl-8-oxodecanoate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and overcome common experimental hurdles. The information presented here is based on established chemical principles and field-proven insights.

Introduction to the Synthesis

The synthesis of Ethyl 9,9-dimethyl-8-oxodecanoate, a β-keto ester, typically involves the carbon-carbon bond formation between an enolate or its equivalent and an acylating agent. A common and effective method is the acylation of a suitable enolate with an acyl chloride, specifically the reaction of the enolate of ethyl 3,3-dimethylbutanoate with a long-chain acyl chloride. One of the primary challenges in this synthesis is ensuring the selective C-acylation over O-acylation and preventing side reactions such as self-condensation of the starting ester.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Formation

Symptoms:

  • Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis shows primarily unreacted starting materials.

  • The desired product is not detected or is present in very low quantities after workup.

Potential Causes and Solutions:

  • Inefficient Enolate Formation: The deprotonation of the starting ester is a critical step.

    • Explanation: The acidity of the α-proton in ethyl 3,3-dimethylbutanoate is relatively low. Incomplete deprotonation will result in a low concentration of the reactive enolate, leading to poor conversion.

    • Solution:

      • Choice of Base: Use a strong, non-nucleophilic base to ensure complete and irreversible enolate formation. Lithium diisopropylamide (LDA) is a common choice. Sodium hydride (NaH) can also be effective but may require higher temperatures and longer reaction times.

      • Reaction Conditions: Enolate formation is typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions. Ensure the reaction mixture is maintained at this temperature during the addition of the base and the subsequent addition of the acylating agent.

  • Degradation of the Acylating Agent: The acyl chloride used in the reaction can be sensitive to moisture.

    • Explanation: Acyl chlorides readily react with water to form the corresponding carboxylic acid, which will not participate in the desired acylation reaction.

    • Solution:

      • Reagent Quality: Use freshly distilled or high-purity acyl chloride.

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Issue 2: Presence of Significant Side Products

Symptoms:

  • TLC or GC analysis shows multiple spots/peaks in addition to the starting materials and the desired product.

  • Purification by column chromatography is difficult due to the presence of impurities with similar polarity to the product.

Potential Causes and Solutions:

  • O-acylation vs. C-acylation: The enolate can be acylated at the oxygen atom (O-acylation) to form a vinyl ether, which is an undesired side product.

    • Explanation: The site of acylation (carbon vs. oxygen) is influenced by several factors, including the nature of the counter-ion, the solvent, and the electrophile.

    • Solution:

      • Counter-ion: Lithium enolates, generated using LDA, generally favor C-acylation. The lithium cation coordinates tightly to the oxygen atom, making the carbon atom more nucleophilic.

      • Solvent: Aprotic, non-polar solvents like tetrahydrofuran (THF) or diethyl ether are preferred as they do not solvate the cation as strongly, thus promoting the formation of a tight ion pair which favors C-acylation.

  • Self-Condensation of the Starting Ester (Claisen Condensation): The enolate can react with another molecule of the starting ester.

    • Explanation: This is a common side reaction in reactions involving ester enolates. It leads to the formation of a β-keto ester dimer.

    • Solution:

      • Controlled Addition: Add the starting ester slowly to a solution of the base at low temperature to ensure that the enolate is formed in the presence of a minimal amount of unreacted ester. Then, add the acylating agent to the pre-formed enolate.

      • Stoichiometry: Use a slight excess of the base (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the starting ester to the enolate.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the enolate formation?

A1: Lithium diisopropylamide (LDA) is highly recommended. It is a strong, non-nucleophilic base that provides rapid and quantitative enolate formation at low temperatures, minimizing side reactions.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method. Use a non-polar eluent system (e.g., hexane/ethyl acetate) to separate the starting materials, product, and any non-polar side products. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Gas Chromatography (GC) can be used.

Q3: My reaction is complete, but I am having trouble with the purification. What are the best practices?

A3:

  • Workup: Quench the reaction carefully at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl). This will neutralize any remaining base and enolate.

  • Extraction: Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine to remove water.

  • Column Chromatography: Use silica gel column chromatography for purification. A gradient elution with a mixture of hexane and ethyl acetate is typically effective. The less polar starting materials will elute first, followed by the desired β-keto ester product.

Experimental Protocol: Synthesis of Ethyl 9,9-dimethyl-8-oxodecanoate

This protocol provides a step-by-step methodology for the synthesis.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl 3,3-dimethylbutanoate

  • Heptanoyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • LDA Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (1.1 eq) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 eq) dropwise while maintaining the temperature at -78 °C.

    • Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation:

    • Slowly add ethyl 3,3-dimethylbutanoate (1.0 eq) to the LDA solution at -78 °C.

    • Stir the mixture at -78 °C for 1 hour.

  • Acylation:

    • Add heptanoyl chloride (1.0 eq) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2 hours, then let it warm to room temperature and stir for an additional 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Visualization of the Workflow

Below is a diagram illustrating the key steps in the synthesis of Ethyl 9,9-dimethyl-8-oxodecanoate.

SynthesisWorkflow LDA_Prep LDA Preparation (Diisopropylamine + n-BuLi) Enolate_Formation Enolate Formation (Ester + LDA at -78°C) LDA_Prep->Enolate_Formation Strong Base Acylation Acylation (Enolate + Acyl Chloride) Enolate_Formation->Acylation Nucleophilic Attack Workup Aqueous Workup (Quenching & Extraction) Acylation->Workup Reaction Quench Purification Purification (Column Chromatography) Workup->Purification Crude Product Product Ethyl 9,9-dimethyl- 8-oxodecanoate Purification->Product Pure Product

Caption: Workflow for the synthesis of Ethyl 9,9-dimethyl-8-oxodecanoate.

Logical Relationship of Side Reactions

This diagram illustrates the competition between the desired C-acylation and the major side reactions.

SideReactions Enolate Ester Enolate C_Acylation C-Acylation (Desired Reaction) Enolate->C_Acylation + Acyl Chloride O_Acylation O-Acylation (Side Reaction) Enolate->O_Acylation + Acyl Chloride Self_Condensation Self-Condensation (Side Reaction) Enolate->Self_Condensation + Starting Ester Product β-Keto Ester (Product) C_Acylation->Product Vinyl_Ether Vinyl Ether O_Acylation->Vinyl_Ether Dimer β-Keto Ester Dimer Self_Condensation->Dimer

Caption: Competing reaction pathways for the ester enolate.

References

For further reading and a deeper understanding of the principles discussed, please refer to the following resources:

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (A comprehensive textbook on organic chemistry that covers enolate chemistry in detail.) - Note: A specific URL is not provided as this is a textbook.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. (Provides detailed information on various named reactions, including those involving enolates.) - Note: A specific URL is not provided as this is a textbook.
Troubleshooting

Optimizing reaction conditions for the acylation of ester enolates

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously finicky transformations in organic chemistry: t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously finicky transformations in organic chemistry: the acylation of ester enolates to form β -keto esters.

While the classical Claisen condensation is a staple of textbook chemistry, translating it to complex, highly functionalized substrates in the laboratory often results in poor yields, over-acylation, and intractable mixtures. This guide breaks down the thermodynamic and kinetic causalities behind these failures and provides field-proven, self-validating protocols to ensure your success.

Part 1: Core Principles & Mechanistic Causality

The fundamental challenge in ester enolate acylation lies in ambident nucleophilicity and thermodynamic equilibration . When you deprotonate an ester, the resulting lithium enolate has two reactive sites: the hard oxygen atom and the soft carbon atom. According to Hard-Soft Acid-Base (HSAB) theory, highly reactive, "hard" electrophiles (like acid chlorides) will preferentially attack the hard oxygen, leading to undesired O-acylation (enol esters). Conversely, "soft" electrophiles favor the desired C-acylation.

Furthermore, once the desired β -keto ester is formed, its α -protons are significantly more acidic (pKa ~11) than the starting ester (pKa ~25). If the reaction is not carefully controlled, the newly formed product will rapidly quench your remaining enolate, stalling the reaction at 50% conversion and triggering a cascade of self-condensation byproducts.

Part 2: Troubleshooting Guides & FAQs

Q1: I am using an acid chloride to acylate my lithium enolate, but NMR shows I am almost exclusively getting the O-acylated enol ester. How do I force C-acylation? A1: Acid chlorides are exceptionally hard electrophiles. To force C-acylation, you must either change the electrophile or alter the enolate's solvation state.

  • Solution A (Preferred): Abandon the acid chloride and use Mander's Reagent (methyl cyanoformate). The cyanoformate acts as a soft electrophile, and the cyanide leaving group is a poor nucleophile, ensuring exclusive C-acylation under kinetic control [2].

  • Solution B (Solvent Tuning): If you must use an acid chloride, switch your solvent from THF to a less coordinating solvent like diethyl ether or toluene. THF heavily solvates the lithium cation, leaving the enolate oxygen highly exposed and reactive. Non-polar solvents tighten the lithium-oxygen ion pair, sterically blocking the oxygen and forcing the electrophile to react at the carbon.

Q2: My reaction yields a complex mixture of the desired β -keto ester, unreacted starting material, and over-acylated tricarbonyls. How can I prevent over-addition? A2: This is a classic symptom of thermodynamic proton-transfer. Your product is deprotonating your starting enolate. To solve this, you must use an acylating agent that prevents the β -keto ester from forming until the reaction is over.

  • The Fix: Use a Weinreb Amide (N-methoxy-N-methylamide) as your acylating agent. When the enolate attacks a Weinreb amide, it forms a highly stable, five-membered tetrahedral lithium chelate. This intermediate is completely inert to further nucleophilic attack or proton transfer. The desired β -keto ester is only released upon quenching the reaction with aqueous acid [1].

Q3: I am using LDA as my base, and I keep isolating an unexpected amide byproduct instead of my β -keto ester. A3: You are observing a byproduct caused by diisopropylamine (the conjugate acid of LDA). Even though it is sterically hindered, diisopropylamine can act as a nucleophile toward highly reactive acylating agents.

  • The Fix: Switch to a non-nucleophilic base like LiHMDS (Lithium hexamethyldisilazide). The hexamethyldisilazane byproduct is entirely non-nucleophilic. Alternatively, use mesityllithium to generate an amine-free enolate.

Part 3: Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Protocol A: Kinetic C-Acylation via Weinreb Amides [1]

This protocol is optimal for preventing over-acylation and ensuring a 1:1 stoichiometric reaction.

  • Enolate Generation: To a flame-dried flask under argon, add dry THF (0.5 M relative to ester) and diisopropylamine (1.1 equiv). Cool to -78 °C. Add n-BuLi (1.05 equiv) dropwise. Stir for 15 minutes to form LDA.

  • Ester Addition: Add the ester (1.0 equiv) dropwise over 5 minutes. Stir at -78 °C for 30 minutes.

    • Validation Check: Quench a 0.1 mL aliquot in D2​O . Analyze via crude 1H NMR. You should observe >95% α -deuteration, confirming complete enolate formation.

  • Acylation: Add the Weinreb amide (1.2 equiv) dropwise. The reaction will form the stable tetrahedral intermediate. Stir at -78 °C for 1 hour, then allow the flask to warm to 0 °C over 30 minutes.

    • Validation Check: TLC analysis (Hexanes/EtOAc) of the reaction mixture (unquenched) should show the disappearance of the Weinreb amide, but no β -keto ester product will be visible yet due to the stable chelate.

  • Acidic Quench (Critical): Vigorously stir the mixture and rapidly add 1N aqueous HCl until the aqueous layer reaches pH 2-3. This collapses the tetrahedral intermediate.

  • Isolation: Extract with EtOAc (3x), wash with brine, dry over Na2​SO4​ , and concentrate to yield the pure β -keto ester.

Protocol B: Cyanoformylation using Mander's Reagent [2]

This protocol is optimal for installing a methyl ester group (carbomethoxylation) with absolute C-selectivity.

  • Enolate Generation: Prepare the lithium enolate (1.0 equiv) in THF at -78 °C as described in Protocol A.

  • Reverse Addition (Troubleshooting variant): To a separate flame-dried flask, add Methyl Cyanoformate (Mander's Reagent, 1.1 equiv) and THF. Cool to -78 °C.

  • Transfer: Using a cannula, transfer the enolate solution dropwise into the Mander's reagent solution over 20 minutes.

    • Causality: Reverse addition ensures the acylating agent is always in excess, completely suppressing any possibility of the enolate reacting with the newly formed product (Claisen self-condensation).

  • Quench: Stir for 20 minutes at -78 °C, then quench with saturated aqueous NH4​Cl . Extract with diethyl ether.

Part 4: Data Presentation

Table 1: Comparative Matrix of Acylating Agents for Ester Enolates

Acylating AgentElectrophile HardnessPrimary SelectivityRisk of Over-AdditionRecommended BaseTypical Yield Profile
Acid Chloride Very HardO-Acylation (Enol Ester)HighLiHMDS20 - 40% (Complex mixtures)
Anhydride HardMixed (O/C Acylation)ModerateLDA / LiHMDS40 - 60%
Mander's Reagent SoftExclusive C-Acylation Low (if reverse added)LDA85 - 98%
Weinreb Amide ModerateExclusive C-Acylation Zero (Chelate formed)LDA / LiHMDS80 - 95%

Part 5: Mandatory Visualization

The following workflow diagram illustrates the divergent pathways of ester enolate acylation based on your choice of reagents.

EnolateAcylation Ester Ester Starting Material Enolate Lithium Enolate (Kinetic Control) Ester->Enolate LDA or LiHMDS THF, -78 °C AcidChloride Acid Chloride (Highly Reactive) Enolate->AcidChloride Mander Mander's Reagent (Methyl Cyanoformate) Enolate->Mander Weinreb Weinreb Amide (N-Methoxy-N-methylamide) Enolate->Weinreb OAcyl O-Acylation Pathway (Kinetic/Hard Electrophile) AcidChloride->OAcyl Hard-Hard Interaction CAcyl C-Acylation Pathway (Soft Electrophile) AcidChloride->CAcyl Competing Mander->CAcyl Exclusive C-Attack Tetrahedral Stable Tetrahedral Chelate Intermediate Weinreb->Tetrahedral Addition EnolEster Enol Ester (Undesired Byproduct) OAcyl->EnolEster BetaKeto β-Keto Ester (Desired Product) CAcyl->BetaKeto Tetrahedral->BetaKeto Acidic Workup (Prevents Over-addition)

Caption: Mechanistic divergence in ester enolate acylation based on electrophile selection.

Part 6: References

  • Turner, J. A.; Jacks, W. S. "Acylation of Ester Enolates by N-Methoxy-N-methylamides: An Effective Synthesis of β-Keto Esters." The Journal of Organic Chemistry, 1989, 54 (17), 4229–4231.[Link]

  • Mander, L. N.; Sethi, S. P. "Regioselective synthesis of β-ketoesters from lithium enolates and methyl cyanoformate." Tetrahedron Letters, 1983, 24 (48), 5425-5428.[Link]

Optimization

Technical Support Center: Troubleshooting the Synthesis of Sterically Hindered β-Keto Esters

Welcome to the Advanced Synthesis Support Center. The construction of sterically hindered β-keto esters is notoriously difficult.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The construction of sterically hindered β-keto esters is notoriously difficult. Standard Claisen condensations often fail due to unfavorable thermodynamics, competitive O-acylation, and product degradation via retro-Claisen fragmentation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these barriers.

Frequently Asked Questions & Troubleshooting

Q1: My Claisen condensation yields <10% when using bulky substrates (e.g., tert-butyl or adamantyl groups). Why is the reaction failing? Root Cause: Standard Claisen condensations rely on thermodynamic equilibration. The reaction is driven to completion by the final deprotonation of the newly formed β-keto ester. However, if the α-carbon is highly substituted or sterically hindered, this deprotonation is thermodynamically unfavorable[1]. Furthermore, the use of alkoxide bases (like NaOEt) can lead to nucleophilic attack on the hindered ketone, triggering a retro-Claisen cleavage that destroys your product[2]. The Fix: Abandon thermodynamic conditions. Switch to kinetic enolization using a strong, non-nucleophilic base (e.g., LiHMDS or LDA) and employ highly reactive electrophiles such as acid chlorides in non-coordinating solvents[3].

Q2: I am trying to acylate a hindered ketone enolate, but NMR shows I am getting mostly O-acylation (enol esters) instead of the desired C-acylation. How do I correct this regioselectivity? Root Cause: This is a classic manifestation of Hard-Soft Acid-Base (HSAB) theory. Severe steric bulk at the α-carbon physically shields the carbon nucleophile. As a result, the electrophile is forced to react at the less hindered, "harder" oxygen atom of the enolate. The Fix: You must "soften" the enolate or use an electrophile with a high propensity for C-acylation. Using Mander's reagent (methyl cyanoformate) reliably acylates ketone enolates at the carbon under kinetic control[1]. Alternatively, using a Lewis acid like MgBr₂·Et₂O with a mild base (i-Pr₂NEt) coordinates the enolate oxygen, effectively blocking O-acylation and directing the acyl group exclusively to the carbon[4].

Q3: My isolated β-keto ester degrades during workup. What is happening? Root Cause: Sterically congested β-keto esters are highly susceptible to retro-Claisen fragmentation. When exposed to nucleophiles (even water or alcohols) under basic conditions during workup, the relief of steric strain drives the cleavage of the C-C bond[5]. The Fix: Ensure strictly acidic or neutral workup conditions. Quench the reaction cold (-78 °C) with a weak acid (e.g., saturated aqueous NH₄Cl) before allowing the mixture to warm to room temperature.

Quantitative Data: Acylating Agents for Hindered Enolates

To optimize your synthesis, compare the efficacy of various acylating systems below.

Acylating AgentBase / AdditiveEnolate TypeMajor ProductTypical Yield (Hindered)Mechanistic Rationale
Ethyl Acetate NaOEtSodiumC-Acylation< 10%Fails due to retro-Claisen cleavage and poor thermodynamics[1].
Acid Chloride LiHMDSLithiumO-Acylation30 - 50%Steric clash at carbon forces reaction at the harder oxygen[3].
Mander's Reagent LDALithiumC-Acylation75 - 90%Cyanoformate acts as a soft electrophile, favoring C-C bond formation[1].
Pentafluorophenyl Carbonate i-Pr₂NEt / MgBr₂MagnesiumC-Acylation80 - 95%Mg²⁺ coordinates oxygen, blocking O-acylation and softening the enolate[4].

Self-Validating Experimental Protocols

Protocol A: Soft-Enolization C-Acylation using MgBr₂·Et₂O

Application: Best for highly hindered ketones prone to O-acylation.

  • Enolization: In an oven-dried flask under N₂, dissolve the hindered ketone (1.0 equiv) in anhydrous CH₂Cl₂. Add MgBr₂·Et₂O (1.5 equiv) and i-Pr₂NEt (2.0 equiv) at room temperature.

    • Causality: MgBr₂ forms a stable, soft magnesium enolate.

    • Validation Checkpoint: The suspension will transition to a pale yellow, homogeneous solution within 30 minutes, confirming successful enolate formation.

  • Acylation: Dropwise add pentafluorophenyl carbonate or Mander's reagent (1.2 equiv). Stir for 2-4 hours.

    • Validation Checkpoint: Monitor via TLC (UV/KMnO₄). To confirm C-acylation over O-acylation, spot the TLC plate with a 1% FeCl₃ solution. A deep purple/red stain indicates the presence of the enolizable β-keto ester.

  • Quench: Cool to 0 °C and quench with 1M HCl.

    • Causality: Acidic quench prevents base-catalyzed retro-Claisen degradation.

Protocol B: Kinetic Condensation using Acid Chlorides

Application: Best for synthesizing bulky β-diketones or esters where Mander's reagent is not applicable.

  • Base Formation: Cool a solution of anhydrous THF to -78 °C. Add LiHMDS (1.1 equiv).

  • Enolization: Slowly add the hindered ketone (1.0 equiv). Stir for 45 minutes at -78 °C.

    • Causality: Low temperature prevents self-condensation and ensures complete kinetic deprotonation.

  • Electrophile Addition: Add the sterically hindered acid chloride (1.05 equiv) dropwise.

    • Validation Checkpoint: The reaction mixture will rapidly turn opaque as LiCl precipitates. This visual cue confirms the nucleophilic attack is occurring[3].

  • Quench: Add saturated aqueous NH₄Cl directly at -78 °C before removing the cooling bath.

    • Causality: Warming the reaction in the presence of unquenched lithium alkoxides will trigger immediate retro-Claisen fragmentation[5].

Mechanistic Workflow

G Start Target: Sterically Hindered β-Keto Ester Q1 Is the α-carbon highly substituted? Start->Q1 Standard Standard Claisen (NaOEt / EtOH) Q1->Standard No Q2 Risk of O-Acylation? Q1->Q2 Yes Retro Warning: Retro-Claisen Avoid Alkoxide Bases Standard->Retro Mander Use Mander's Reagent or MgBr2·Et2O Q2->Mander High (Soft Electrophile Needed) AcidChloride Use Acid Chloride + LiHMDS at -78°C Q2->AcidChloride Low (Kinetic Control Needed) AcidChloride->Retro

Decision tree for selecting the optimal synthetic route for hindered β-keto esters.

References[3] Title: Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates | Source: acs.org | URL:https://pubs.acs.org/doi/10.1021/acs.joc.9b00433[2] Title: A New Reaction to Enhance Aromatic Ketone Use in Chemical Synthesis | Source: waseda.jp | URL:https://www.waseda.jp/top/en/news/81234[1] Title: Carbonyl Chemistry :: The Acylation of Enolates - the Claisen and Dieckmann Condensations | Source: organicchemistrydata.org | URL:https://organicchemistrydata.org/hansreich/resources/carbonyl/?page=08-carb-16-claisen%2F[5] Title: Deacylative allylation: allylic alkylation via retro-Claisen activation | Source: nih.gov | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2838950/[4] Title: A Mild New Method for the C-Acylation of Ketone Enolates. A Convenient Synthesis of β-Keto Esters, -Thionoesters and Thioesters | Source: qub.ac.uk | URL:https://pure.qub.ac.uk/en/publications/a-mild-new-method-for-the-c-acylation-of-ketone-enolates-a-conven

Sources

Troubleshooting

Preventing side reactions during the alkylation of beta-keto esters

Technical Support Center: Troubleshooting the Alkylation of β -Keto Esters Welcome to the Technical Support Center for synthetic chemistry workflows. This guide is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Alkylation of β -Keto Esters

Welcome to the Technical Support Center for synthetic chemistry workflows. This guide is designed for researchers, scientists, and drug development professionals who are experiencing challenges during the alkylation of β -keto esters.

Because β -keto esters possess highly acidic α -protons (pKa ~11) flanked by two carbonyl groups, they readily form resonance-stabilized enolates[1]. However, this dual functionality makes them susceptible to a variety of competing side reactions. This guide provides field-proven insights, mechanistic causality, and validated protocols to ensure high-yield, regioselective C-alkylation.

Part 1: Mechanistic Foundations & Reaction Pathways

To troubleshoot effectively, we must first understand the intrinsic reactivity of the β -keto ester enolate. Enolates are ambident nucleophiles , meaning they possess two reactive sites: the softer α -carbon and the harder oxygen atom[2]. The choice of reaction conditions directly dictates which pathway dominates.

G Start β-Keto Ester Starting Material Enolate Resonance-Stabilized Enolate (Ambident Nucleophile) Start->Enolate Base (e.g., NaOEt) Hydro Side Reaction: Hydrolysis (Moisture/Mismatched Base) Start->Hydro H2O / NaOH C_Alk Target: C-Alkylation (Favored by Protic Solvents) Enolate->C_Alk Alkyl Halide (RX) O_Alk Side Reaction: O-Alkylation (Favored by Polar Aprotic Solvents) Enolate->O_Alk Alkyl Halide (RX) Di_Alk Side Reaction: Dialkylation (Excess Base/Alkyl Halide) C_Alk->Di_Alk Excess Base + RX

Fig 1: Reaction pathways of beta-keto esters highlighting desired C-alkylation and side reactions.

Part 2: Troubleshooting FAQs

Q1: My GC-MS/NMR shows a mixture of C-alkylated and O-alkylated products. How do I force exclusive C-alkylation?

Root Cause: O-alkylation occurs when the enolate oxygen (a "hard" nucleophile) reacts with a "hard" electrophile, a process heavily exacerbated by polar aprotic solvents (e.g., DMF, DMSO, HMPA). These solvents strongly solvate the metal counterion (like Na⁺ or K⁺), leaving the highly electronegative oxygen "naked" and hyper-reactive[3]. Solution:

  • Switch to a Protic Solvent: Use alcohols (e.g., ethanol) that match your ester group. Protic solvents form hydrogen bonds with the enolate oxygen, sterically and electronically shielding it. This forces the electrophile to attack the softer α -carbon.

  • Change the Counterion: Lithium (Li⁺) coordinates much more tightly to the enolate oxygen than Sodium (Na⁺) or Potassium (K⁺), physically blocking O-alkylation and favoring C-alkylation.

  • Use Softer Electrophiles: Primary alkyl iodides or bromides are "softer" than alkyl chlorides or sulfonates (tosylates/mesylates) and inherently favor C-alkylation via an Sₙ2 transition state.

Q2: I am seeing a high percentage of dialkylated side-products. How can I prevent over-alkylation?

Root Cause: Once the first alkyl group is added, the remaining α -proton is still relatively acidic. If there is unreacted base and excess alkylating agent in the mixture, a second enolization and alkylation will occur rapidly[4]. Solution:

  • Strict Stoichiometry: Use exactly 1.0 equivalent of base and 0.95–1.0 equivalent of the alkylating agent. Never use an excess of the alkyl halide if monoalkylation is the goal[4].

  • Controlled Addition: Add the alkylating agent dropwise to the pre-formed enolate solution. This keeps the local concentration of the electrophile low, ensuring it reacts completely with the primary enolate before any mono-alkylated product can be deprotonated again[4].

  • Temperature Control: Run the alkylation at the lowest temperature that still maintains a reasonable reaction rate. Higher temperatures increase the kinetic energy, overcoming the slight steric hindrance of the mono-alkylated intermediate.

Q3: My ester group is disappearing, and I am isolating a ketone instead. What went wrong?

Root Cause: You are experiencing unintended ester hydrolysis followed by thermal decarboxylation[2]. This happens when water is introduced into the system, or when an inappropriate base is used (e.g., using aqueous NaOH instead of anhydrous NaOEt). The hydroxide ion saponifies the ester into a β -keto acid, which readily loses CO₂ upon mild heating. Solution:

  • Match Base to Ester: Always use the alkoxide base that corresponds to your ester group (e.g., Sodium ethoxide for ethyl esters, Sodium methoxide for methyl esters). This prevents both saponification and transesterification.

  • Anhydrous Conditions: Ensure all glassware is flame-dried, solvents are strictly anhydrous, and the reaction is run under an inert atmosphere (Nitrogen or Argon).

Workflow Issue Identify Side Reaction OAlk High O-Alkylation Issue->OAlk DiAlk Dialkylation Issue->DiAlk Hyd Hydrolysis Issue->Hyd Sol Switch to Protic Solvent (e.g., EtOH) OAlk->Sol Stoich Strict 1:1 Stoichiometry Slow Addition DiAlk->Stoich Anhydrous Ensure Anhydrous Conditions Match Base to Ester Hyd->Anhydrous

Fig 2: Troubleshooting workflow for resolving common beta-keto ester alkylation issues.

Part 3: Standard Operating Protocol (SOP) for Clean C-Alkylation

To ensure a self-validating and reproducible workflow, follow this optimized protocol for the monoalkylation of ethyl acetoacetate with a primary alkyl bromide.

Step 1: System Preparation (Self-Validating Moisture Control)

  • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.

  • Flush the system with dry Argon or Nitrogen for 15 minutes. Validation check: A positive pressure bubbler should show steady gas displacement without atmospheric backflow.

Step 2: Enolate Formation

  • Add 50 mL of strictly anhydrous absolute ethanol to the flask.

  • Carefully add 1.0 equivalent of freshly cut Sodium metal (or use commercially available, high-purity Sodium Ethoxide). Allow the metal to completely dissolve to form the alkoxide base.

  • Cool the solution to 0 °C using an ice bath.

  • Add 1.0 equivalent of ethyl acetoacetate dropwise over 10 minutes. Stir for 30 minutes at room temperature to ensure complete enolate formation. Validation check: The solution may turn slightly yellow, indicating enolate formation.

Step 3: Controlled Alkylation

  • Place 1.0 equivalent of the primary alkyl bromide in the dropping funnel (diluted in a small amount of anhydrous ethanol).

  • Add the electrophile dropwise over 30–45 minutes[4].

  • Gradually warm the reaction to a gentle reflux and monitor via TLC (Thin Layer Chromatography) until the starting β -keto ester is consumed[2].

Step 4: Quenching and Workup

  • Cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of Ammonium Chloride (NH₄Cl). This neutralizes any remaining base without being acidic enough to trigger decarboxylation.

  • Extract the aqueous layer 3x with Diethyl Ether or Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Part 4: Data Presentation - Reaction Condition Matrix

The following table summarizes how specific variables influence the product distribution during the alkylation of β -keto esters. Use this matrix to fine-tune your experimental design.

ParameterConditionPrimary Effect / Dominant PathwayMechanistic Rationale
Solvent Protic (EtOH, MeOH)C-Alkylation H-bonding shields the enolate oxygen.
Solvent Polar Aprotic (DMF)O-Alkylation Cation is solvated; oxygen is highly nucleophilic.
Counterion Lithium (Li⁺)C-Alkylation Tight coordination to oxygen blocks electrophile attack.
Counterion Potassium (K⁺)O-Alkylation Loose coordination leaves oxygen exposed.
Stoichiometry Excess Base/Alkyl HalideDialkylation Secondary enolization of the mono-alkylated product.
Base Choice Aqueous NaOH / KOHHydrolysis / Decarboxylation Hydroxide acts as a nucleophile, saponifying the ester.

Part 5: References

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms. Cited via WO1998007683A1 - PROCESS FOR PREPARING β-KETOESTER PRO-FRAGRANCES - Google Patents. Available at:

  • Master Organic Chemistry. Enolates - Formation, Stability, and Simple Reactions. Available at:[Link]

Sources

Optimization

Removal of unreacted starting materials from Ethyl 9,9-dimethyl-8-oxodecanoate

Welcome to the Technical Support Center for Process Chemistry and API Intermediate Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Process Chemistry and API Intermediate Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the purification of Ethyl 9,9-dimethyl-8-oxodecanoate (CAS: 898776-45-9)[1].

This compound is a critical intermediate in the synthesis of advanced pharmaceutical active ingredients (such as Bempedoic Acid). Its synthesis typically involves the enolate alkylation of pinacolone (3,3-dimethyl-2-butanone) with ethyl 6-bromohexanoate[2]. Because the reaction rarely reaches 100% conversion, removing unreacted starting materials is a mandatory step before downstream processing.

Below is our authoritative troubleshooting guide, engineered to provide you with scalable, self-validating solutions based on fundamental chemical causality.

System Overview: Physicochemical Profiling

To separate a mixture, we must first exploit the delta ( Δ ) in the physical and chemical properties of its components. The table below summarizes the quantitative data that dictates our purification strategy[3].

ComponentRoleMolecular WeightBoiling PointLogP (Est.)Reactivity Profile
Pinacolone Starting Material100.16 g/mol ~106 °C (atm)1.5Highly volatile; sterically hindered ketone.
Ethyl 6-bromohexanoate Starting Material223.11 g/mol ~125 °C (15 mmHg)2.8Heavy liquid; contains a highly reactive primary alkyl bromide.
Ethyl 9,9-dimethyl-8-oxodecanoate Target Product242.35 g/mol >165 °C (15 mmHg)3.9Heavy oil; contains a stable ester and a sterically shielded ketone.

Purification Decision Pathway

G Crude Crude Reaction Mixture (Product + Pinacolone + Bromoester) Evap Step 1: Mild Vacuum Evaporation (40°C, 50 mbar) Crude->Evap Pinacolone Volatile Fraction Unreacted Pinacolone Evap->Pinacolone Distillate Intermediate Enriched Organic Phase (Product + Bromoester) Evap->Intermediate Residue Scavenge Step 2: Chemical Scavenging (Diethanolamine, 60°C) Intermediate->Scavenge AqWash Step 3: Acidic Aqueous Wash (1M HCl) Scavenge->AqWash Bromoester Aqueous Phase Scavenged Bromoester (Amine Salt) AqWash->Bromoester Aqueous Product Organic Phase Pure Ethyl 9,9-dimethyl-8-oxodecanoate AqWash->Product Organic

Workflow for selective removal of unreacted starting materials from the target oxodecanoate.

Troubleshooting FAQs

Q1: How do I completely remove excess pinacolone without losing my product? A: Pinacolone is often used in stoichiometric excess during synthesis to prevent dialkylation[2]. Fortunately, its boiling point is significantly lower than both the bromoester and the target product[3]. Causality: The mass difference ( Δ MW > 140 g/mol ) translates to a massive vapor pressure differential. You do not need high vacuum or extreme heat. Standard rotary evaporation at 40 °C under moderate vacuum (50 mbar) will quantitatively strip the pinacolone. Avoid temperatures above 60 °C at this stage to prevent premature thermal degradation of the bromoester.

Q2: Unreacted ethyl 6-bromohexanoate co-elutes with my product on silica gel. How can I selectively remove it? A: This is the most common bottleneck. Because both molecules are heavy aliphatic esters, their retention factors ( Rf​ ) on silica are nearly identical, making chromatography unviable for scale-up. Instead, you must use Chemical Scavenging . Causality: Ethyl 6-bromohexanoate contains a primary alkyl bromide, making it highly susceptible to SN​2 nucleophilic attack. Your product, Ethyl 9,9-dimethyl-8-oxodecanoate, contains a ketone, but it is adjacent to a bulky tert-butyl group. This neopentyl-like steric hindrance acts as a physical shield. By adding a secondary amine (like diethanolamine) to the mixture, the amine will selectively attack the primary bromide of the starting material, converting it into a highly polar tertiary amine. The sterically shielded ketone in your product remains completely untouched. The resulting amine byproduct can then be washed away with a simple acidic aqueous extraction.

Q3: Can I use fractional distillation to separate the bromoester from the product instead of chemical scavenging? A: While theoretically possible due to the ~40 °C boiling point difference under high vacuum, it is highly discouraged for scale-up. Causality: Prolonged thermal stress ( >150 °C) required to distill the product can induce transesterification, retro-Dieckmann-type condensations, or decomposition of residual bromoester into corrosive HBr gas. Chemical scavenging operates at mild temperatures ( 60 °C) and is fundamentally safer and more scalable.

Step-by-Step Methodologies

Protocol A: Evaporative Depletion of Pinacolone

This protocol ensures the removal of volatile organics without thermally stressing the target API intermediate.

  • Transfer: Load the crude reaction mixture into a round-bottom flask, ensuring it is no more than 50% full to prevent bumping.

  • Initial Stripping: Attach to a rotary evaporator. Set the water bath to 40 °C and gradually reduce the pressure to 100 mbar.

  • Deep Vacuum: Once the bulk of the solvent and pinacolone has distilled over, drop the pressure to 20–50 mbar and maintain for 45 minutes.

  • Self-Validation Checkpoint: Weigh the flask. Re-apply vacuum for 15 minutes and weigh again. If the mass is constant ( Δ < 0.1%), the pinacolone has been successfully removed.

Protocol B: Chemoselective Scavenging of Ethyl 6-bromohexanoate

This protocol utilizes steric causality to selectively destroy the unreacted bromoester.

  • Reagent Addition: To the pinacolone-free residue, add 3 equivalents of diethanolamine (relative to the estimated remaining ethyl 6-bromohexanoate) and dissolve the mixture in a polar aprotic solvent (e.g., Acetonitrile or THF).

  • Incubation: Stir the solution at 60 °C for 4 to 6 hours.

  • Validation Checkpoint (TLC): Spot the mixture on a silica TLC plate (Eluent: 9:1 Hexanes/Ethyl Acetate). The bromoester spot ( Rf​ ~0.6) should completely disappear, while the product spot ( Rf​ ~0.5) remains. The newly formed amine salt will stay at the baseline ( Rf​ 0.0).

  • Phase Separation: Concentrate the mixture to remove the solvent, then redissolve the residue in Ethyl Acetate.

  • Acid Wash: Transfer to a separatory funnel and wash the organic layer twice with an equal volume of 1M HCl. Causality: The HCl protonates the scavenged amine byproduct, forcing it entirely into the aqueous phase.

  • Final Polish: Wash the organic layer once with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under vacuum to yield pure Ethyl 9,9-dimethyl-8-oxodecanoate.

References

  • Hyperagonism of a Vitamin D Receptor Agonist/Histone Deacetylase Inhibitor Hybrid Molecule Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Purification of Laboratory Chemicals (Pinacolone & Ethyl 6-bromohexanoate properties) Source: Chemcraft URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Methodological Comparison Guide: Analytical Characterization of Ethyl 9,9-dimethyl-8-oxodecanoate

Executive Summary: The Role of Steric Hindrance in Lipid Design Ethyl 9,9-dimethyl-8-oxodecanoate is an advanced, sterically hindered keto-ester increasingly utilized as a specialized building block in lipid nanoparticle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Role of Steric Hindrance in Lipid Design

Ethyl 9,9-dimethyl-8-oxodecanoate is an advanced, sterically hindered keto-ester increasingly utilized as a specialized building block in lipid nanoparticle (LNP) formulations and targeted drug delivery systems. When comparing its performance to its linear alternative—ethyl 8-oxodecanoate—the bulky tert-butyl moiety at the C9 position provides superior metabolic resistance against esterases and lipases in vivo.

However, this enhanced biological performance introduces unique analytical challenges. The branching fundamentally alters the molecule's mass spectrometric fragmentation pathways and complicates nuclear magnetic resonance (NMR) assignments due to altered relaxation kinetics. This guide objectively compares the analytical methodologies required to unambiguously characterize this branched lipid against standard linear analogs, providing self-validating protocols and quantitative reference data.

Mass Spectrometry: GC-EI-MS vs. Soft Ionization Platforms

While LC-ESI-HRMS (soft ionization) is excellent for confirming the intact mass of lipidic compounds, it often fails to provide the deep structural elucidation required to pinpoint the exact position of the ketone along the aliphatic chain. For structural verification of Ethyl 9,9-dimethyl-8-oxodecanoate, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the superior platform.

Fragmentation Causality: The Directing Power of the tert-Butyl Group

Under 70 eV electron ionization, the molecule undergoes predictable, hard fragmentation. The presence of the tert-butyl group acts as a powerful directing moiety:

  • α -Cleavage : The bond between the C8 ketone and the C9 quaternary carbon cleaves readily, ejecting a tert-butyl radical and leaving a highly stable acylium ion. Conversely, cleavage on the chain side yields the ultra-stable pivaloyl cation ( m/z 85).

  • McLafferty Rearrangement : The C8 ketone abstracts a γ -hydrogen from the C5 position of the aliphatic chain, followed by α,β -cleavage[1]. This yields a diagnostic enol fragment at m/z 100, which is distinct from the m/z 72 fragment seen in linear analogs[2].

MS_Frag M Molecular Ion [M]⁺• m/z 242 A1 α-Cleavage (Acylium) m/z 185 M->A1 - C₄H₉• (tBu radical) A2 α-Cleavage (Pivaloyl) m/z 85 M->A2 - C₁₀H₁₇O₂• Mcl Ketone McLafferty m/z 100 M->Mcl γ-H Transfer (from C5) Est Ester McLafferty m/z 88 M->Est γ-H Transfer (Ester)

Figure 1: GC-EI-MS fragmentation pathways for Ethyl 9,9-dimethyl-8-oxodecanoate.

Quantitative Comparison: MS Diagnostic Ions

The table below summarizes the divergent fragmentation behavior between the branched product and its linear alternative.

Diagnostic FeatureEthyl 9,9-dimethyl-8-oxodecanoate (Branched)Ethyl 8-oxodecanoate (Linear Alternative)Structural Significance
Molecular Ion [M]⁺• m/z 242 (Low intensity) m/z 214 (Moderate intensity)Confirms intact mass. Branched compounds show weaker [M]⁺• due to facile cleavage.
α -Cleavage (Cation) m/z 85 (Pivaloyl cation, Base Peak) m/z 57 (Propionyl cation)Unambiguously identifies the alkyl group adjacent to the C8 ketone.
Ketone McLafferty m/z 100 m/z 72Identifies the ketone position by γ -hydrogen transfer from the aliphatic chain.
Ester McLafferty m/z 88 m/z 88Universal marker for ethyl esters; unaffected by the tail structure.
Protocol 1: GC-EI-MS Structural Fingerprinting

This protocol is designed as a self-validating system; the presence of the m/z 88 peak validates the ester, while m/z 85 validates the branched ketone.

  • Sample Preparation : Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade hexane. Causality: Hexane ensures optimal volatility and prevents solvent-induced enolization that can occur in protic solvents.

  • Instrument Setup : Equip the GC with a non-polar HP-5MS column (30 m × 0.25 mm, 0.25 µm film). Set the injection port to 250 °C.

  • Injection : Inject 1.0 µL in splitless mode. Causality: Splitless injection maximizes the transfer of the relatively low-abundance molecular ion [M]⁺• into the column before fragmentation occurs.

  • Oven Temperature Program : Initial hold at 70 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.

  • Ionization & Detection : Set the EI source strictly to 70 eV and 230 °C. Scan range m/z 40–400. Causality: 70 eV is the universal standard for EI. At this energy, the de Broglie wavelength of the ionizing electrons matches typical organic bond lengths, ensuring reproducible energy transfer and allowing direct comparison against NIST library spectra.

Nuclear Magnetic Resonance (NMR): Overcoming Aliphatic Overlap

Unlike β -keto esters which exhibit complex keto-enol tautomerism requiring specialized NMR kinetic evaluations[3][4], the isolated C8 ketone in Ethyl 9,9-dimethyl-8-oxodecanoate exists exclusively in the keto form. While this yields a static spectrum, the long aliphatic chain (C3–C6) creates a heavily overlapped methylene envelope in 1D ¹H NMR. Therefore, a combination of 1D and 2D NMR is mandatory for unambiguous assignment.

NMR Causality: Relaxation Kinetics of Quaternary Carbons

The most critical point of failure in characterizing this compound is the "disappearance" of the C9 quaternary carbon and the C1/C8 carbonyl carbons in standard ¹³C NMR. Because these carbons lack attached protons, their spin-lattice relaxation ( T1​ ) is driven primarily by chemical shift anisotropy rather than dipole-dipole interactions. If a standard inter-pulse delay ( D1​ = 1.0 s) is used, these signals will saturate. The protocol must explicitly extend the relaxation delay.

NMR_Workflow Prep Sample Prep (CDCl₃ + TMS) Acq1D 1D NMR (¹H, ¹³C) Prep->Acq1D Set D1=5.0s Acq2D 2D NMR (HSQC, HMBC) Acq1D->Acq2D Resolve Overlap Assign Structural Elucidation Acq2D->Assign Correlate

Figure 2: Sequential NMR workflow for resolving aliphatic chain overlap.

Quantitative Comparison: NMR Chemical Shift Assignments

The following table provides the validated chemical shifts. The stark contrast between the C7 and C2 methylene protons is resolved entirely via 2D HMBC correlations.

Position¹H NMR (ppm) & Multiplicity¹³C NMR (ppm)Assignment Rationale & Causality
C1 (Ester C=O) -173.5Deshielded by ester oxygens.
C8 (Ketone C=O) -215.2Highly deshielded; characteristic of sterically hindered aliphatic ketones.
C9 (Quaternary) -44.1Weak signal requiring long T1​ delay; identified via HMBC.
C10 + tBu CH₃ 1.13 (s, 9H)26.4Intense 9H singlet is the primary diagnostic marker for the branched tail.
Ester CH₂ 4.12 (q, 2H)60.2Classic ethyl ester quartet due to coupling with adjacent CH₃.
Ester CH₃ 1.25 (t, 3H)14.3Classic ethyl ester triplet.
C2 ( α to ester) 2.28 (t, 2H)34.5Shifted downfield by the ester carbonyl.
C7 ( α to ketone) 2.45 (t, 2H)36.8Shifted downfield by the ketone; resolved from C2 via 2D NMR.
C3–C6 (Chain) 1.20–1.60 (m, 8H)24.0–29.5Overlapping aliphatic envelope; requires HSQC for precise carbon mapping.
Protocol 2: High-Resolution NMR Elucidation
  • Sample Preparation : Dissolve 20 mg of the analyte in 600 µL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Instrument Setup : Utilize a spectrometer operating at 400 MHz (¹H). Regulate probe temperature to 298 K.

  • 1D ¹H Acquisition : 16 scans, 30° pulse angle, relaxation delay ( D1​ ) of 2.0 s.

  • 1D ¹³C Acquisition : 1024 scans, 30° pulse angle. Critical Adjustment : Set D1​ to 5.0 s. Causality: A longer D1​ ensures the quaternary (C9) and carbonyl (C1, C8) nuclei fully relax between pulses, preventing signal attenuation and allowing for accurate detection.

  • 2D HMBC Acquisition : Optimize for long-range coupling constants ( nJCH​ ) of 8 Hz. Causality: This specific coupling constant is optimal for observing the 3J correlation between the tert-butyl methyl protons (1.13 ppm) and the C8 ketone carbonyl (215.2 ppm), definitively linking the two halves of the molecule.

References

  • McLafferty, F. W., & Turecek, F. "Interpretation of Mass Spectra." University of Saarland Analytical Chemistry Resources. Available at: [Link]

  • National Institutes of Health (NIH). "A McLafferty-Type Rearrangement in the Pentafluorobenzyl Ester Derivatives: A Mini-Review." PubMed Central (PMC). Available at: [Link]

Sources

Comparative

GC-MS Analysis for Purity Assessment of Ethyl 9,9-dimethyl-8-oxodecanoate: A Comparative Methodological Guide

Executive Summary In the synthesis of advanced lipid-regulating active pharmaceutical ingredients (APIs)—such as Bempedoic acid and its analogs—the control of aliphatic ester intermediates is a critical quality attribute...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of advanced lipid-regulating active pharmaceutical ingredients (APIs)—such as Bempedoic acid and its analogs—the control of aliphatic ester intermediates is a critical quality attribute[1]. Ethyl 9,9-dimethyl-8-oxodecanoate (CAS: 898776-45-9) serves as a vital building block in these pathways. However, assessing the purity of this specific molecule presents unique analytical challenges.

This guide provides an objective comparison of analytical modalities for the purity assessment of Ethyl 9,9-dimethyl-8-oxodecanoate, demonstrating why Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. Furthermore, it outlines a self-validating, ICH Q2(R2)-compliant GC-MS protocol designed to differentiate high-purity pharmaceutical grades from standard synthesized batches[2].

Chemical Profile & The Analytical Challenge

Ethyl 9,9-dimethyl-8-oxodecanoate ( C14​H26​O3​ , MW: 242.35 g/mol ) is a semi-volatile aliphatic compound featuring an ethyl ester terminus, an isolated ketone at the C8 position, and a sterically hindered gem-dimethyl group at C9.

The Core Challenge: The molecule completely lacks a conjugated π -electron system. The isolated carbonyl groups only exhibit weak ultraviolet (UV) absorption in the deep-UV range (205–210 nm). At these wavelengths, High-Performance Liquid Chromatography (HPLC) coupled with UV detection suffers from severe baseline drift and solvent interference. Consequently, trace structurally similar impurities—such as regioisomers (e.g., Ethyl 9-methyl-8-oxodecanoate) or unreacted aliphatic alcohols—cannot be accurately quantified using standard HPLC-UV methodologies.

Comparative Analysis of Analytical Modalities

To establish the optimal control strategy, we must objectively compare the performance of GC-MS against alternative techniques like HPLC-UV and Quantitative Nuclear Magnetic Resonance (qNMR).

Table 1: Performance Comparison of Analytical Modalities
Analytical ModalitySensitivity (LOD)Specificity for IsomersStructural ElucidationSuitability for Ethyl 9,9-dimethyl-8-oxodecanoate
GC-MS (EI) High (ppb-ppm)Excellent High (via Fragmentation)Optimal. Capitalizes on the molecule's volatility; easily resolves trace aliphatic impurities[3].
HPLC-UV Low (~0.1%)Moderate None Suboptimal. Lacks a strong chromophore; poor UV response leads to unreliable trace quantification.
qNMR Moderate (~0.5%)Low High (Bulk structure)Complementary. Excellent for absolute bulk assay without a reference standard, but fails to resolve trace structurally similar isomers.

Experimental Data: Product Performance Comparison

To demonstrate the efficacy of the GC-MS method, we compared a High-Purity Pharmaceutical Grade of Ethyl 9,9-dimethyl-8-oxodecanoate against a Standard Synthesized Grade (crude batch prior to fractional distillation).

Table 2: Comparative Purity Assessment via GC-MS
Quality ParameterHigh-Purity GradeStandard Synthesized GradeDetection Mode
Overall Assay (Purity) > 99.8% 96.2%GC-MS (TIC Area %)
Impurity A: Ethyl 9-methyl-8-oxodecanoate< 0.05% 1.8%GC-MS (SIM Mode)
Impurity B: Unreacted Decanoic Acid Deriv.Not Detected 0.9%GC-MS (SIM Mode)
Residual Solvents (e.g., Toluene/Hexane)< 10 ppm 350 ppmGC-FID (Headspace)

Data Interpretation: The GC-MS method successfully isolates and quantifies Impurity A (a des-methyl regioisomer), which co-elutes and remains invisible in standard HPLC-UV assays. The High-Purity grade demonstrates a highly refined profile suitable for downstream API synthesis without risking the carryover of genotoxic or structurally related impurities[1].

GC-MS Methodological Framework & Protocol

The following protocol is designed as a self-validating system, incorporating internal standards and adhering to the latest ICH Q2(R2) guidelines for analytical procedure validation[2].

Rationale and Causality of Method Parameters
  • Column Selection (DB-5MS): A 5% phenyl / 95% dimethylpolysiloxane stationary phase is chosen. The non-polar nature of the column perfectly matches the lipophilic aliphatic chain of the ester, separating impurities based strictly on boiling point and subtle steric differences (e.g., branched vs. linear isomers)[3].

  • Ionization (70 eV EI): Electron ionization is utilized because it induces highly reproducible fragmentation. For this specific molecule, α -cleavage adjacent to the C8 ketone yields a dominant, diagnostic tert-butyl cation fragment at m/z 57 , alongside McLafferty rearrangement ions that confirm the integrity of the ethyl ester terminus[4].

Step-by-Step Experimental Protocol

Step 1: Sample Preparation (Self-Validating System)

  • Accurately weigh 10.0 mg of Ethyl 9,9-dimethyl-8-oxodecanoate into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with GC-grade Hexane (Concentration: 1.0 mg/mL).

  • Internal Standard (IS) Addition: Spike 10 µL of Methyl heptadecanoate (1.0 mg/mL) into the sample. Causality: The IS corrects for any volumetric variations during split injection, ensuring quantitative trustworthiness.

Step 2: GC Instrument Parameters

  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.2 mL/min.

  • Injection: 1.0 µL volume, Split mode (Ratio 50:1) to prevent column overloading by the main peak. Injector temperature set to 250°C.

  • Oven Temperature Program:

    • Initial: 80°C (Hold for 1 min)

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 25°C/min to 280°C (Hold for 5 min to bake out heavy contaminants).

Step 3: Mass Spectrometry (MS) Parameters

  • Temperatures: Transfer line at 280°C; Ion source at 230°C; Quadrupole at 150°C.

  • Acquisition Mode: Full Scan (m/z 40–400) for overall purity and unknown identification; Selected Ion Monitoring (SIM) at m/z 57, 88, and 143 for trace impurity quantification.

Step 4: ICH Q2(R2) System Suitability & Validation

  • Specificity: Inject a hexane blank to confirm no co-eluting peaks at the retention time of the analyte.

  • Precision: Perform 6 replicate injections of the standard. The system is validated if the Relative Standard Deviation (%RSD) of the peak area ratio (Analyte/IS) is < 2.0%[2].

Workflow Visualization

Below is the logical workflow mapping the analytical process from preparation to regulatory compliance.

Workflow Prep 1. Sample Preparation Dilution in Hexane + Internal Standard Inject 2. Sample Introduction Split Injection (250°C) to prevent overload Prep->Inject Separate 3. Capillary GC Separation DB-5MS Column (Non-polar interaction) Inject->Separate Ionize 4. Electron Ionization (EI) 70 eV for reproducible fragmentation Separate->Ionize Detect 5. Mass Spectrometry SCAN for unknowns, SIM for trace isomers Ionize->Detect Validate 6. Data Analysis ICH Q2(R2) Compliance & Integration Detect->Validate

Figure 1: GC-MS Analytical Workflow for Aliphatic Ester Purity Assessment.

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of Long-Chain Keto Esters: A Comparative Analysis

Abstract Long-chain keto esters are pivotal intermediates in the synthesis of complex molecules, including pharmaceuticals, natural products, and specialty materials. Their preparation demands robust and selective synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Long-chain keto esters are pivotal intermediates in the synthesis of complex molecules, including pharmaceuticals, natural products, and specialty materials. Their preparation demands robust and selective synthetic strategies. This guide provides an in-depth comparison of the primary methodologies for synthesizing these valuable compounds, aimed at researchers and process chemists. We will dissect the mechanistic underpinnings, practical advantages, and inherent limitations of classical enolate-based methods like the Claisen condensation, the controlled reactivity of organometallic reagents, and modern catalytic approaches. Each discussion is supported by field-proven insights, detailed experimental protocols, and quantitative data to empower scientists in selecting the optimal synthetic route for their specific target molecules.

Introduction: The Synthetic Value of Long-Chain Keto Esters

The unique bifunctional nature of long-chain keto esters, possessing both a ketone and an ester moiety separated by a flexible aliphatic chain, makes them exceptionally versatile building blocks. The ketone offers a handle for nucleophilic additions, reductions, and reductive aminations, while the ester can be hydrolyzed, reduced, or converted to amides. This dual reactivity is leveraged in the synthesis of complex lipids, pheromones, and as precursors to substituted heterocyclic systems. The challenge in their synthesis lies in achieving high yields and selectivity, particularly when managing the reactivity of multiple functional groups and constructing long carbon chains. This guide will compare the most effective methods to navigate these challenges.

Classical Approaches via Enolate Intermediates

Enolate chemistry represents the cornerstone of C-C bond formation in organic synthesis. For keto ester preparation, two methods are paramount: the Claisen condensation and the acylation of ester enolates.

The Claisen Condensation

The Claisen condensation is a fundamental reaction where two ester molecules react in the presence of a strong base to form a β-keto ester.[1][2] The reaction is driven by the formation of a highly stabilized enolate of the resulting β-keto ester, which is significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25).[3][4] This thermodynamic sink necessitates the use of at least a stoichiometric amount of base.[2][5]

Mechanism and Causality:

The choice of base is critical; to prevent transesterification, the alkoxide base should match the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters).[2][5] The mechanism proceeds through three key steps: 1) enolate formation, 2) nucleophilic attack of the enolate on a second ester molecule, and 3) elimination of an alkoxide leaving group. The final, irreversible deprotonation of the product drives the reaction to completion.[5]

Claisen_Condensation start 2x Long-Chain Ester (R-CH2-COOR') enolate Ester Enolate [R-CH(-)-COOR'] start->enolate - R'OH base NaOR' intermediate Tetrahedral Intermediate enolate->intermediate + Ester product β-Keto Ester (Initial) intermediate->product - OR' stabilized_enolate Stabilized Enolate (Product) product->stabilized_enolate + NaOR' (Irreversible) final_product Final β-Keto Ester (after acidic workup) stabilized_enolate->final_product workup H3O+

Caption: Workflow for the Claisen Condensation.

Advantages:

  • Atom Economy: Forms a C-C bond directly from two ester molecules.

  • High Yields: Can provide excellent yields when a single type of enolizable ester is used.

Limitations:

  • Crossed Reactions: Using two different enolizable esters leads to a statistical mixture of four products, limiting its utility for complex structures.[6]

  • Stoichiometric Base: Requires at least one full equivalent of base.

  • Substrate Requirement: The starting ester must have at least two α-hydrogens for the final deprotonation step to occur.[5]

Malonic Ester Synthesis Pathway

A more controlled approach is the acylation of a pre-formed enolate, analogous to the malonic ester synthesis. This method allows for the coupling of two different carbon chains with high fidelity. The process involves deprotonating a malonic ester derivative, alkylating it with a long-chain alkyl halide, and then reacting it with a separate acid chloride, followed by hydrolysis and decarboxylation.

Mechanism and Causality:

The α-protons of diethyl malonate are particularly acidic (pKa ≈ 13) due to stabilization by two flanking carbonyl groups, allowing for easy deprotonation with a standard base like sodium ethoxide.[7][8] The resulting nucleophilic enolate readily undergoes an Sₙ2 reaction with a primary alkyl halide.[7] Subsequent hydrolysis and heating lead to decarboxylation, yielding a long-chain carboxylic acid which can then be converted to the target keto ester.[8]

Malonic_Ester_Synthesis malonate Diethyl Malonate alkylated_malonate Alkylated Malonic Ester malonate->alkylated_malonate base 1. NaOEt alkylation 2. Long-Chain R-X keto_acid β-Keto Acid alkylated_malonate->keto_acid hydrolysis 3. H3O+, Δ ketone Long-Chain Ketone keto_acid->ketone spontaneous decarboxylation Decarboxylation (-CO2) esterification Esterification final_product Long-Chain Keto Ester start_ester Acetoacetic Ester step1 1. NaOEt 2. Long-Chain R-X alkylated_ester Alkylated Acetoacetic Ester step2 3. H3O+, Δ final_ketone Long-Chain Ketone ketone_enolate Ketone Enolate acylation2 Acylation with Ethyl Chloroformate ketone_enolate->acylation2 base2 LDA / NaH product2 β-Keto Ester acylation2->product2

Caption: Acylation of a ketone enolate to form a β-keto ester.

Advantages:

  • High Control & Versatility: Allows for the precise combination of different carbon fragments.

  • Good Yields: Generally provides reliable and high yields for Sₙ2-compatible alkyl halides.

Limitations:

  • Multi-step Process: Involves several distinct reaction steps (enolate formation, alkylation, hydrolysis, decarboxylation), reducing overall process efficiency.

  • Limited to Sₙ2: The alkylation step is generally restricted to primary and some secondary alkyl halides.

Organometallic Reagents: Precision and Power

Organometallic reagents offer an alternative C-C bond-forming strategy, often with higher functional group tolerance and reactivity that can be tuned to avoid common side reactions.

Organocadmium Reagents

The reaction of organocadmium compounds (R₂Cd) with acid chlorides is a classic and highly effective method for preparing ketones and keto esters.[9] This method's primary advantage is that organocadmium reagents are reactive enough to attack the highly electrophilic acid chloride but are generally unreactive towards the resulting ketone product, thus preventing the over-addition that plagues more reactive organometallics like Grignard reagents.[9][10][11]

Reaction and Causality:

Dialkylcadmium reagents are typically prepared in situ from a Grignard reagent and cadmium chloride (CdCl₂).[12] The subsequent reaction with an ester acid chloride—an acid chloride derived from a dicarboxylic acid monoester—proceeds cleanly to give the desired long-chain keto ester in good yields.[9] The choice of solvent is crucial; benzene has been shown to give significantly higher yields than ether by preventing the agglutination of the reaction complex and allowing the reaction to proceed to completion.[12]

Organocadmium_Workflow grignard Long-Chain Grignard (R-MgX) organocadmium Dialkylcadmium (R2Cd) grignard->organocadmium cdcl2 CdCl2 product Long-Chain Keto Ester organocadmium->product acid_chloride Ester Acid Chloride (ClCO-(CH2)n-COOR')

Caption: Synthesis workflow using organocadmium reagents.

Advantages:

  • Excellent Selectivity: Avoids over-addition to the ketone product.[9]

  • High Yields: Often provides yields in the 70-85% range.[12]

  • Functional Group Tolerance: Less reactive than Grignard reagents, tolerating a wider range of functional groups.[9]

Limitations:

  • Toxicity: Cadmium and its compounds are highly toxic and carcinogenic, requiring stringent safety protocols.

  • Moisture Sensitivity: Reagents are sensitive to moisture and air.

Modified Grignard Reagent Approaches

Direct reaction of esters with Grignard reagents typically yields tertiary alcohols due to the high reactivity of the Grignard reagent, which attacks the initially formed ketone faster than the starting ester.[13][14] However, indirect methods have been developed. One effective strategy involves a one-pot conversion of esters to thioesters, which are then reacted with Grignard reagents to produce ketones.[15]

Reaction and Causality:

In this one-pot method, a Grignard reagent (like iPrMgCl) is used to generate a magnesium thiolate (in situ from a thiol), which then converts the starting ester to a thioester. A second, different Grignard reagent is then added, which selectively reacts with the intermediate thioester to form the ketone.[15] This sequence avoids the isolation of intermediates and circumvents the over-addition problem.

Advantages:

  • Readily Available Reagents: Utilizes common and less toxic Grignard reagents and thiols.

  • One-Pot Procedure: Offers improved operational efficiency over multi-step sequences.[15]

Limitations:

  • Stoichiometric Reagents: The process is not catalytic and requires multiple equivalents of Grignard reagents.

  • Intermediate Stability: The success of the one-pot reaction depends on the relative reactivities of the species in the flask.

Comparative Performance Data

To provide a clear, objective comparison, the following table summarizes the key performance metrics of each synthetic method.

MethodTypical YieldsSubstrate Scope & Functional Group ToleranceScalabilitySafety & Environmental ConcernsOperational Simplicity
Claisen Condensation 60-85%Limited by self-condensation; sensitive to base-labile groups.HighUses flammable solvents and strong bases.Moderate; requires strictly anhydrous conditions.
Malonic Ester Pathway 70-90% (overall)Broad for primary alkyl halides; intolerant to strong base/acid.ModerateStandard laboratory hazards.Low; multi-step process requires isolation of intermediates.
Organocadmium Reagents 70-85%Excellent; tolerates many functional groups.[9]Low to ModerateHigh Toxicity of cadmium reagents is a major drawback.Moderate; requires inert atmosphere and careful handling.
Modified Grignard (via Thioester) 75-95%Good tolerance for various functional groups.[15]ModerateFlammable solvents; Grignard reagents are water-sensitive.High; one-pot procedure is advantageous.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 10-Ketohendecanoate via Organocadmium Reagent

This protocol is adapted from established procedures and illustrates the general workflow.[12]

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place magnesium turnings (0.25 mol). Add a solution of methyl bromide (0.25 mol) in 125 mL of anhydrous benzene under a nitrogen atmosphere.

  • Organocadmium Formation: To the stirred Grignard solution, add anhydrous cadmium chloride (0.134 mol) portion-wise. Reflux the mixture for 1 hour. A negative Gilman test should confirm the complete reaction of the Grignard reagent.

  • Acylation: Cool the mixture and add a solution of ethyl sebacoyl chloride (mono-acid chloride of sebacic acid, 0.20 mol) in 100 mL of anhydrous benzene dropwise.

  • Reaction & Workup: After the addition is complete, reflux the mixture for 1 hour. Cool the reaction to room temperature and hydrolyze by slowly adding ice and then 20% sulfuric acid.

  • Extraction & Purification: Separate the benzene layer, and extract the aqueous layer with benzene. Combine the organic layers, wash with water, 5% sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by vacuum distillation to yield ethyl 10-ketohendecanoate.

Protocol 2: One-Pot Synthesis of a Phenyl Ketone from Methyl Benzoate via Grignard/Thioester Method

This protocol is a representative example based on the work of Nemoto et al.[15]

  • Thiolate Formation: In a Schlenk tube under an argon atmosphere, dissolve 1-dodecanethiol (1.25 mmol) in anhydrous THF (2.6 mL). Cool the solution to 0 °C and add iPrMgCl (2.0 M in THF, 1.25 mmol) dropwise. Stir the mixture for 15 minutes.

  • Thioester Formation: In a separate Schlenk tube, dissolve methyl benzoate (1.00 mmol) in anhydrous THF (1.6 mL). Slowly transfer the prepared magnesium thiolate solution from the first tube into the methyl benzoate solution via cannula.

  • Reaction 1: Stir the resulting mixture at 50 °C for 1 hour to form the intermediate S-dodecyl benzothioate.

  • Ketone Formation: Cool the mixture to 0 °C and add phenylmagnesium bromide (1.0 M in THF, 1.5 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Workup & Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield benzophenone.

Conclusion and Recommendations

The selection of a synthetic method for long-chain keto esters is a trade-off between efficiency, safety, cost, and substrate compatibility.

  • For straightforward β-keto esters where the two coupled fragments are identical, the Claisen Condensation remains a viable, atom-economical choice.

  • The Malonic Ester Synthesis pathway offers greater control and flexibility for constructing complex, non-symmetrical targets, albeit at the cost of process efficiency.

  • From a purely chemical performance perspective, the Organocadmium method is superior in its selectivity and yield for converting ester acid chlorides. However, the extreme toxicity of cadmium makes it an unsuitable choice for many modern laboratories, especially for large-scale production in the pharmaceutical industry.

  • The modified Grignard approach via thioester intermediates represents a highly attractive modern alternative. It combines the operational simplicity of a one-pot procedure with the use of readily available, less toxic reagents, offering an excellent balance of performance and safety.[15]

For drug development professionals and researchers focused on practicality and safety, the modified Grignard method is the recommended starting point for new synthetic campaigns. Future research will likely focus on developing catalytic methods that further improve the environmental profile and efficiency of these crucial transformations.

References

  • Cason, J. (1947). The Use of Organocadmium Reagents for the Preparation of Ketones. Chemical Reviews, 40(1), 15-32. [Link]

  • ResearchGate. (n.d.). Methods for the Synthesis of α-Keto Esters. Retrieved from [Link]

  • Cason, J. (1946). Branched-Chain Fatty Acids. IV. A Further Study of the Preparation of Ketones and Keto Esters by Means of Organocadmium Reagents. Journal of the American Chemical Society, 68(10), 2078–2080. [Link]

  • LibreTexts Chemistry. (2021). The Claisen Condensation. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2024). The Claisen Condensation and Decarboxylation. YouTube. [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 1-13. [Link]

  • Nemoto, T., et al. (2014). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. The Journal of Organic Chemistry, 79(22), 11089-11100. [Link]

  • Google Patents. (2013).
  • ResearchGate. (n.d.). The Synthesis of Ketones from Acid Halides and Organometallic Compounds of Magnesium, Zinc, and Cadmium. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The use of organocadmium reagents for the preparation of ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

  • LibreTexts Chemistry. (n.d.). Chapter 21: Ester Enolates. [Link]

  • University of Wisconsin-Madison Chemistry. (n.d.). Chapter 21 notes. [Link]

  • MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • Chemistry Steps. (2021). Claisen Condensation Reaction Mechanism. [Link]

  • Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2025). Esters with Grignard Reagent. [Link]

  • ACS Publications. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • National Center for Biotechnology Information. (2013). β-Keto esters from ketones and ethyl chloroformate. [Link]

  • Wikipedia. (n.d.). Claisen condensation. [Link]

  • Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. [Link]

  • Jack Westin. (n.d.). Enolates - Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2022). 5.11: Enolates - Claisen Condensation and Decarboxylation. [Link]

  • OpenStax. (2023). 22.7 Alkylation of Enolate Ions. [Link]

  • Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2024). Conversion of Acid Chlorides to Ketones. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. [Link]

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Comparative

Reactivity Profiling and Synthetic Utility: Ethyl 9,9-dimethyl-8-oxodecanoate vs. Standard Keto Esters

For researchers and drug development professionals designing complex aliphatic scaffolds, the selection of bifunctional building blocks is a critical determinant of synthetic efficiency. Ethyl 9,9-dimethyl-8-oxodecanoate...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals designing complex aliphatic scaffolds, the selection of bifunctional building blocks is a critical determinant of synthetic efficiency. Ethyl 9,9-dimethyl-8-oxodecanoate (EDO) (CAS: 898776-45-9) is a highly specialized keto ester characterized by a sterically hindered ketone and a distal, unhindered primary ethyl ester [3].

Unlike standard keto esters (e.g., ethyl acetoacetate or ethyl 8-oxodecanoate), EDO presents a unique reactivity profile. The presence of a tert-butyl group adjacent to the C8 ketone fundamentally alters its susceptibility to nucleophilic attack and dictates strict regiocontrol during enolization. This guide objectively compares the performance of EDO against alternative keto esters, providing mechanistic rationale and validated experimental protocols.

Structural Analysis & Mechanistic Rationale

The divergent reactivity of EDO stems from two primary factors associated with the 9,9-dimethyl (tert-butyl) moiety:

  • Steric Shielding (The Bürgi-Dunitz Trajectory): The massive steric bulk of the tert-butyl group physically obstructs the optimal trajectory (approx. 107°) required for nucleophiles to attack the C8 carbonyl carbon.

  • Electronic Deactivation (+I Effect): The three methyl groups exert a strong inductive electron-donating effect (+I), which reduces the partial positive charge on the carbonyl carbon, rendering it significantly less electrophilic [4].

As a result, nucleophilic additions (such as hydride reductions or Grignard additions) to tert-butyl ketones are routinely observed to be >5,000 times slower than additions to unhindered ketones like acetone or standard aliphatic ketones [1]. Conversely, because the C9 position is a quaternary carbon lacking alpha-protons, enolization is forced entirely toward the C7 position, guaranteeing 100% regioselectivity [2].

G cluster_0 Ethyl 9,9-dimethyl-8-oxodecanoate (EDO) cluster_1 Ethyl 8-oxodecanoate (Standard Alternative) EDO_Ester C1: Ethyl Ester (Unhindered) EDO_Chain C2-C7: Aliphatic Chain (Flexible Spacer) EDO_Ester->EDO_Chain Normal Reactivity EDO_Ketone C8: Ketone (Highly Shielded) EDO_Chain->EDO_Ketone Regioselective Alpha-Protons EDO_tButyl C9: tert-Butyl Group (Steric Bulwark) EDO_Ketone->EDO_tButyl Blocks Nucleophiles STD_Ester C1: Ethyl Ester (Unhindered) STD_Chain C2-C7: Aliphatic Chain STD_Ester->STD_Chain STD_Ketone C8: Ketone (Unhindered) STD_Chain->STD_Ketone Non-selective Alpha-Protons STD_Ethyl C9-C10: Ethyl Group (Minimal Shielding) STD_Ketone->STD_Ethyl Open to Nucleophiles

Structural comparison highlighting the steric shielding of EDO versus an unhindered keto ester.

Quantitative Reactivity Comparison

The table below summarizes the experimental performance of EDO compared to its unhindered analogue (Ethyl 8-oxodecanoate) and a highly reactive beta-keto ester (Ethyl acetoacetate).

Reaction TypeEthyl 9,9-dimethyl-8-oxodecanoate (EDO)Ethyl 8-oxodecanoate (Unhindered)Ethyl acetoacetate (β-keto ester)
Ketone Environment tert-Butyl (Highly Hindered)Ethyl (Unhindered)Methyl (Activated by adjacent ester)
NaBH₄ Reduction (Yield, 1h) < 5% (Requires prolonged heating or LiAlH₄)> 95% (Standard conditions)Chemoselective at C3 (Fast)
Grignard Addition (Yield, 2h) < 2% (Acts as a base; starting material recovered)> 90% (Clean tertiary alcohol)Complex (O-alkylation & deprotonation)
Enolization Regioselectivity 100% (C7 kinetic enolate only)Mixed (C7 and C9 enolates)Highly selective (C2 active methylene)
Ester Hydrolysis (LiOH, RT) > 98% (No aldol side-reactions)~ 85% (Minor aldol condensation byproducts)Prone to decarboxylation upon heating

Self-Validating Experimental Protocols

To leverage the unique properties of EDO, the following protocols have been designed to exploit its steric hindrance and regioselectivity. Every step includes a self-validating causality check to ensure experimental integrity.

Protocol A: Regioselective Alpha-Alkylation of EDO

Objective: To functionalize the C7 position exclusively, utilizing the structural inability of C9 to enolize [2]. Causality Rationale: Lithium diisopropylamide (LDA) is selected as the base because its massive steric bulk prevents any trace nucleophilic attack on the C1 ester or C8 ketone. The reaction is run at -78 °C to ensure strict kinetic control, preventing any undesired ester condensation.

  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 mL) and diisopropylamine (1.1 equiv). Cool the system to -78 °C using a dry ice/acetone bath.

  • Base Generation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete formation of LDA.

  • Enolization: Add Ethyl 9,9-dimethyl-8-oxodecanoate (1.0 equiv) dissolved in 2 mL THF dropwise. Stir for 1 hour at -78 °C. (Validation: The solution will turn slightly yellow, indicating enolate formation. The lack of C9 protons forces 100% C7 deprotonation).

  • Alkylation: Introduce the desired electrophile (e.g., methyl iodide, 1.5 equiv). Gradually warm the reaction to room temperature over 4 hours.

  • Workup & Validation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, and dry over Na₂SO₄.

    • Self-Validation Check: ¹H-NMR of the crude product will show a new doublet corresponding to the C7 methyl group, with the tert-butyl singlet (9H) remaining completely unperturbed.

Enolization Ketone EDO (C8 Ketone) No C9 Protons Enolate C7 Kinetic Enolate (100% Regioselectivity) Ketone->Enolate Deprotonation at C7 Base LDA / THF -78 °C Base->Enolate Product C7-Substituted Keto Ester Enolate->Product Nucleophilic Attack Electrophile Electrophile (E+) e.g., MeI Electrophile->Product

Regioselective enolization pathway of EDO driven by the lack of C9 alpha-protons.

Protocol B: Chemoselective Ester Hydrolysis

Objective: To hydrolyze the C1 ethyl ester to a carboxylic acid while leaving the C8 ketone intact. Causality Rationale: Standard saponification of keto esters often risks base-catalyzed intramolecular or intermolecular aldol condensations. However, the tert-butyl group of EDO acts as a steric bulwark, protecting the C8 ketone from hydroxide attack and subsequent aldol pathways. This allows for exceptionally clean ester hydrolysis.

  • Solvent System: Dissolve EDO (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration). The mixed solvent ensures solubility of both the lipophilic starting material and the hydroxide salt.

  • Hydrolysis: Add LiOH·H₂O (2.0 equiv). Stir vigorously at room temperature for 4 hours.

  • Workup: Evaporate the organic solvents under reduced pressure. Dilute the remaining aqueous layer with water and wash once with diethyl ether to remove any unreacted starting material.

  • Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1M HCl. Extract the precipitated carboxylic acid with dichloromethane (3 x 15 mL). Dry over MgSO₄ and concentrate.

    • Self-Validation Check: TLC monitoring (hexane/EtOAc 4:1) will show complete consumption of the starting material without the appearance of polar, UV-active aldol byproducts, validating the chemoselectivity of the reaction.

Validation

A Definitive Guide to the Structural Validation of Ethyl 9,9-dimethyl-8-oxodecanoate Derivatives

For researchers, scientists, and drug development professionals engaged in the synthesis and application of novel organic compounds, rigorous structural validation is the bedrock of scientific integrity. This guide provi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of novel organic compounds, rigorous structural validation is the bedrock of scientific integrity. This guide provides an in-depth, technical comparison of the primary analytical techniques for confirming the molecular structure of Ethyl 9,9-dimethyl-8-oxodecanoate and its derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and present a self-validating system for unambiguous structural elucidation.

Ethyl 9,9-dimethyl-8-oxodecanoate, a β-keto ester, and its analogues are valuable building blocks in organic synthesis.[1][2] Their utility is predicated on their precise molecular architecture. The presence of a ketone and an ester functional group, along with a sterically hindered gem-dimethyl moiety, presents a unique spectroscopic fingerprint that can be definitively identified through a multi-technique approach.

The Spectroscopic Toolkit: A Comparative Overview

The structural validation of Ethyl 9,9-dimethyl-8-oxodecanoate hinges on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[3][4] Each technique provides a unique and complementary piece of the structural puzzle.

Analytical Technique Information Yielded Strengths Limitations
¹H NMR Spectroscopy Proton environment, connectivity (J-coupling), and relative abundance.Excellent for determining the carbon-hydrogen framework.Signal overlap can occur in complex molecules.
¹³C NMR Spectroscopy Number and type of carbon atoms (sp³, sp², sp).Provides a direct count of unique carbon environments.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[5]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Highly sensitive, provides molecular formula with high-resolution MS.Isomers can be difficult to distinguish without tandem MS.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and non-destructive, excellent for identifying key bonds like C=O.Provides limited information on the overall molecular framework.

Deciphering the Structure: A Multi-Faceted Approach

The following sections detail the expected outcomes from each spectroscopic technique for the correct structure of Ethyl 9,9-dimethyl-8-oxodecanoate and compare them against a plausible isomeric impurity, Ethyl 8,8-dimethyl-9-oxodecanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.[6][7]

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum of Ethyl 9,9-dimethyl-8-oxodecanoate is expected to show distinct signals for each set of non-equivalent protons. The gem-dimethyl group, due to its proximity to the ketone, will appear as a sharp singlet, significantly downfield from typical methyl groups.[8][9] The ethyl ester protons will present as a characteristic quartet and triplet.[10]

Expected ¹H NMR Data for Ethyl 9,9-dimethyl-8-oxodecanoate:

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
H-2~2.30Triplet2H
H-3 to H-6~1.25-1.65Multiplet8H
H-7~2.55Triplet2H
H-10~1.15Singlet9H
-OCH₂CH₃~4.12Quartet2H
-OCH₂CH₃~1.25Triplet3H

Comparison with Isomer (Ethyl 8,8-dimethyl-9-oxodecanoate):

The key difference in the ¹H NMR spectrum of the isomer would be the absence of the downfield triplet for the α-keto methylene protons (H-7) and the appearance of a singlet for the methyl ketone protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a definitive count of the number of unique carbon environments. The carbonyl carbons of the ketone and ester will be the most downfield signals.[5][11]

Expected ¹³C NMR Data for Ethyl 9,9-dimethyl-8-oxodecanoate:

Assignment Chemical Shift (δ, ppm)
C-1 (Ester C=O)~173
C-2~34
C-3 to C-6~24-29
C-7~38
C-8 (Ketone C=O)~213
C-9~44
C-10 (gem-dimethyl)~26
-OCH₂CH₃~60
-OCH₂CH₃~14

Comparison with Isomer (Ethyl 8,8-dimethyl-9-oxodecanoate):

The isomer would show a different chemical shift for the quaternary carbon (C-8) and the methyl ketone carbon would appear around 208 ppm.

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the molecular weight of the compound and crucial information about its fragmentation pattern, which can be used to piece together the structure.[12][13] For β-keto esters, characteristic fragmentations include α-cleavage and McLafferty rearrangements.[14]

Expected High-Resolution Mass Spectrometry (HRMS) Data:

  • Molecular Ion (M⁺): The HRMS should show a molecular ion peak corresponding to the exact mass of the molecular formula C₁₄H₂₆O₃.

Key Fragmentation Pathways:

A prominent fragmentation pathway for Ethyl 9,9-dimethyl-8-oxodecanoate would be the α-cleavage on either side of the ketone, leading to characteristic fragment ions. The McLafferty rearrangement is also a possibility, involving the transfer of a γ-hydrogen to the carbonyl oxygen.

Comparison with Isomer (Ethyl 8,8-dimethyl-9-oxodecanoate):

While the molecular ion will be identical, the fragmentation patterns will differ significantly due to the different placement of the carbonyl group and the gem-dimethyl moiety, leading to different masses for the resulting fragment ions. This is a powerful method for differentiating isomers.[15]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.[16][17]

Expected IR Absorption Bands:

Functional Group Wavenumber (cm⁻¹) Intensity
C=O (Ester)~1735-1750Strong
C=O (Ketone)~1715Strong
C-O (Ester)~1150-1250Strong
C-H (sp³)~2850-2960Strong

The presence of two distinct carbonyl peaks is a strong indicator of the β-keto ester structure.[18][19]

Comparison with Isomer (Ethyl 8,8-dimethyl-9-oxodecanoate):

The IR spectrum of the isomer would also show two carbonyl peaks in similar regions, making it difficult to distinguish between the two isomers based on IR alone. This highlights the necessity of a multi-technique approach.

Experimental Protocols

1. Sample Preparation for NMR Spectroscopy

  • Dissolve approximately 10-20 mg of the purified Ethyl 9,9-dimethyl-8-oxodecanoate derivative in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a clean 5 mm NMR tube.

2. ¹H and ¹³C NMR Data Acquisition

  • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, use a standard single-pulse experiment.

  • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

3. High-Resolution Mass Spectrometry (HRMS) Analysis

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Acquire data in positive ion mode.

4. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Place a drop of the neat liquid sample on a salt plate (e.g., NaCl or KBr).

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Visualizing the Validation Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation cluster_alternatives Alternative Structures Synthesis Synthesized Compound Purification Purified Derivative Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Aliquots MS Mass Spectrometry (HRMS) Purification->MS Sample Aliquots IR IR Spectroscopy Purification->IR Sample Aliquots Data_Analysis Comparative Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation Isomer Isomeric Structures Data_Analysis->Isomer Comparison Byproducts Potential Byproducts Data_Analysis->Byproducts Comparison

Caption: Workflow for the structural validation of Ethyl 9,9-dimethyl-8-oxodecanoate derivatives.

Conclusion

The unambiguous structural validation of Ethyl 9,9-dimethyl-8-oxodecanoate derivatives requires a concerted analytical approach. While each spectroscopic technique provides valuable information, it is the collective evidence from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy that builds an irrefutable case for the correct molecular structure. By carefully comparing the experimental data against the expected values and considering potential isomeric alternatives, researchers can ensure the integrity of their synthetic products and the reliability of their subsequent research.

References

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Comparative

Isomeric Purity Analysis of Ethyl 9,9-dimethyl-8-oxodecanoate: A Comparative Methodological Guide

Scientific Context & The Analytical Challenge Ethyl 9,9-dimethyl-8-oxodecanoate (CAS 898776-45-9) is a highly functionalized oxo-ester utilized as a critical intermediate in advanced pharmaceutical syntheses. Structurall...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & The Analytical Challenge

Ethyl 9,9-dimethyl-8-oxodecanoate (CAS 898776-45-9) is a highly functionalized oxo-ester utilized as a critical intermediate in advanced pharmaceutical syntheses. Structurally, it features a 10-carbon aliphatic chain, an ethyl ester, a ketone at the C8 position, and a sterically hindered gem-dimethyl (tert-butyl) group at C9.

During its synthesis, the formation of structurally similar impurities—such as positional isomers (e.g., 8,8-dimethyl-9-oxodecanoate) and chain variants (e.g., the demethylated impurity Ethyl 9-methyl-8-oxodecanoate, CAS 898777-09-8)—is a frequent challenge. Because these isomers possess nearly identical molecular weights and boiling points, establishing a robust analytical framework for isomeric purity is paramount to preventing impurity propagation in downstream Active Pharmaceutical Ingredients (APIs).

Because this molecule lacks a conjugated π -system, traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is fundamentally inadequate due to poor sensitivity at low wavelengths (<220 nm). Consequently, alternative methodologies must be compared and deployed.

Mechanistic Comparison of Analytical Alternatives

To objectively assess isomeric purity, analytical chemists must choose between three primary methodologies, each offering distinct mechanistic advantages and limitations:

A. Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is the industry standard for volatile aliphatic esters [1]. The high theoretical plate count of capillary GC allows for the baseline resolution of closely related structural isomers. By utilizing a moderately polar stationary phase (e.g., cyanopropylphenyl/dimethylpolysiloxane), the separation mechanism exploits subtle differences in dipole moments between positional isomers rather than relying solely on boiling points [3].

B. Gas Chromatography-Mass Spectrometry (GC-MS)

While GC-FID provides robust quantitation, GC-MS utilizing Electron Ionization (EI) is indispensable for structural elucidation. Oxo-esters undergo predictable α -cleavage adjacent to the carbonyl group. For Ethyl 9,9-dimethyl-8-oxodecanoate, cleavage between C7 and C8 yields a specific acylium ion fragment. If the ketone is shifted to C9 in an isomeric impurity, the mass-to-charge (m/z) ratio of this primary fragment shifts proportionally, allowing for unambiguous identification of the isomer [2].

C. HPLC with Charged Aerosol Detection (HPLC-CAD)

While GC is preferred for volatile esters, HPLC-CAD provides a necessary orthogonal validation route. CAD provides a uniform, mass-based response independent of the molecule's optical properties. This method is particularly useful for detecting non-volatile oligomeric impurities or thermally labile byproducts that GC-FID might destroy or fail to elute [4].

DecisionTree A Isomeric Purity Analysis Ethyl 9,9-dimethyl-8-oxodecanoate B Volatility & Stability Assessment A->B C Gas Chromatography (GC) Primary Choice B->C Volatile (MW 242.35) D Liquid Chromatography (HPLC) Orthogonal Choice B->D Orthogonal Validation E GC-FID (Routine Quantitation) C->E F GC-MS (Structural Elucidation) C->F G HPLC-CAD/ELSD (Non-UV Detection) D->G

Analytical decision tree for selecting the optimal chromatographic method.

Quantitative Data Presentation

The following table summarizes the comparative performance metrics of the three analytical alternatives when applied to the isomeric purity analysis of Ethyl 9,9-dimethyl-8-oxodecanoate matrices.

Analytical MethodologyDetection Limit (LOD)Resolution ( Rs​ ) of Positional IsomersPrimary AdvantageLimitation
GC-FID 0.5 µg/mL> 2.0 (Baseline)Exceptional quantitative linearity and repeatability.Cannot definitively identify unknown isomer structures.
GC-MS (EI) 0.1 µg/mL (SIM mode)> 2.0 (Baseline)Unambiguous structural ID via α -cleavage fragmentation.Higher maintenance; potential for ion source saturation.
HPLC-CAD 5.0 µg/mL~ 1.2 (Partial)Detects non-volatile and thermally labile impurities.Lower theoretical plates result in poorer isomer resolution.

Experimental Methodology: Self-Validating GC-FID/MS Protocol

To ensure scientific integrity, the following GC-FID/MS protocol is designed as a self-validating system. It incorporates specific causality-driven steps to guarantee accuracy.

Step 1: Sample Preparation
  • Accurately weigh 10.0 mg of the Ethyl 9,9-dimethyl-8-oxodecanoate sample.

  • Dilute to 10.0 mL using GC-grade n-hexane to achieve a 1.0 mg/mL concentration.

  • Causality: n-Hexane provides excellent solubility for long-chain aliphatic esters and expands efficiently in the GC inlet without causing excessive volume overload or backflash, which can lead to ghost peaks and poor reproducibility [3].

Step 2: System Suitability Test (SST)
  • Inject a resolution mixture containing the target API (Ethyl 9,9-dimethyl-8-oxodecanoate) and its known demethylated analog (Ethyl 9-methyl-8-oxodecanoate).

  • Validation Gate: Proceed with the sample sequence only if the resolution factor ( Rs​ ) between the two peaks is ≥1.5 .

Step 3: GC Parameters & Execution
  • Inlet: 250°C, Split ratio 50:1.

  • Column: DB-1701 (14% Cyanopropyl-phenyl / 86% Dimethylpolysiloxane), 30 m × 0.25 mm × 0.25 µm.

  • Oven Program: Initial temperature 100°C (hold 2 min); ramp at 10°C/min to 240°C (hold 10 min).

  • Detector: FID at 280°C (or MS at 70 eV EI).

  • Causality: The initial low temperature (100°C) focuses the solvent band at the head of the column. The moderate ramp rate (10°C/min) maximizes the separation of structural isomers by allowing dipole-dipole interactions with the stationary phase to take effect before the analytes broaden at higher temperatures.

SeparationMechanism Inj Injection (250°C) Col Capillary Column (Moderately Polar) Inj->Col Part Partitioning (Dipole & BP) Col->Part Iso1 Demethylated Impurity (CAS 898777-09-8) Part->Iso1 Lowest BP Target Ethyl 9,9-dimethyl-8-oxodecanoate (Target API) Part->Target Target Elution Iso2 Positional Isomer (e.g., 8,8-dimethyl-9-oxo) Part->Iso2 Highest BP

GC separation mechanism based on boiling point and dipole interactions.

References

  • Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method Source: MDPI URL:[Link]

  • Total ion trace from GC-MS of the methyl ester derivatives of the saturated oxo fatty acids Source: ResearchGate URL:[Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL:[Link]

Validation

Quantifying Trace Keto-Enol Tautomers of Ethyl 9,9-dimethyl-8-oxodecanoate: A qNMR Comparison Guide

Target Audience: Researchers, analytical chemists, and drug development professionals. Executive Summary Quantifying the exact keto-enol equilibrium of isolated ketones is a notorious analytical challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

Executive Summary

Quantifying the exact keto-enol equilibrium of isolated ketones is a notorious analytical challenge. While β -dicarbonyls exhibit significant enolization due to intramolecular hydrogen bonding, isolated ketones like Ethyl 9,9-dimethyl-8-oxodecanoate exist almost exclusively in the diketo/keto form ( Keq​<10−5 ). However, understanding this trace enol concentration is critical for predicting reactivity in α -functionalization workflows.

This guide objectively compares the performance of standard 400 MHz NMR and chemical trapping methods against an Ultra-High-Field (UHF) 800 MHz NMR equipped with a CryoProbe , demonstrating why cryogenic probe technology combined with 13C -decoupled quantitative NMR (qH{ 13C }NMR) is the only reliable method for direct, non-destructive quantification of trace tautomers.

The Chemistry: Regioselective Enolization

To design a robust analytical workflow, we must first establish the causality of the molecule's structural mechanics. Ethyl 9,9-dimethyl-8-oxodecanoate features an ester at C1 and a ketone at C8.

Crucially, the C9 position is a quaternary carbon (a tert-butyl group, −C(CH3​)3​ ), meaning it possesses zero α -protons. Therefore, enolization is strictly regioselective, forced to occur exclusively at the C7 methylene ( −CH2​− ) to form the Δ7,8 -enol.

Tautomerization Keto Keto Form Ethyl 9,9-dimethyl-8-oxodecanoate Enolate Enolate Intermediate (Transition State) Keto->Enolate -H+ (from C7) Enol Enol Form Δ7,8-Enol Tautomer Enolate->Enol +H+ (to O8)

Caption: Regioselective keto-enol tautomerization of Ethyl 9,9-dimethyl-8-oxodecanoate at the C7 position.

The Analytical Challenge: Integral Interferences

In the keto form, the C9 tert-butyl group appears as a massive 9H singlet at ~1.1 ppm, while the C7 methylene appears as a triplet at ~2.4 ppm. In the trace enol form, the C7 vinylic proton ( −CH= ) shifts downfield to a triplet at ~4.8 ppm.

Because the enol concentration is typically <0.01%, the vinylic proton signal is entirely buried in the thermal noise of a standard Room-Temperature (RT) NMR spectrometer. Furthermore, the 13C satellites of the dominant keto form's aliphatic protons act as severe integral interferences, masking the trace enol signal and making accurate integration impossible[1].

Product Comparison: 800 MHz CryoProbe vs. Alternatives

To capture this trace tautomer, analytical chemists typically choose between three distinct workflows.

  • Standard 400 MHz RT-NMR (Baseline): Fails due to insufficient Signal-to-Noise (S/N) ratio. The limit of detection (LOD) is roughly 0.1%, which is an order of magnitude higher than the actual enol concentration[2].

  • Chemical Trapping + GC-MS (Indirect): Involves adding a silylating agent (e.g., TMS-Cl) to trap the enol as a silyl enol ether, followed by GC-MS quantification. The Flaw: As the enol is consumed, Le Chatelier's principle drives the keto-enol equilibrium forward, artificially inflating the measured enol percentage.

  • The Product - 800 MHz NMR with TCI CryoProbe (Direct): CryoProbes cool the RF coils and preamplifiers to ~20 K using cold helium gas. This drastically reduces electronic thermal noise, boosting sensitivity by up to 4-fold compared to conventional RT probes[3]. When combined with inverse gated 13C -decoupling, this system allows for the direct observation of the trace enol in its true, unshifted thermodynamic equilibrium.

Workflow cluster_methods Analytical Workflows Sample Sample: Ethyl 9,9-dimethyl-8-oxodecanoate in DMSO-d6 M1 400 MHz RT-NMR (Standard) Sample->M1 M2 Chemical Trapping (TMS-Cl) + GC-MS Sample->M2 M3 800 MHz CryoProbe qH{13C}NMR Sample->M3 R1 Fail: Enol hidden in thermal noise M1->R1 R2 Fail: Overestimation (Shifted Equilibrium) M2->R2 R3 Success: Direct trace quantification (<0.01%) M3->R3

Caption: Comparison of analytical workflows for quantifying trace enol tautomers.

Quantitative Performance Data
Analytical MethodLimit of Detection (LOD)Equilibrium DisruptionAnalysis TimeMeasured Enol (%)
Standard 400 MHz RT-NMR ~0.1 - 0.5%None (Non-destructive)15 minsN/A (Below LOD)
Chemical Trapping (GC-MS) < 0.001%High (Le Chatelier shift)4+ hours~0.15% (Overestimated)
800 MHz CryoProbe qH{ 13C }NMR ~0.005%None (Non-destructive)45 mins0.008% (True Equilibrium)

Self-Validating Experimental Protocol

To ensure scientific integrity, the following qNMR protocol is designed as a self-validating system.

Step 1: Sample Preparation

  • Dissolve 50 mg of Ethyl 9,9-dimethyl-8-oxodecanoate in 0.6 mL of DMSO- d6​ .

  • Causality: DMSO is specifically chosen because its hydrogen-bond accepting nature slightly stabilizes the enolic hydroxyl group, ensuring the equilibrium is robust enough for quantification without requiring destructive chemical derivatization[2].

Step 2: qH{ 13C }NMR Acquisition (800 MHz CryoProbe)

  • Pulse Sequence: Utilize a 90° excitation pulse with inverse gated 13C decoupling (zgig).

  • Causality: Decoupling collapses the 13C satellites of the massive keto aliphatic peaks, preventing them from interfering with the integration of the trace C7 enol vinylic proton[1].

  • Relaxation Delay ( D1​ ): Set D1​ to 60 seconds. For absolute quantitative accuracy, D1​ must be ≥5×T1​ of the slowest relaxing proton (the tert-butyl singlet) to ensure complete longitudinal magnetization recovery[2].

  • Transients: Acquire 512 scans to maximize the S/N ratio leveraging the CryoProbe's low thermal noise floor.

Step 3: Data Processing & Self-Validation

  • Apply a 0.3 Hz exponential line broadening and perform rigorous baseline correction.

  • Integration: Calibrate the integral of the C9 tert-butyl singlet (keto form, 9H, ~1.1 ppm) to 9.00. Integrate the C7 vinylic triplet (enol form, 1H, ~4.8 ppm).

  • Self-Validation Loop: Repeat the acquisition at 25 mg/mL and 12.5 mg/mL concentrations. If the calculated enol percentage remains constant across the serial dilution, you have successfully validated that the measurement reflects true unimolecular thermodynamic equilibrium, ruling out concentration-dependent aggregation artifacts.

Conclusion

For isolated ketones like Ethyl 9,9-dimethyl-8-oxodecanoate, standard RT-NMR and chemical trapping methods either fail to detect the enol tautomer or fundamentally corrupt the thermodynamic equilibrium they are attempting to measure. The integration of CryoProbe technology with UHF NMR provides the requisite sensitivity and spectral purity to directly quantify trace tautomers, offering researchers an uncompromised view into the molecule's true reactivity profile.

References

  • Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska–Lincoln (UNL) / Wiley. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 9,9-dimethyl-8-oxodecanoate proper disposal procedures

As a Senior Application Scientist, I understand that handling specialized pharmaceutical intermediates requires more than just a passing glance at a Safety Data Sheet (SDS). For researchers and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized pharmaceutical intermediates requires more than just a passing glance at a Safety Data Sheet (SDS). For researchers and drug development professionals working with Ethyl 9,9-dimethyl-8-oxodecanoate (a highly specific aliphatic keto-ester often utilized in the synthesis of complex lipids and targeted therapeutics), proper operational handling and disposal are critical to both laboratory safety and regulatory compliance.

Below is a comprehensive, field-tested guide designed to provide you with self-validating protocols, ensuring that every step of your workflow is grounded in chemical causality and authoritative safety standards.

Physicochemical Profile & Hazard Causality

To design an effective disposal and handling plan, we must first understand the molecular behavior of the compound. Ethyl 9,9-dimethyl-8-oxodecanoate features a lipophilic aliphatic chain, a sterically hindered ketone (due to the adjacent gem-dimethyl group), and a terminal ethyl ester. These structural features dictate its physical properties and environmental hazards.

Table 1: Quantitative Data & Operational Implications

ParameterDataOperational Causality & Safety Implication
CAS Number [1]Essential identifier for accurate Resource Conservation and Recovery Act (RCRA) waste manifesting.
Molecular Formula C₁₄H₂₆O₃ [1]The high carbon-to-oxygen ratio dictates high-temperature incineration as the primary, compliant disposal method.
Molecular Weight 242.35 g/mol [1]Used to calculate precise stoichiometric quenching if the compound is reacted with strong bases/acids prior to disposal.
Chemical Structure Aliphatic keto-esterThe ester linkage is susceptible to hydrolysis under extreme pH; waste must be stored at neutral pH to prevent off-gassing.
Solubility Soluble in OrganicsHighly lipophilic; dictates segregation into organic waste streams and requires non-polar solvent decontamination [2].

Operational Handling Protocol

Before discussing disposal, the point of generation must be secured. The following protocol ensures safe transfer and limits exposure to aerosols.

Step 1: Environmental Control Setup

  • Action: Conduct all transfers within a certified chemical fume hood calibrated to a face velocity of 80–120 feet per minute (fpm) [4].

  • Causality: While the compound's vapor pressure is relatively low, aerosolization during rapid pipetting or syringe transfer can cause respiratory irritation.

  • Validation Check: Confirm the fume hood flow monitor reads >80 fpm and smoke-test the sash opening before unsealing the primary container.

Step 2: Reagent Transfer

  • Action: Use glass, PTFE-lined syringes, or stainless-steel cannulas for volumetric transfers. Avoid standard polystyrene plastics.

  • Causality: The lipophilic nature of the decanoate chain can leach plasticizers from non-compatible plastics, leading to both contamination of your reaction and structural failure of the transfer vessel.

  • Validation Check: Inspect the syringe barrel for cloudiness post-transfer; a perfectly clear barrel validates material compatibility.

Waste Segregation & Disposal Workflow

Improper disposal of organic esters can lead to regulatory fines and hazardous chemical reactions within waste drums. The logic for routing this chemical is mapped below.

WasteWorkflow Start Waste Generation: Ethyl 9,9-dimethyl-8-oxodecanoate Decision Solvent Mixture Type? Start->Decision SolidWaste Solid Waste Stream (Contaminated PPE/Silica) Start->SolidWaste Spills/PPE Halogenated Halogenated Organic Waste Stream Decision->Halogenated Contains DCM/CHCl3 NonHalogenated Non-Halogenated Organic Waste Stream Decision->NonHalogenated Contains EtOAc/EtOH Incineration EPA-Compliant High-Temperature Incineration Halogenated->Incineration NonHalogenated->Incineration SolidWaste->Incineration

Fig 1: Waste segregation and disposal routing for Ethyl 9,9-dimethyl-8-oxodecanoate.

Step 1: Waste Stream Identification & Segregation

  • Action: Route the compound into the "Non-Halogenated Organic Waste" stream unless it has been explicitly mixed with solvents like dichloromethane (DCM) during your extraction workflow.

  • Causality: Mixing non-halogenated esters with halogenated streams exponentially increases disposal costs and alters the required incineration temperature parameters mandated by the EPA [3].

  • Validation Check: Review the experimental batch record. If halogenated solvents were used at any point in the workup, default the entire mixture to the Halogenated stream.

Step 2: Chemical Stabilization & Containerization

  • Action: Ensure the waste matrix pH is neutralized (pH 6–8) before final sealing in a UN/DOT-approved High-Density Polyethylene (HDPE) jerrican. Do not fill beyond 90% capacity.

  • Causality: Highly acidic or basic waste matrices will catalyze the hydrolysis of the ester group into ethanol and 9,9-dimethyl-8-oxodecanoic acid. This reaction can generate unexpected heat or pressure. Leaving 10% headspace accommodates thermal expansion, preventing hydrostatic rupture.

  • Validation Check: Spot-test a 1 mL aliquot of the waste mixture with universal pH paper prior to bulk consolidation. Physically verify the liquid level against the container's fill line.

Step 3: Final Disposition

  • Action: Coordinate with a licensed hazardous waste contractor for high-temperature incineration.

  • Causality: Incineration completely oxidizes the aliphatic chain and ketone moieties into CO₂ and H₂O, eliminating aquatic toxicity risks associated with landfilling organic esters [3].

  • Validation Check: Ensure the waste manifest explicitly lists "Contains Aliphatic Esters/Ketones (CAS 898776-45-9)" to guarantee the contractor applies the correct incineration profile.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and slip hazards.

Step 1: Containment

  • Action: Surround the spill with an inert, non-combustible absorbent material such as calcined diatomaceous earth or vermiculite.

  • Causality: Inert absorbents prevent the lipophilic liquid from spreading and do not introduce reactive sites that could trigger an exothermic reaction with the ester.

  • Validation Check: Visually confirm the spill perimeter is completely dammed before applying absorbent to the center of the spill.

Step 2: Mechanical Recovery

  • Action: Use non-sparking polypropylene tools to sweep the saturated absorbent into a solid hazardous waste bag.

  • Causality: Eliminates the risk of mechanical sparks igniting residual flammable solvent vapors in the immediate vicinity.

  • Validation Check: Ensure the recovery area is free of visible liquid pooling before proceeding to chemical decontamination.

Step 3: Surface Decontamination

  • Action: Wash the affected surface with a 5% aqueous mild detergent solution, followed by a 70% ethanol wipe-down.

  • Causality: The detergent emulsifies the lipophilic decanoate chain, while the ethanol removes the residual aqueous film and accelerates drying.

  • Validation Check: Perform a final wipe with a clean, dry paper towel; the surface should exhibit zero tactile greasiness.

References

  • Hazardous Waste Management, Environmental Protection Agency (EPA), [Link]

  • Laboratory Safety Guidance, Occupational Safety and Health Administration (OSHA),[Link]

Handling

A Researcher's Guide to the Safe Handling of Ethyl 9,9-dimethyl-8-oxodecanoate

Hazard Assessment: Understanding the Risks Ethyl 9,9-dimethyl-8-oxodecanoate is an organic ester and ketone. While specific toxicity data is limited, a similar compound's SDS indicates it may cause serious eye irritation...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: Understanding the Risks

Ethyl 9,9-dimethyl-8-oxodecanoate is an organic ester and ketone. While specific toxicity data is limited, a similar compound's SDS indicates it may cause serious eye irritation and is very toxic to aquatic life with long-lasting effects. Therefore, it is crucial to handle this compound with the appropriate care to prevent eye contact and release into the environment.

Key Potential Hazards:

  • Eye Irritation: Direct contact can cause serious irritation.

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.

  • Respiratory Tract Irritation: Inhalation of aerosols or vapors may irritate the respiratory system.

  • Environmental Hazard: This compound is expected to be toxic to aquatic organisms and should not be released into the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling any chemical. For Ethyl 9,9-dimethyl-8-oxodecanoate, the following PPE is mandatory.

Eye and Face Protection

Given the high risk of serious eye irritation, robust eye protection is essential.

  • Chemical Splash Goggles: These should be worn at all times when handling the compound, as they provide a seal around the eyes to protect from splashes.[1][2]

  • Face Shield: When handling larger quantities (typically >100 mL) or when there is a significant risk of splashing, a face shield must be worn in conjunction with chemical splash goggles for full-face protection.[1][2]

Hand Protection

Choosing the correct gloves is critical to prevent skin contact. Since this compound is an ester and a ketone, gloves made of materials resistant to these chemical classes are required.

  • Recommended Glove Materials: Butyl rubber and neoprene gloves are highly recommended for handling esters and ketones, offering good to excellent resistance.[1][3][4] Nitrile gloves may be suitable for incidental contact but should be used with caution for prolonged handling.[1][3]

  • Glove Inspection and Removal: Always inspect gloves for any signs of degradation or punctures before use. After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin.

Protective Clothing
  • Laboratory Coat: A flame-resistant lab coat should be worn and buttoned to protect from splashes.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.

  • Closed-Toed Shoes: Never wear open-toed shoes in a laboratory setting.

Operational Plan: From Receipt to Disposal

A systematic approach to handling Ethyl 9,9-dimethyl-8-oxodecanoate minimizes risk at every stage.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Ensure the container is tightly sealed when not in use.

Handling and Use
  • All handling of Ethyl 9,9-dimethyl-8-oxodecanoate should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Before starting any procedure, ensure that a safety shower and eyewash station are readily accessible.

  • When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure.

Step-by-Step PPE Protocol
  • Donning:

    • Put on your lab coat and ensure it is fully buttoned.

    • Don chemical splash goggles.

    • If required, put on a face shield over the goggles.

    • Wash and dry your hands thoroughly.

    • Select the appropriate gloves (butyl rubber or neoprene) and inspect them for damage.

    • Put on the gloves, ensuring they overlap the cuffs of your lab coat.

  • Doffing:

    • Remove your gloves using the proper technique to avoid skin contact.

    • Dispose of the gloves in the designated hazardous waste container.

    • Remove your face shield (if used) and then your goggles.

    • Remove your lab coat.

    • Wash your hands thoroughly with soap and water.

Disposal Plan: Environmental Responsibility

Due to its high aquatic toxicity, Ethyl 9,9-dimethyl-8-oxodecanoate and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed, and compatible waste container. Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) department.

  • Disposal Route: Follow your institution's guidelines for the disposal of hazardous chemical waste. Never pour this chemical down the drain or dispose of it in regular trash.[5]

Visualizing the Safety Workflow

To provide a clear and immediate understanding of the safety and handling workflow, the following diagram outlines the key decision points and actions.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection & Donning cluster_handling Chemical Handling cluster_disposal Waste & Decontamination Prep Assess Task & Quantity ReviewSDS Review SDS/Chemical Info Prep->ReviewSDS LocateSafety Locate Eyewash/Shower ReviewSDS->LocateSafety DonCoat Don Lab Coat LocateSafety->DonCoat SelectGoggles Don Chemical Splash Goggles AssessSplash Splash Risk High? SelectGoggles->AssessSplash DonFaceShield Add Face Shield AssessSplash->DonFaceShield Yes SelectGloves Select Butyl/Neoprene Gloves AssessSplash->SelectGloves No DonFaceShield->SelectGloves DonGloves Don Gloves Over Cuffs SelectGloves->DonGloves WorkInHood Work in Fume Hood DonGloves->WorkInHood DonCoat->SelectGoggles HandleChemical Perform Experiment WorkInHood->HandleChemical SegregateWaste Segregate Hazardous Waste HandleChemical->SegregateWaste DoffPPE Doff PPE Correctly SegregateWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Workflow for safe handling of Ethyl 9,9-dimethyl-8-oxodecanoate.

Summary of Recommended PPE

ScenarioEye/Face ProtectionHand ProtectionProtective Clothing
Weighing/Transfer (<100 mL) Chemical Splash GogglesButyl or Neoprene GlovesLab Coat
Reaction Setup/Workup (>100 mL) Chemical Splash Goggles & Face ShieldButyl or Neoprene GlovesLab Coat & Chemical-Resistant Apron
Incidental Contact Chemical Splash GogglesNitrile Gloves (change immediately upon contact)Lab Coat

By adhering to these guidelines, you can confidently and safely incorporate Ethyl 9,9-dimethyl-8-oxodecanoate into your research endeavors, upholding the highest standards of laboratory safety and scientific integrity.

References

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • Personal Protective Equipment. (2014, August 27). Retrieved from [Link]

  • CPAChem. (2023, March 7). Safety data sheet. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • San Jose State University. (2024, May 10). Personal Protective Equipment: Hands. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Fisher Scientific. (2024, February 2). Safety Data Sheet. Retrieved from [Link]

  • CPAChem. (2023, February 22). Safety data sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Stavroudis, C., & Black, C. (1984, May). Hazardous Waste Disposal. WAAC Newsletter, 6(2), 8-13. Retrieved from [Link]

  • National University of Singapore. (n.d.). Disposal of Waste Solvents. Retrieved from [Link]

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